4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine
Beschreibung
BenchChem offers high-quality 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-methyl-6-thiophen-2-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-6-5-7(12-9(10)11-6)8-3-2-4-13-8/h2-5H,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVGXOGNNMTUTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345596 | |
| Record name | 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26963-43-9 | |
| Record name | 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to the Basic Properties of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core basic properties of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. This document delves into the structural and electronic factors influencing its basicity, offering a reasoned estimation of its pKa value. Furthermore, a detailed synthetic protocol, key physicochemical properties, and a Lipinski's Rule of Five analysis are presented to provide a holistic view for its application in drug discovery and development. The guide also outlines an experimental workflow for the precise determination of its basicity, ensuring a self-validating system for researchers.
Introduction
4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine is a substituted 2-aminopyrimidine derivative featuring a methyl group and a thiophene ring attached to the pyrimidine core. The 2-aminopyrimidine scaffold is a well-established pharmacophore present in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities. The incorporation of a thiophene moiety, a bioisostere of the benzene ring, often enhances biological activity and modulates physicochemical properties. This unique combination of a privileged heterocyclic core with a versatile thiophene substituent makes 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine a valuable building block for the synthesis of novel therapeutic agents and agrochemicals. A thorough understanding of its fundamental basic properties is paramount for its effective utilization in drug design, formulation development, and structure-activity relationship (SAR) studies.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental to predicting its behavior in biological systems. The key properties of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine are summarized below.
| Property | Value | Source |
| Molecular Formula | C10H9N3S | N/A |
| Molecular Weight | 203.26 g/mol | N/A |
| Predicted LogP | 2.1 | ChemAxon |
| Predicted Solubility | 0.2 g/L | ChemAxon |
| Hydrogen Bond Donors | 1 (exocyclic amine) | N/A |
| Hydrogen Bond Acceptors | 3 (2 ring nitrogens, 1 exocyclic nitrogen) | N/A |
| Rotatable Bonds | 1 | N/A |
Lipinski's Rule of Five Analysis
Lipinski's Rule of Five is a guideline to evaluate the druglikeness of a chemical compound and its potential for oral bioavailability.[1]
| Rule | Value for 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine | Compliance |
| Molecular Weight < 500 Da | 203.26 | Yes |
| LogP < 5 | 2.1 | Yes |
| Hydrogen Bond Donors < 5 | 1 | Yes |
| Hydrogen Bond Acceptors < 10 | 3 | Yes |
As the compound does not violate any of Lipinski's rules, it is predicted to have good oral bioavailability.
Understanding the Basicity of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine
The basicity of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine is a critical parameter that influences its solubility, membrane permeability, and interaction with biological targets. The basicity is primarily attributed to the lone pairs of electrons on the nitrogen atoms.
Protonation Sites
In 2-aminopyrimidine derivatives, the ring nitrogen atoms are generally more basic than the exocyclic amino group. This is because the lone pair of the exocyclic nitrogen can be delocalized into the aromatic pyrimidine ring, reducing its availability for protonation. Protonation is therefore most likely to occur at one of the two ring nitrogen atoms (N1 or N3).
Caption: Likely protonation sites on the pyrimidine ring.
Estimated pKa
-
2-Aminopyrimidine: The parent compound has a reported pKa of approximately 3.5-4.1.
-
4-Methyl-2-aminopyrimidine: The introduction of an electron-donating methyl group at the 4-position increases the electron density in the ring, making the ring nitrogens more basic. The reported pKa for this compound is around 4.11.[2]
-
Thiophen-2-yl substituent: The thiophene ring is generally considered to be weakly electron-donating through resonance and weakly electron-withdrawing through induction. The overall electronic effect on the pyrimidine ring is likely to be modest but may slightly increase the basicity compared to an unsubstituted pyrimidine.
Considering these factors, the pKa of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine is estimated to be in the range of 4.0 to 4.5 . This indicates that it is a weak base.
Synthesis Protocol
A plausible and efficient method for the synthesis of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine is through the condensation of a β-diketone with guanidine. A common precursor for this reaction is 1-(thiophen-2-yl)butane-1,3-dione.
Sources
An In-depth Technical Guide to 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine (CAS 26963-43-9)
A Core Scaffold for Modern Drug Discovery
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the 2-Aminopyrimidine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures due to their inherent ability to interact with a wide array of biological targets. The 2-aminopyrimidine core is one such scaffold, renowned for its versatile hydrogen bonding capabilities and structural rigidity. When functionalized with a thiophene moiety, as in 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine, the resulting molecule becomes a highly valuable building block for the synthesis of novel therapeutic agents.[1] This guide provides an in-depth technical overview of this compound, from its synthesis and physicochemical properties to its established and potential applications in drug discovery, aimed at researchers, scientists, and drug development professionals.
The unique combination of the electron-rich thiophene ring and the hydrogen-bonding-proficient 2-aminopyrimidine group makes this compound a key intermediate in the development of kinase inhibitors, antimicrobial agents, and other targeted therapies.[1][2] Its structure allows for facile modification, enabling the exploration of vast chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Physicochemical and Structural Characteristics
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These parameters dictate its handling, solubility, and formulation characteristics.
| Property | Value | Source |
| CAS Number | 26963-43-9 | [1] |
| Molecular Formula | C₉H₉N₃S | [1] |
| Molecular Weight | 191.26 g/mol | [1] |
| Appearance | Off-white needles | [1] |
| Melting Point | 166-173 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Synthesis of the Core Scaffold: A Self-Validating Protocol
The synthesis of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine is a classic example of a cyclocondensation reaction, a robust and reliable method for the formation of the pyrimidine ring. The primary route involves the reaction of a β-diketone, specifically 1-(thiophen-2-yl)butane-1,3-dione , with guanidine . This reaction is a cornerstone of heterocyclic chemistry, valued for its efficiency and the thermodynamic stability of the resulting aromatic pyrimidine ring.
Causality Behind Experimental Choices:
The choice of an ethanolic sodium hydroxide solution as the reaction medium is critical. The strong base is required to deprotonate the guanidine salt (typically guanidine hydrochloride) to its free base form, which is the active nucleophile in the reaction. Ethanol serves as a suitable solvent that can dissolve both the polar guanidine salt and the less polar β-diketone, facilitating their interaction. The subsequent acidification is necessary to neutralize the excess base and precipitate the final product, which is typically less soluble in the acidic aqueous medium.
Sources
Biological activity of thiophene-pyrimidine derivatives
An In-Depth Technical Guide to the Biological Activity of Thiophene-Pyrimidine Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The fusion of thiophene and pyrimidine rings creates a class of heterocyclic compounds with significant therapeutic potential. These derivatives serve as "privileged structures" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of thiophene-pyrimidine derivatives. We delve into their applications as anticancer, antimicrobial, and anti-inflammatory agents, supported by experimental protocols and mechanistic diagrams to provide actionable insights for researchers and drug development professionals.
Introduction: The Strategic Fusion of Two Pharmacophores
In the landscape of medicinal chemistry, the strategic design of novel molecular entities often involves the hybridization of known pharmacophores. Thiophene, a five-membered sulfur-containing heterocycle, and pyrimidine, a six-membered diazine, are two such "privileged" scaffolds. Both are integral components of numerous FDA-approved drugs and natural products.[1][2][3] Thiophene is recognized as a bioisostere of the phenyl ring, often improving metabolic stability and binding affinity.[2] Pyrimidine is a core constituent of nucleobases, rendering it fundamental to cellular processes and a key target for therapeutic intervention.[1]
The combination of these two moieties into a single thienopyrimidine scaffold has proven to be a highly successful strategy in drug discovery.[4] Thienopyrimidines are bio-isosteres of purines and have been investigated as potent inhibitors of various enzymes, particularly protein kinases.[4][5][6] This fusion results in a diverse library of compounds with a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant activities.[1][7][8] This guide will explore the key biological activities that make these derivatives a focal point of modern drug development.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The most extensively studied application of thiophene-pyrimidine derivatives is in oncology. Their anticancer effects are primarily attributed to the inhibition of protein kinases, enzymes that regulate crucial cellular processes like proliferation, survival, and differentiation.[4][6] Dysregulation of kinase signaling is a hallmark of many cancers.[4]
Mechanism of Action: Kinase Inhibition
Thieno[2,3-d]pyrimidine derivatives have been successfully developed as potent inhibitors of several key kinases in oncogenic pathways.[5][6]
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[9] Several thieno[2,3-d]pyrimidine derivatives have been designed to target the ATP-binding site of VEGFR-2, effectively halting the signaling cascade that leads to angiogenesis.[9]
-
PI3Kα Inhibition: The PI3K-Akt-mTOR pathway is a critical signaling route for cell proliferation and survival that is frequently overactive in cancer.[10] Thienopyrimidine derivatives have been synthesized that show moderate to potent inhibitory activity against PI3Kα, a key isoform in this pathway.[10]
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) signaling pathway is another major controller of cell growth and proliferation.[6] Specific substitutions on the thienopyrimidine scaffold can impart potent EGFR inhibitory activity.[6]
The general mechanism involves the thienopyrimidine core acting as a scaffold that fits into the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling pathway.
Caption: Simplified Kinase Inhibition Pathway by Thiophene-Pyrimidine Derivatives.
Quantitative Data: In Vitro Cytotoxicity
The anticancer potential of these compounds is typically evaluated using in vitro cytotoxicity assays against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency.
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| Derivative 9a | MCF-7 (Breast) | 9.80 ± 0.93 | [10] |
| Derivative 9a | A549 (Lung) | 11.30 ± 1.19 | [10] |
| Derivative 17f | HCT-116 (Colon) | 2.80 ± 0.16 | [9] |
| Derivative 17f | HepG2 (Liver) | 4.10 ± 0.45 | [9] |
| Derivative 14 | MCF-7 (Breast) | 22.12 | |
| TP 5 | HepG2 (Liver) | Potent (not quantified) | [11] |
Antimicrobial Activity: A New Front Against Drug Resistance
The rise of multidrug-resistant bacteria presents a global health crisis, necessitating the development of novel antibiotics. Thiophene-pyrimidine derivatives have emerged as promising candidates, exhibiting potent activity against a range of pathogens, including resistant strains.[12]
Mechanism of Action: Disrupting Bacterial Cell Division
Unlike many conventional antibiotics that target the cell wall or protein synthesis, some thiophene-pyrimidine derivatives have a distinct mechanism of action. One notable compound was shown to target the FtsZ protein.[12] FtsZ is a prokaryotic homolog of tubulin that is essential for forming the Z-ring, the structure that initiates bacterial cell division. By inhibiting FtsZ polymerization and its GTPase activity, the compound effectively blocks cell division, leading to a bactericidal effect.[12] This novel target makes it a promising candidate for overcoming existing resistance mechanisms.
Other derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting multiple or different mechanisms may be at play, such as increasing membrane permeability.[13]
Caption: Workflow for an Agar Well Diffusion Antimicrobial Assay.
Quantitative Data: Antimicrobial Efficacy
The antimicrobial activity is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Target Microorganism | MIC (mg/L or µg/mL) | Reference |
| Thiophene 4 | Col-R A. baumannii | 16-32 (MIC₅₀) | [13] |
| Thiophene 8 | Col-R E. coli | 8-32 (MIC₅₀) | [13] |
| Compound 12 | Aspergillus fumigates | More potent than Amphotericin B | [14] |
| Compound 16 | Pseudomonas aeruginosa | Potent (not quantified) | [14] |
| Compound 6a | Bacillus strains | Equally potent to Ampicillin | [15] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is implicated in a host of diseases, from arthritis to cardiovascular disorders. Thiophene-pyrimidine derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory pathway.[16][17][18]
Mechanism of Action: COX-2 Inhibition
A primary mechanism for the anti-inflammatory effects of these compounds is the selective inhibition of cyclooxygenase-2 (COX-2).[19] The COX enzymes mediate the conversion of arachidonic acid to prostaglandins, which are key signaling molecules in the inflammatory response. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced at sites of inflammation. Selective COX-2 inhibitors can therefore reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.
Thiophene-pyrimidine derivatives have been designed to fit snugly into the active site of the COX-2 enzyme, blocking its activity and thus reducing the production of pro-inflammatory prostaglandins.[19][20] Their anti-inflammatory effects are also attributed to the inhibition of other mediators like TNF-α, interleukins, and nitric oxide synthase.[16]
Caption: Mechanism of Anti-inflammatory Action via COX-2 Inhibition.
Quantitative Data: Anti-inflammatory Potency
The anti-inflammatory activity of these derivatives has been confirmed in both in vitro enzyme inhibition assays and in vivo models, such as the carrageenan-induced paw edema test.
| Compound ID | Assay/Model | Potency (IC₅₀ or % Inhibition) | Reference |
| Compound 29 | COX-2 Inhibition | IC₅₀ = 0.25 µM | [16] |
| Compound 27 | COX-2 Inhibition | IC₅₀ = 0.62 µM | [16] |
| Compound 3e, 4d, 6a | Carrageenan Paw Edema | Greater potency than standard drug | [15] |
| Compound 6a | Carrageenan Paw Edema | ED₅₀ = 0.033 mmol/kg | [19] |
Experimental Protocols
To ensure the trustworthiness and practical applicability of this guide, we provide standardized protocols for the synthesis and biological evaluation of thiophene-pyrimidine derivatives.
Protocol: Synthesis of Thiophene-Pyrimidine Derivatives via Chalcone Intermediate
This protocol describes a common and efficient method for synthesizing thiophene-bearing pyrimidines.[20]
Objective: To synthesize a 4-(thiophen-2-yl)-6-(substituted-phenyl)pyrimidin-2-amine derivative.
Materials:
-
Substituted acetophenone
-
Thiophene-2-carbaldehyde
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH)
-
Urea or Guanidine Hydrochloride
-
Reflux apparatus, magnetic stirrer, filtration equipment
Step-by-Step Methodology:
-
Chalcone Synthesis (Claisen-Schmidt Condensation): a. Dissolve 1 equivalent of the substituted acetophenone and 1 equivalent of thiophene-2-carbaldehyde in ethanol in a round-bottom flask. b. Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH catalyst dropwise while stirring. c. Allow the reaction to stir at room temperature for 4-6 hours. Monitor reaction completion via Thin Layer Chromatography (TLC). d. Pour the reaction mixture into crushed ice. The precipitated solid (chalcone intermediate) is collected by vacuum filtration, washed with cold water until neutral, and dried.
-
Pyrimidine Ring Formation: a. In a separate flask, dissolve 1 equivalent of the synthesized chalcone and 1.5 equivalents of urea (or guanidine hydrochloride) in ethanol. b. Add a catalytic amount of alcoholic potassium hydroxide (KOH). c. Reflux the mixture for 8-12 hours, monitoring via TLC. d. After completion, cool the reaction mixture and pour it into ice-cold water. e. Neutralize with a dilute acid (e.g., HCl) to precipitate the final product. f. Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purification and Characterization: a. Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure thiophene-pyrimidine derivative. b. Characterize the final compound using spectral analysis (FT-IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry) to confirm its structure.[21]
Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol outlines the procedure for evaluating the anticancer activity of a synthesized compound.[11]
Objective: To determine the IC₅₀ value of a thiophene-pyrimidine derivative against a cancer cell line (e.g., MCF-7).
Materials:
-
Human cancer cell line (MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Thiophene-pyrimidine compound dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: a. Culture MCF-7 cells to ~80% confluency. b. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. c. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the thiophene-pyrimidine stock solution in culture medium to achieve the desired final concentrations. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (include a vehicle control with DMSO only and a positive control like Doxorubicin). c. Incubate the plate for another 48-72 hours.
-
MTT Addition and Incubation: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. c. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance (optical density) of each well at a wavelength of 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Perspectives
The hybridization of thiophene and pyrimidine scaffolds has yielded a powerful and versatile class of compounds with significant therapeutic promise. Their ability to act as potent inhibitors of key biological targets like protein kinases and bacterial FtsZ underscores their importance in developing next-generation treatments for cancer and infectious diseases. The structure-activity relationship studies provide a clear roadmap for medicinal chemists to fine-tune these molecules for enhanced potency and selectivity.[14][16][22][23]
Future research should focus on overcoming challenges such as poor solubility and potential toxicity, which can limit the clinical utility of some derivatives.[11] The development of advanced drug delivery systems, such as nanoparticle formulations, could enhance bioavailability and reduce side effects.[11] Furthermore, exploring novel substitutions on the thienopyrimidine core and expanding the scope of biological screening will undoubtedly uncover new therapeutic applications for this remarkable class of molecules.
References
-
Antibacterial activity of pyrimidine derivatives | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Biological Activities of Thiophenes | Encyclopedia MDPI. Available from: [Link]
-
An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. Available from: [Link]
-
Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - MDPI. Available from: [Link]
-
Biological Diversity of Thiophene: A Review - Journal of Advanced Scientific Research. Available from: [Link]
-
Anticancer activity of thiophene derivatives. | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Therapeutic importance of synthetic thiophene - PMC - PubMed Central. Available from: [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - Frontiers. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors - MDPI. Available from: [Link]
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC - PubMed Central. Available from: [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. Available from: [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. Available from: [Link]
-
Synthesis, Characterization, and Antibacterial and Anti-Inflammatory Activities of New Pyrimidine and Thiophene Derivatives - ResearchGate. Available from: [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC. Available from: [Link]
-
Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies - Journal of Pharmaceutical Negative Results. Available from: [Link]
-
Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives - PMC. Available from: [Link]
-
Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - NIH. Available from: [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Available from: [Link]
-
Preparation of thiophene‐pyrimidine derivatives 12 a–d. - ResearchGate. Available from: [Link]
-
Thienopyrimidine derivatives with potential activities as anticancer agents - ResearchGate. Available from: [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - ResearchGate. Available from: [Link]
-
Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC - NIH. Available from: [Link]
-
Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - ACS Publications. Available from: [Link]
-
Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. - Allied Academies. Available from: [Link]
-
Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies - PubMed. Available from: [Link]
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed. Available from: [Link]
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Available from: [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. Available from: [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents - ResearchGate. Available from: [Link]
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. Available from: [Link]
Sources
- 1. wjarr.com [wjarr.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 14. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 17. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pnrjournal.com [pnrjournal.com]
- 21. journalwjarr.com [journalwjarr.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. ijppr.humanjournals.com [ijppr.humanjournals.com]
A Comprehensive Spectroscopic and Structural Elucidation Guide to 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine
Abstract: This technical guide provides a detailed analysis of the spectroscopic characteristics of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine (CAS No: 26963-43-9). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes predictive data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By grounding these predictions in the established principles of spectroscopic analysis for heterocyclic compounds and data from analogous structures, this guide serves as a robust reference for the identification, characterization, and quality control of this versatile chemical intermediate. Each section includes detailed experimental protocols, data interpretation frameworks, and visual aids to ensure both theoretical understanding and practical applicability in a laboratory setting.
Introduction and Strategic Importance
4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine is a heterocyclic compound of significant interest in the fields of pharmaceutical and agrochemical research.[1] Its molecular architecture, which combines the biologically active 2-aminopyrimidine scaffold with a thiophene moiety, makes it a valuable building block for the synthesis of novel therapeutic agents and other bioactive molecules.[1] The 2-aminopyrimidine core is a well-known pharmacophore present in numerous approved drugs, while the thiophene ring often serves as a bioisostere for a phenyl ring, potentially improving metabolic stability or target affinity.
Accurate and unambiguous structural confirmation is the bedrock of chemical synthesis and drug discovery. This guide provides a predictive but expertly grounded framework for the spectroscopic analysis of this compound. The causality behind spectral predictions is explained to empower researchers not only to confirm the compound's identity but also to troubleshoot synthetic and purification processes by identifying potential impurities or isomeric byproducts.
Molecular Structure and Analytical Numbering
The structural integrity of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine is the basis for its chemical reactivity and biological activity. For clarity in the subsequent spectroscopic analysis, a standardized atom numbering system is essential.
Caption: Numbering scheme for 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine.
Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy is a primary tool for confirming the presence and connectivity of protons in a molecule. The predicted spectrum for the title compound in a solvent like DMSO-d₆ is characterized by distinct signals for the amino, aromatic, and aliphatic protons.
Predicted ¹H NMR Data
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H on NH₂ | ~6.5 - 7.0 | Broad Singlet | 2H | Exchangeable protons on an electron-rich amino group. Broadness is due to quadrupole effects of nitrogen and potential hydrogen bonding. |
| H₅ | ~7.0 - 7.2 | Singlet | 1H | Proton on the pyrimidine ring. Appears as a singlet due to no adjacent protons. Its chemical shift is influenced by the adjacent nitrogen atoms and the thiophene substituent. |
| H₃' | ~7.8 - 8.0 | Doublet of Doublets | 1H | Thiophene proton adjacent to the pyrimidine ring. Coupled to H₄' and H₅'. |
| H₄' | ~7.2 - 7.4 | Doublet of Doublets | 1H | Thiophene proton coupled to both H₃' and H₅'. |
| H₅' | ~7.6 - 7.8 | Doublet of Doublets | 1H | Thiophene proton adjacent to the sulfur atom, coupled to H₃' and H₄'. |
| H₇ (CH₃) | ~2.5 - 2.7 | Singlet | 3H | Methyl protons attached to the electron-deficient pyrimidine ring, resulting in a downfield shift compared to a standard alkyl group. |
Experimental Protocol for ¹H NMR Acquisition
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes the compound and shifts the residual water peak away from most analyte signals.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Temperature: Set the probe temperature to 298 K (25 °C).
-
Pulse Sequence: Use a standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: Set to a range of -2 to 12 ppm to capture all relevant signals.
-
Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (D1): Use a delay of 1-2 seconds between scans.
-
-
Data Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
-
Validation Check: To confirm the NH₂ signal, add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad singlet attributed to the amino protons should diminish or disappear, confirming its identity as an exchangeable proton signal.[2]
¹H NMR Interpretation Workflow
Caption: Logical workflow for the interpretation of the ¹H NMR spectrum.
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides critical information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
Predicted ¹³C NMR Data
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C₂ | ~163 - 165 | Carbon attached to three nitrogen atoms (two ring nitrogens and one exocyclic amino group), highly deshielded. |
| C₄ | ~168 - 170 | Quaternary carbon of the pyrimidine ring attached to a nitrogen and substituted with a methyl group. |
| C₅ | ~110 - 115 | Aromatic CH carbon in the pyrimidine ring. |
| C₆ | ~165 - 167 | Quaternary carbon of the pyrimidine ring, attached to a nitrogen and the thiophene ring. |
| C₇ (CH₃) | ~23 - 26 | Aliphatic methyl carbon attached to the sp² carbon of the pyrimidine ring. |
| C₂' | ~142 - 145 | Quaternary carbon of the thiophene ring attached to the pyrimidine ring. |
| C₃' | ~128 - 130 | Aromatic CH carbon of the thiophene ring. |
| C₄' | ~127 - 129 | Aromatic CH carbon of the thiophene ring. |
| C₅' | ~129 - 131 | Aromatic CH carbon of the thiophene ring, adjacent to sulfur. |
Experimental Protocol for ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: Utilize a 100 MHz (or higher, corresponding to a 400 MHz proton frequency) NMR spectrometer.
-
Data Acquisition:
-
Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to ensure each unique carbon appears as a singlet.[3]
-
Spectral Width: Set a range of 0 to 200 ppm, which is standard for most organic molecules.[3]
-
Number of Scans (NS): A significantly larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[3]
-
Relaxation Delay (D1): A delay of 2-5 seconds is crucial for the quantitative observation of all carbon signals, especially quaternary carbons.[3]
-
-
Data Processing: Reference the spectrum to the solvent signal of DMSO-d₆ at δ 39.52 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |
| 3450 - 3300 | Medium-Strong | N-H Asymmetric & Symmetric Stretching | Characteristic of a primary amine (R-NH₂). Two distinct bands are expected.[4] |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretching | Vibrations from the C-H bonds on the pyrimidine and thiophene rings. |
| 2950 - 2850 | Weak | Aliphatic C-H Stretching | Vibrations from the C-H bonds of the methyl group.[5] |
| ~1640 | Strong | NH₂ Scissoring (Bending) | This bending vibration is characteristic of primary amines.[5] |
| 1600 - 1550 | Strong | C=N & C=C Ring Stretching | Overlapping stretches from the pyrimidine and thiophene rings. |
| 1350 - 1250 | Medium-Strong | Aromatic C-N Stretching | Stretching vibration of the bond between the amino group and the pyrimidine ring.[4] |
| ~700 | Strong | C-S Stretching | Characteristic vibration for the thiophene ring.[6] |
Experimental Protocol for FTIR-ATR Acquisition
The Attenuated Total Reflectance (ATR) method is a modern, rapid alternative to KBr pellets.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue. Record a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectral Collection: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.
-
Cleaning: Thoroughly clean the crystal after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive proof of its elemental composition and structural features.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₉H₉N₃S
-
Molecular Weight: 191.26 g/mol [1]
-
Ionization Mode: Electron Ionization (EI)
| m/z Value | Predicted Identity | Rationale |
| 191 | [M]⁺ | Molecular ion peak. As a molecule containing an odd number of nitrogen atoms (3), it is expected to have an odd nominal mass, consistent with the Nitrogen Rule. |
| 176 | [M - CH₃]⁺ | Loss of the methyl radical from the parent ion. |
| 111 | [C₄H₃S-CN]⁺ | A potential fragment from the cleavage of the bond between the two rings, representing the thiophene-nitrile moiety. |
| 83 | [C₄H₃S]⁺ | Thienyl cation, a very common fragment for thiophene-containing compounds. |
Predicted Fragmentation Pathway
Caption: A simplified predicted fragmentation pathway under EI conditions.
Experimental Protocol for EI-MS Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe.
-
Ionization: Use a standard electron energy of 70 eV to induce fragmentation.
-
Analysis: Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.
-
Data Interpretation: Identify the molecular ion peak [M]⁺. Analyze the isotopic pattern, particularly for the [M+2]⁺ peak, which will have a characteristic intensity (~4.4% of M⁺) due to the natural abundance of the ³⁴S isotope, confirming the presence of sulfur.
Conclusion
The structural elucidation of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine can be confidently achieved through a multi-technique spectroscopic approach. The combination of ¹H and ¹³C NMR provides a detailed map of the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups, particularly the primary amine. Finally, mass spectrometry validates the molecular weight and elemental composition. This guide provides the predictive data and robust protocols necessary for researchers to verify the identity, purity, and structural integrity of this important chemical intermediate, thereby accelerating progress in medicinal chemistry and related scientific endeavors.
References
-
Al-Abdullah, E. S., Al-Soud, Y. A., & Al-Masoudi, N. A. (2011). 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. Molbank, 2011(1), M712. [Link]
-
Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2021). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Journal of the Iranian Chemical Society, 18, 2645-2661. [Link]
-
BU CyberSec Lab. (n.d.). 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved January 25, 2026, from [Link]
-
Prajapati, K., et al. (2025). Explorations of multicomponent pyridine-thiophene clubbed pyrimidine hybrid: Synthesis, characterization, molecular Docking, toxicity profiling and biological screening. Moroccan Journal of Chemistry, 13(2), 702-722. [Link]
-
Kumar, N., Drabu, S., & Shalini, K. (2013). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. Arabian Journal of Chemistry. [Link]
-
World Journal of Advanced Research and Reviews. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. WJARR, 26(03), 687-701. [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved January 25, 2026, from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved January 25, 2026, from [Link]
Sources
Deconvolution of Therapeutic Targets for 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine: A Strategic Framework
An In-Depth Technical Guide
Abstract
The compound 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine represents a compelling starting point for drug discovery, integrating two privileged heterocyclic scaffolds: pyrimidine and thiophene. Both moieties are independently associated with a vast spectrum of biological activities, suggesting a high probability of therapeutically relevant interactions for the hybrid molecule.[1][2][3][4] This guide presents a comprehensive, multi-pronged strategic framework for the systematic identification and validation of its molecular targets. We eschew a linear, one-size-fits-all approach, instead advocating for an iterative workflow that begins with hypothesis generation based on chemical structure, proceeds through unbiased, high-throughput screening, and culminates in rigorous biophysical and cellular validation of target engagement. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the underlying scientific rationale to empower informed experimental design and interpretation.
Foundational Analysis: Hypothesis Generation from Chemical Priors
The molecular architecture of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine provides critical clues to its potential mechanism of action. The core structure is a substituted 2-aminopyrimidine, a pharmacophore renowned for its role in kinase inhibition.
-
The 2-Aminopyrimidine Scaffold as a Hinge-Binder: This motif is a cornerstone of numerous FDA-approved kinase inhibitors. Its nitrogen atoms are perfectly positioned to form critical hydrogen bonds with the "hinge" region of the ATP-binding pocket of many protein kinases, acting as an anchor for the molecule.[5] This structural alert immediately prioritizes the kinome as a primary target class.
-
The Role of the Thiophene Moiety: The thiophene ring, a bioisostere of a phenyl ring, is present in many marketed drugs and contributes significantly to the molecule's profile.[6] It can engage in hydrophobic and van der Waals interactions within the binding site, influencing both potency and selectivity. Derivatives of thiophenyl-pyrimidines have demonstrated activity against key oncology targets like EGFR and VEGFR-2.[7]
-
Broad Biological Context: Beyond kinases, pyrimidine and thiophene derivatives are known to exhibit a wide array of effects, including anti-inflammatory, antimicrobial, and antiviral activities.[4][8][9] This necessitates an open-minded approach that, while prioritizing kinases, does not exclude other potential target classes such as inflammatory enzymes (e.g., cyclooxygenases) or proteins involved in nucleotide metabolism.[8]
Based on this analysis, our investigation is founded on a primary hypothesis:
Primary Hypothesis: 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine functions as a modulator of protein kinase activity.
A Multi-Pronged Strategy for Target Identification
A robust target identification campaign must integrate orthogonal methods to build a high-confidence case for a specific molecular target. Our proposed strategy combines broad, unbiased profiling with direct, affinity-based capture techniques.
Figure 1: A multi-pronged workflow for target identification and validation.
Initial Profiling: Kinome-Wide Selectivity Screening
The most logical and data-rich starting point is to screen the compound against a large, representative panel of human kinases. This experiment directly tests our primary hypothesis and provides a panoramic view of the compound's selectivity, which is critical for anticipating potential off-target effects.
Causality of Experimental Choice: Rather than testing kinases one by one, a broad profiling approach is more efficient and less biased. Techniques using multiplexed inhibitor beads (MIBs) or "kinobeads" coupled with quantitative mass spectrometry are ideal.[10][11] These methods rely on the principle that active-conformation kinases will bind to ATP-competitive inhibitors immobilized on beads. By incubating a cell lysate with these beads in the presence or absence of our test compound, we can quantify which kinases are competed off the beads, thus identifying them as targets.[11]
Table 1: Representative Data from a Kinome Profiling Screen
| Target Kinase | Kinase Family | % Inhibition @ 1 µM | Putative IC50 (nM) | Biological Role |
|---|---|---|---|---|
| EGFR | Tyrosine Kinase | 95% | 50 | Cell proliferation, survival[7] |
| VEGFR2 | Tyrosine Kinase | 88% | 120 | Angiogenesis[7] |
| SRC | Tyrosine Kinase | 75% | 450 | Cell adhesion, motility |
| CDK9 | Ser/Thr Kinase | 65% | 800 | Transcription regulation[5] |
| p38α (MAPK14) | Ser/Thr Kinase | 15% | >5000 | Inflammatory response |
Direct Target Capture: Affinity Purification-Mass Spectrometry (AP-MS)
While kinome profiling is excellent for identifying a class of targets, AP-MS serves to directly isolate binding partners from a complex cellular proteome.[12] This provides physical evidence of an interaction.
Self-Validating System: The key to a trustworthy AP-MS experiment lies in the controls. The workflow must include a parallel experiment using a negative control resin (e.g., beads without the compound) and, ideally, a structurally similar but biologically inactive analog of the compound. True binding partners should only be enriched in the active compound sample.
Figure 2: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
-
Probe Synthesis:
-
Synthesize a derivative of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine with a functional handle (e.g., a short alkyl chain ending in a carboxylic acid or amine) suitable for covalent linkage. The attachment point should be chosen to minimize disruption of putative protein-binding interfaces.
-
Covalently couple the synthesized probe to an activated solid support (e.g., NHS-activated Sepharose beads) according to the manufacturer's protocol. Prepare a control resin by deactivating the beads without adding the probe.
-
-
Lysate Preparation:
-
Culture a relevant cell line (e.g., a cancer cell line like A549 or HCT116 where an anti-proliferative effect was observed) to ~80-90% confluency.
-
Harvest cells and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Retain the supernatant.
-
-
Affinity Pulldown:
-
Incubate a portion of the clarified lysate (~1-2 mg total protein) with the compound-coupled beads and another portion with the control beads. Incubate for 2-4 hours at 4°C with gentle rotation.[13]
-
-
Washing:
-
Pellet the beads by gentle centrifugation.
-
Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins. This step is critical for reducing background noise.[14]
-
-
Elution and Sample Preparation for MS:
-
Elute the bound proteins from the beads using a competitive agent, a denaturing buffer (e.g., SDS-PAGE sample buffer), or by on-bead digestion with trypsin.
-
For on-bead digestion, resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate), add trypsin, and incubate overnight at 37°C.
-
Collect the resulting peptides, desalt them using a C18 StageTip, and prepare for LC-MS/MS analysis.
-
-
Data Analysis:
-
Identify proteins using a proteomics database search algorithm (e.g., MaxQuant).
-
Quantify the relative abundance of proteins in the compound pulldown versus the control pulldown. True targets should show significant enrichment in the compound sample.
-
Target Validation: Confirming Mechanistic Relevance
Identifying a protein that binds to the compound is a critical step, but it is not sufficient. Validation is required to prove that this interaction occurs within the complex milieu of a living cell and is responsible for the compound's biological activity.
Confirming In-Cell Target Engagement: The Cellular Thermal Shift Assay (CETSA)
CETSA is the gold standard for verifying that a compound binds to its target in an intact cellular environment.[15][16] The principle is elegant: the binding of a ligand (our compound) to its target protein increases the protein's thermodynamic stability, making it more resistant to heat-induced denaturation.[17][18]
Causality of Experimental Choice: Unlike in vitro assays, CETSA provides direct evidence of target engagement in a physiological context, accounting for factors like cell permeability and intracellular compound concentration. A positive CETSA result dramatically increases confidence that the identified protein is a bona fide target.[16]
Figure 3: The principle of the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment:
-
Plate cells and grow to ~80% confluency.
-
Treat one set of cells with the compound at a relevant concentration (e.g., 10x the cellular IC50) and a control set with vehicle (e.g., DMSO) for 1-2 hours.
-
-
Heating:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature.[15] Include an unheated control.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the insoluble, aggregated fraction by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[17]
-
-
Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blot using a specific antibody.
-
Quantify the band intensities and plot them against temperature. A shift in the melting curve to a higher temperature in the compound-treated sample confirms target engagement.
-
Table 2: Representative CETSA Melt Curve Data
| Temperature (°C) | Soluble Protein Fraction (Control) | Soluble Protein Fraction (Compound-Treated) |
|---|---|---|
| 40 | 1.00 | 1.00 |
| 46 | 0.95 | 0.98 |
| 50 | 0.81 | 0.92 |
| 54 (Tm Control) | 0.50 | 0.85 |
| 58 (Tm Treated) | 0.15 | 0.50 |
| 62 | 0.05 | 0.21 |
Biochemical Potency and Mechanism of Action
Once a target is confirmed by CETSA, its interaction with the compound must be quantified biochemically. For a kinase target, this involves determining the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Reaction Setup: Prepare a reaction mixture containing kinase buffer, the specific kinase enzyme, its substrate (a protein or peptide), and [γ-³³P]-ATP.[19]
-
Inhibition: Add varying concentrations of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine to the reaction wells. Include a no-inhibitor (positive) and no-enzyme (negative) control.
-
Initiation and Incubation: Start the reaction by adding the ATP mixture and incubate at 30°C for a set time, ensuring the reaction is in the linear range.
-
Termination and Detection: Stop the reaction by spotting the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³³P]-ATP.
-
Quantification: Measure the amount of ³³P incorporated into the substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Connecting Target to Phenotype: Cellular Pathway Analysis
The final and most critical step is to demonstrate that inhibiting the validated target leads to the observed cellular phenotype. If, for example, EGFR is the validated target and the compound inhibits cell proliferation, we must show that the compound blocks EGFR signaling in cells.
Method: Treat cells with the compound for various times and at various concentrations. Lyse the cells and perform a Western blot to analyze the phosphorylation status of EGFR's direct downstream effectors, such as AKT (at Ser473) and ERK1/2 (at Thr202/Tyr204). A potent, dose-dependent reduction in the phosphorylation of these substrates following compound treatment provides the crucial link between target engagement and cellular function.
Conclusion and Future Directions
This guide outlines a rigorous, evidence-based workflow for the deconvolution of therapeutic targets for 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine. By systematically progressing from broad profiling to direct target capture and culminating in stringent biophysical and cellular validation, this framework maximizes the probability of successfully identifying and validating the compound's true mechanism of action. The data generated through this process—target identity, potency, and cellular effect—form the essential foundation for any subsequent lead optimization and preclinical development program. Future efforts would focus on using these insights to conduct structure-activity relationship (SAR) studies to enhance potency and selectivity, ultimately leading to the development of a clinical candidate.
References
- 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine - BU CyberSec Lab. Google Search.
- Thiophene-Based Compounds with Potential Anti-Inflamm
- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
- Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives.
- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. ScienceDirect.
- Thiophene-Based Compounds. Encyclopedia MDPI.
- Therapeutic Potential of Thiophene Compounds: A Mini-Review.
- Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine.
- Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. RSC Publishing.
- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed.
- Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.
- Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
- Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. bioRxiv.
- Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candid
- 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine - Chem-Impex. Chem-Impex.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Identification of Direct Protein Targets of Small Molecules. PMC - PubMed Central.
- Kinome Profiling Service. MtoZ Biolabs.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. PMC - PubMed Central.
- Affinity Chrom
- Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Target deconvolution strategies in drug discovery.
- Kinase Activity Profiling Services. Pamgene.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- Kinase assays. BMG LABTECH.
- Target deconvolution strategies in drug discovery. Semantic Scholar.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
- Recent advances in methods to assess the activity of the kinome. PMC - PubMed Central.
- Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
- Affinity Chrom
- Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species.
- Kinase Panel Screening and Profiling Service. Reaction Biology.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Hit Finding and Profiling for Protein Kinases. Wiley-VCH.
- A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences.
- Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
- Target Deconvolution.
- Cellular thermal shift assay. Grokipedia.
- Affinity Chromatography.
- Global Kinome Profiling for Personalized Medicine. Thermo Fisher Scientific.
- Application of the Cellular Thermal Shift Assay (CETSA)
- Target Deconvolution in the Post-genomic Era. Pharma Focus Asia.
- Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter.
Sources
- 1. mdpi.com [mdpi.com]
- 2. cognizancejournal.com [cognizancejournal.com]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00416C [pubs.rsc.org]
- 8. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. conductscience.com [conductscience.com]
- 14. cube-biotech.com [cube-biotech.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. news-medical.net [news-medical.net]
- 18. grokipedia.com [grokipedia.com]
- 19. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Investigation of 2-Aminopyrimidines as Kinase Inhibitors
Prepared by: Gemini, Senior Application Scientist
Abstract
The dysregulation of protein kinases is a fundamental driver of numerous human diseases, most notably cancer. This has positioned them as one of the most critical classes of drug targets in modern medicine.[1] Within the vast chemical space explored for kinase inhibition, the 2-aminopyrimidine scaffold has emerged as a "privileged structure," forming the core of numerous clinically successful therapeutics.[2][3] This guide provides a comprehensive, field-proven overview for researchers, scientists, and drug development professionals on the investigation of 2-aminopyrimidine derivatives as kinase inhibitors. We will delve into the mechanistic underpinnings of their activity, explore structure-activity relationships, detail synthetic and screening methodologies, and discuss advanced strategies for overcoming clinical challenges such as drug resistance.
The 2-Aminopyrimidine Scaffold: A Foundation for Kinase Inhibition
The strategic value of the 2-aminopyrimidine core lies in its remarkable ability to function as an ATP-competitive inhibitor.[2] Its heterocyclic structure adeptly mimics the adenine ring of adenosine triphosphate (ATP), the natural substrate for all kinases. This mimicry allows 2-aminopyrimidine derivatives to bind to the highly conserved ATP-binding pocket, physically occluding ATP and thereby preventing the phosphotransfer reaction that drives downstream signaling.[2]
The true power of this scaffold, however, is its chemical tractability. The pyrimidine ring offers multiple positions for substitution, enabling medicinal chemists to meticulously fine-tune potency, kinase selectivity, and pharmacokinetic properties.[2] This versatility is evidenced by its presence in blockbuster drugs like the BCR-ABL inhibitor Imatinib and the CDK4/6 inhibitor Palbociclib.[4]
Core Mechanism of Action: Hinge-Binding Interaction
The efficacy of 2-aminopyrimidine inhibitors is anchored by their interaction with the "hinge region" of the kinase domain—a flexible loop connecting the N- and C-terminal lobes. The scaffold typically forms one to three crucial hydrogen bonds with the backbone amides of this region, a pattern that is fundamental to anchoring the inhibitor within the active site.[5]
Caption: Competitive binding at the kinase hinge region.
Decoding the Structure-Activity Relationship (SAR)
Systematic modification of the 2-aminopyrimidine core is essential for optimizing a lead compound. The causality behind these modifications dictates the inhibitor's ultimate success.
-
The 2-Amino Group: This primary amine is often critical for establishing the canonical hydrogen bond interactions with the kinase hinge.[6] While secondary or tertiary amines at this position can be tolerated by some kinases, they frequently lead to a reduction in potency.[6]
-
C4 and C6 Positions: These positions are prime vectors for introducing substituents that can interact with solvent-exposed regions or specific sub-pockets within the active site. Modifications here are crucial for dialing in selectivity against other kinases in the human kinome. For instance, strategic substitutions can confer over 150-fold selectivity for BMP over TGF-β signaling pathways.[6]
-
C5 Position: This position points towards the "ribose pocket" of the ATP binding site. Bulky substituents are often not well-tolerated here, but smaller, appropriately chosen groups can enhance binding affinity.
Caption: Key SAR points on the 2-aminopyrimidine scaffold.
Synthetic Strategies: From Blueprint to Bench
The synthesis of diverse 2-aminopyrimidine libraries is a cornerstone of any discovery campaign. Two general methodologies predominate.[7]
-
Ring Formation via Condensation: This classic approach involves building the pyrimidine ring from acyclic precursors, such as the condensation of a β-dicarbonyl compound with guanidine.[5] This method is robust for creating the core but can be less amenable to late-stage diversification.
-
Substitution on a Pre-formed Ring: This is a highly versatile and widely used strategy. It typically involves the nucleophilic substitution of a leaving group (e.g., a halogen) at the C2 or C4 position of a pyrimidine ring with a desired amine.[7] Palladium-catalyzed cross-coupling reactions have greatly expanded the scope and efficiency of this approach.[7]
Protocol: Solvent-Free Synthesis of 2-Substituted Aminopyrimidine Derivatives
This protocol is a self-validating system adapted from a catalyst-free and solvent-free method, which is both environmentally conscious and efficient.[4]
Objective: To synthesize a small library of 2-aminopyrimidine derivatives via nucleophilic substitution.
Materials:
-
2-Amino-4,6-dichloropyrimidine
-
A panel of primary or secondary amines (substituted anilines, benzylamines, etc.)
-
Triethylamine (TEA)
-
Ethanol (for crystallization)
-
Distilled water
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Hexane and Ethyl Acetate (for TLC mobile phase)
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask, combine finely ground 2-amino-4,6-dichloropyrimidine (1.0 eq, e.g., 3 mmol, 492 mg) and the desired substituted amine (1.0 eq, 3 mmol).
-
Base Addition: Add triethylamine (2.0 eq, 6 mmol, 835 µL) to the solid mixture. TEA acts as a base to scavenge the HCl generated during the reaction.
-
Heating: Heat the reaction mixture to 80-90 °C under solvent-free conditions. The solids will typically melt to form a slurry or liquid.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). Spot the starting material and the reaction mixture periodically until the starting pyrimidine is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add distilled water (approx. 20 mL) to the flask.
-
Precipitation & Isolation: Stir the mixture vigorously. The desired product will often precipitate as a solid. Collect the solid by vacuum filtration, washing with additional water.
-
Purification: Recrystallize the crude product from hot ethanol to yield the purified 2-aminopyrimidine derivative.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy and mass spectrometry.
Caption: General workflow for solvent-free synthesis.
The Screening Cascade: Identifying Potent and Selective Inhibitors
A logical, multi-tiered screening process is essential to identify promising candidates from a synthesized library. The cascade moves from high-throughput biochemical assays to more complex, lower-throughput cellular assays.
Primary Screen: Biochemical Assays
The first step is to measure the direct inhibitory effect of a compound on the purified target kinase.[8] The goal is to determine the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%.[8] Modern non-radioactive assays are preferred for their safety and scalability.[9][10]
Featured Technology: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)
TR-FRET assays are a robust, homogeneous ("mix-and-read") format ideal for high-throughput screening (HTS).[10] They offer high sensitivity and low background interference.[10]
Protocol: General TR-FRET Kinase Assay
Objective: To determine the IC50 of test compounds against a target kinase.
Materials:
-
Purified, active target kinase
-
Biotinylated peptide substrate for the kinase
-
ATP
-
Test compounds serially diluted in DMSO
-
TR-FRET detection reagents:
-
Europium (Eu)-labeled anti-phospho-substrate antibody (Donor)
-
Streptavidin-conjugated fluorophore (e.g., Allophycocyanin, APC) (Acceptor)
-
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
384-well low-volume assay plates
-
TR-FRET compatible plate reader
Step-by-Step Methodology:
-
Compound Plating: Dispense a small volume (e.g., 50 nL) of serially diluted test compounds into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction: Add the kinase and biotinylated substrate mixture to the wells.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the reaction and initiate detection by adding a solution containing the Eu-labeled antibody and Streptavidin-APC.
-
Incubation: Incubate for another 60 minutes to allow for antibody and streptavidin binding.
-
Data Acquisition: Read the plate on a TR-FRET reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Analysis: Calculate the TR-FRET ratio (Acceptor/Donor). Plot the ratio against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Secondary Screen: Cellular Assays
Compounds that show potent biochemical activity must be validated in a cellular environment. These assays determine if the inhibitor can cross the cell membrane, engage its target, and produce a desired biological effect.
Featured Assay: MTT Cell Proliferation Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[2]
Protocol: MTT Assay for Antiproliferative Activity
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer cells)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test compound stock solution in DMSO
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilizing agent (e.g., DMSO or a SDS-HCl solution)
-
96-well cell culture plates
-
Microplate reader (absorbance at ~570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.[2]
-
Compound Treatment: The next day, treat the cells with a serial dilution of the test compound. Include vehicle-only (DMSO) controls.[2]
-
Incubation: Return the plate to the incubator and treat for a specified period, typically 72 hours.[2]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.[2]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[2]
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.[2]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against compound concentration to determine the GI50 value.
Caption: A typical kinase inhibitor screening cascade.
Advanced Applications: Overcoming Drug Resistance
A primary challenge in targeted cancer therapy is the emergence of acquired drug resistance, often through mutations in the target kinase's active site.[1][11] The T315I "gatekeeper" mutation in the BCR-ABL kinase, for example, confers resistance to first-generation inhibitors like Imatinib by introducing steric hindrance and disrupting a key hydrogen bond.[11]
The versatility of the 2-aminopyrimidine scaffold has been instrumental in developing next-generation inhibitors that can overcome such mutations.[11] By designing compounds that do not rely on the interaction with the gatekeeper residue and can accommodate the bulkier isoleucine, researchers have successfully created potent inhibitors of resistant cancers.[11][12] For example, 2-aminopyridine derivatives have demonstrated excellent potency against the crizotinib-resistant ALKL1196M and ALKG1202R mutants.[12]
Future Directions: Dual-Target and Multi-Target Inhibitors
The complexity of cancer signaling has spurred the development of inhibitors that can modulate multiple targets simultaneously.[13] This strategy can lead to synergistic antitumor effects, combat redundancy in signaling pathways, and potentially delay the onset of resistance.[13][14] The 2-aminopyrimidine scaffold is being actively explored in the design of dual-target inhibitors, such as those that co-inhibit both a kinase and another critical cancer target like histone deacetylase (HDAC) or bromodomains (BRD4).[13][14]
Conclusion
The 2-aminopyrimidine core is a robust and highly validated scaffold in the field of kinase inhibitor discovery. Its ability to mimic ATP, engage in critical hinge-binding interactions, and be readily modified makes it an invaluable tool for medicinal chemists. Through a systematic process of design, synthesis, and a tiered screening cascade, these compounds can be optimized into potent, selective, and cell-active inhibitors. As research progresses towards multi-targeting strategies and overcoming clinical resistance, the versatile 2-aminopyrimidine scaffold is certain to remain at the forefront of targeted therapy development.
References
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021-08-26). MDPI. [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2021-02-16). PMC - NIH. [Link]
-
A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024-08-02). ResearchGate. [Link]
-
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025-02-14). PubMed. [Link]
-
Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. (2014-08-07). ACS Publications. [Link]
-
Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. ResearchGate. [Link]
-
Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. PMC - NIH. [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2024-03-22). PMC - NIH. [Link]
-
Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. (2024-02-23). MDPI. [Link]
-
Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. (2025-12-30). American Chemical Society. [Link]
-
Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024-09-12). PubMed. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025-08-14). Celtarys Research. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024-07-02). Reaction Biology. [Link]
-
Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughout Kinase Inhibitor Screening. (2026-01-22). The Scientist. [Link]
-
Kinase assays. (2020-09-01). BMG LABTECH. [Link]
-
Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. (2019-12-01). PubMed. [Link]
Sources
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughout Kinase Inhibitor Screening | The Scientist [the-scientist.com]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of Bioactivity for 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine: A Case Study in Modern Drug Discovery
An In-Depth Technical Guide:
Abstract
This technical guide provides a comprehensive, in-depth framework for the in silico prediction of bioactivity for the novel compound 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine. In the absence of pre-existing experimental data for this specific molecule, this document serves as a practical case study, outlining a robust and scientifically rigorous workflow for characterizing the potential therapeutic effects and liabilities of a new chemical entity. We will navigate the essential stages of computational drug discovery, from initial target identification and validation through to molecular docking, quantitative structure-activity relationship (QSAR) modeling, pharmacophore analysis, and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. This guide is designed for researchers, scientists, and drug development professionals, offering not just a sequence of protocols, but the underlying scientific rationale for each methodological choice, thereby ensuring a self-validating and trustworthy analytical cascade.
Table of Contents
-
Introduction: The Rationale for In Silico Bioactivity Prediction
-
The Subject Molecule: 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine
-
Workflow for In Silico Bioactivity Prediction
-
Phase 1: Target Identification and Prioritization
-
4.1. Ligand-Based Target Prediction
-
4.2. Structure-Based Target Prediction (Reverse Docking)
-
-
Phase 2: Molecular Docking and Binding Affinity Estimation
-
5.1. Protein and Ligand Preparation
-
5.2. Docking Simulation and Scoring
-
5.3. Analysis of Binding Interactions
-
-
Phase 3: QSAR and Pharmacophore Modeling
-
6.1. Dataset Curation and Descriptor Calculation
-
6.2. Model Generation and Validation
-
-
Phase 4: ADMET Prediction
-
References
Introduction: The Rationale for In Silico Bioactivity Prediction
The journey of a drug from concept to clinic is arduous, expensive, and fraught with high attrition rates. A significant portion of this failure can be attributed to unforeseen issues with efficacy, off-target effects, or poor pharmacokinetic profiles. In silico bioactivity prediction has emerged as an indispensable tool in modern drug discovery to mitigate these risks. By leveraging computational models, we can rapidly screen vast chemical libraries, prioritize promising candidates, and identify potential liabilities long before a compound is synthesized. This "fail-fast, fail-cheap" paradigm allows for the focusing of resources on candidates with the highest probability of success.
This guide will use 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine as a representative novel compound to illustrate a comprehensive in silico evaluation workflow.
The Subject Molecule: 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine
The molecule at the center of our investigation is 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine. Its structure is characterized by a central aminopyrimidine scaffold, which is a well-known "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors and other therapeutic agents. The presence of a thiophene ring suggests potential for various intermolecular interactions, including hydrogen bonding and π-π stacking.
| Property | Value | Source |
| IUPAC Name | 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine | - |
| Molecular Formula | C9H9N3S | - |
| Molecular Weight | 191.25 g/mol | - |
| Canonical SMILES | CC1=CC(=NC(=N1)N)C2=CC=CS2 | PubChem |
Workflow for In Silico Bioactivity Prediction
A robust in silico workflow is not a linear path but an iterative cycle of hypothesis generation and testing. The workflow we will follow is designed to be comprehensive, starting broad with target identification and progressively narrowing down to specific molecular interactions and physiological properties.
Caption: A comprehensive workflow for in silico bioactivity prediction.
Phase 1: Target Identification and Prioritization
Without any prior knowledge of the bioactivity of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine, our first step is to identify its most likely protein targets. We will employ a two-pronged approach.
Ligand-Based Target Prediction
This method operates on the principle of "guilt-by-association": a molecule is likely to bind to the same targets as other molecules with similar structures.
Protocol:
-
Chemical Similarity Search:
-
Tool: Use public databases such as PubChem, ChEMBL, or BindingDB.
-
Input: The SMILES string of our molecule (CC1=CC(=NC(=N1)N)C2=CC=CS2).
-
Method: Perform a Tanimoto similarity search against the database's collection of bioactive molecules. The Tanimoto coefficient is a widely accepted standard for measuring chemical similarity.
-
Output: A list of known bioactive molecules that are structurally similar to our query compound, along with their known protein targets and activity data.
-
-
Target Prioritization:
-
Analyze the list of potential targets. Look for consensus among the targets of the most similar molecules.
-
Prioritize targets that are therapeutically relevant (e.g., kinases, G-protein coupled receptors, enzymes involved in disease pathways).
-
Structure-Based Target Prediction (Reverse Docking)
Reverse docking flips the conventional docking paradigm: instead of docking a library of ligands to a single target, we dock a single ligand against a library of protein structures.
Protocol:
-
Select a Protein Structure Library:
-
Use a curated library of druggable protein binding sites, such as the PDBbind database or commercially available software suites that offer this functionality.
-
-
Perform High-Throughput Docking:
-
Tool: Utilize a fast and efficient docking program like AutoDock Vina or Glide.
-
Input: The 3D structure of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine and the protein library.
-
Output: A ranked list of proteins based on their predicted binding affinity (docking score) for our molecule.
-
-
Cross-Validation:
-
Compare the top-ranked targets from reverse docking with the list generated from the ligand-based approach. A high degree of overlap between the two methods provides strong evidence for a potential target.
-
Phase 2: Molecular Docking and Binding Affinity Estimation
Once a primary target is identified (for this case study, let's hypothesize that a specific kinase, e.g., a member of the Src family, is identified), the next step is to perform a detailed molecular docking study to predict the binding mode and estimate the binding affinity.
Protein and Ligand Preparation
This is a critical step where "garbage in, garbage out" applies. Proper preparation is essential for a meaningful simulation.
Protocol:
-
Protein Preparation:
-
Source: Download the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Steps:
-
Remove water molecules and other non-essential ions.
-
Add hydrogen atoms (as they are typically not resolved in crystal structures).
-
Assign protonation states to amino acid residues, particularly histidine, aspartate, and glutamate, at a physiological pH of 7.4.
-
Repair any missing side chains or loops using tools like Modeller or the Prime module in Schrödinger Suite.
-
-
-
Ligand Preparation:
-
Source: Generate a 3D conformation of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine.
-
Steps:
-
Generate a low-energy 3D conformer using a tool like Open Babel or LigPrep.
-
Assign correct protonation states and tautomers at physiological pH.
-
-
Caption: Workflow for protein and ligand preparation for molecular docking.
Docking Simulation and Scoring
The docking algorithm will now explore various possible conformations (poses) of the ligand within the protein's binding site and assign a score to each pose.
Protocol:
-
Define the Binding Site:
-
Define a "grid box" or "docking sphere" that encompasses the active site of the protein. This is typically centered on the position of a co-crystallized ligand, if available.
-
-
Run the Docking Simulation:
-
Tool: Use a well-validated docking program (e.g., AutoDock Vina, GOLD, Glide).
-
Algorithm: The software will use a search algorithm (e.g., a genetic algorithm) to explore the conformational space of the ligand and a scoring function to evaluate the fitness of each pose.
-
-
Analyze the Results:
-
The primary output is a set of predicted binding poses ranked by their docking scores. A more negative score generally indicates a more favorable predicted binding affinity.
-
Analysis of Binding Interactions
The docking score alone is not sufficient. A visual inspection of the top-ranked pose is crucial to determine if the predicted binding mode is chemically sensible.
Protocol:
-
Visualize the Top Pose:
-
Tool: Use a molecular visualization program like PyMOL or Chimera.
-
Analysis: Look for key intermolecular interactions:
-
Hydrogen Bonds: Are there hydrogen bonds between the ligand and key residues in the active site? The aminopyrimidine core is a prime candidate for forming hydrogen bonds.
-
Hydrophobic Interactions: Is the thiophene ring situated in a hydrophobic pocket?
-
π-π Stacking: Are there any aromatic interactions between the thiophene or pyrimidine rings and aromatic residues like phenylalanine or tyrosine?
-
Salt Bridges: Are there any electrostatic interactions between charged groups?
-
-
Phase 3: QSAR and Pharmacophore Modeling
If a set of known active and inactive compounds for the target is available, we can build a Quantitative Structure-Activity Relationship (QSAR) model. This model can then be used to predict the activity of our novel compound.
Dataset Curation and Descriptor Calculation
Protocol:
-
Assemble a Dataset:
-
Source: Collect a set of molecules with known activity (e.g., IC50 values) against the target from databases like ChEMBL.
-
Curation: Ensure the data is consistent and of high quality. Remove duplicates and compounds with ambiguous activity values.
-
-
Calculate Molecular Descriptors:
-
For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., physicochemical properties, topological indices, 2D and 3D structural keys).
-
Tools: Use software like PaDEL-Descriptor or RDKit.
-
Model Generation and Validation
Protocol:
-
Model Building:
-
Split the dataset into a training set and a test set.
-
Use a machine learning algorithm (e.g., random forest, support vector machine, partial least squares) to build a model that correlates the molecular descriptors with the biological activity.
-
-
Rigorous Validation:
-
The model's predictive power must be validated using the test set and cross-validation techniques. Key validation metrics include the coefficient of determination (R²) and the root mean square error (RMSE).
-
Phase 4: ADMET Prediction
A compound with excellent target affinity is useless if it has poor pharmacokinetic properties or is toxic. ADMET prediction is a critical step to flag potential liabilities early.
Protocol:
-
Use Pre-built Models:
-
A variety of commercial and free web-based tools are available for ADMET prediction (e.g., SwissADME, pkCSM).
-
Input: The SMILES string of our molecule.
-
Output: Predictions for a wide range of properties.
-
Table of Predicted ADMET Properties for 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine (Hypothetical)
| Property | Predicted Value | Interpretation |
| Lipinski's Rule of Five | 0 Violations | Likely to be orally bioavailable |
| Gastrointestinal Absorption | High | Well-absorbed from the gut |
| BBB Permeability | Low | Unlikely to cross the blood-brain barrier |
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |
| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity |
| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for predicting the bioactivity of a novel compound, using 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine as a case study. The process begins with broad, hypothesis-generating techniques like similarity searching and reverse docking to identify potential targets. It then progresses to more detailed analyses, including molecular docking to understand binding modes, QSAR to predict activity, and ADMET profiling to assess drug-likeness.
The results of this in silico analysis provide a strong foundation for guiding subsequent experimental work. For example, the prioritized target list can inform which biochemical assays should be performed first. The predicted binding mode can guide the design of analogs for structure-activity relationship (SAR) studies. Finally, the ADMET predictions can highlight potential liabilities that need to be addressed through chemical modification. By integrating these computational approaches into the early stages of drug discovery, we can significantly enhance the efficiency and success rate of bringing new medicines to patients.
References
-
PubChem. (National Center for Biotechnology Information) - [Link]
-
ChEMBL. (European Bioinformatics Institute) - [Link]
-
BindingDB. (University of California, San Diego) - [Link]
-
Tanimoto Coefficient. (Wikipedia) - [Link]
-
AutoDock Vina. (The Scripps Research Institute) - [Link]
-
SwissADME. (Swiss Institute of Bioinformatics) - [Link]
Discovery of Novel 2-Aminopyrimidine Scaffolds: A Strategic Guide from Synthesis to Lead Optimization
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Power of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged scaffolds" for their inherent ability to interact with multiple biological targets in a specific and high-affinity manner. The 2-aminopyrimidine core is a quintessential example of such a scaffold.[1] Its remarkable versatility is evidenced by its presence in a wide array of FDA-approved drugs, from the pioneering anticancer agent Imatinib to newer generation kinase inhibitors like Ribociclib and Abemaciclib.[2][3]
The power of the 2-aminopyrimidine scaffold lies in its electronic properties and structural geometry, which allow it to serve as an effective bioisostere for the adenine base of ATP.[4] This mimicry enables it to competitively bind to the ATP-binding pocket of numerous enzymes, particularly protein kinases, making it a cornerstone in the development of targeted therapies.[4] This guide provides a comprehensive, field-proven narrative on the discovery of novel 2-aminopyrimidine derivatives, moving logically from foundational synthesis to the intricacies of biological screening and lead optimization. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in authoritative scientific principles.
Part 1: Architecting Chemical Diversity - Synthetic Strategies for 2-Aminopyrimidine Libraries
The journey to a novel therapeutic begins with the synthesis of a diverse chemical library. The choice of synthetic route is a critical strategic decision, balancing factors like efficiency, scalability, cost, and, most importantly, the ability to introduce molecular diversity at key positions on the scaffold.
Rationale for Synthetic Route Selection
Several robust methods exist for the synthesis of the 2-aminopyrimidine core.[5] A prevalent and highly effective strategy involves the condensation reaction between a guanidine salt and a β-dicarbonyl compound or its equivalent.[6] This approach is favored for its operational simplicity and the commercial availability of a wide variety of starting materials, allowing for the creation of a broad chemical space.
Another powerful method, particularly for generating highly functionalized libraries, is the sequential nucleophilic aromatic substitution (SNAr) on a di- or tri-halogenated pyrimidine precursor, such as 2-amino-4,6-dichloropyrimidine.[2] This route offers precise control over the introduction of different substituents at the C4 and C6 positions, which are often critical for modulating potency and selectivity against the target protein. The choice of a solvent-free or microwave-assisted approach can further enhance reaction rates and yields, aligning with the principles of green chemistry.[2][7]
Core Synthesis Workflow Diagram
Caption: General synthetic workflows for 2-aminopyrimidine library generation.
Experimental Protocol: Solvent- and Catalyst-Free Synthesis of N4-Substituted-6-chloro-2-aminopyrimidines
This protocol is adapted from a highly efficient and environmentally conscious method, demonstrating the practical synthesis of key intermediates for library development.[2]
Objective: To synthesize a diverse set of 4-substituted-2-amino-6-chloropyrimidine derivatives via nucleophilic substitution.
Materials:
-
2-Amino-4,6-dichloropyrimidine (1.0 eq)
-
Various primary and secondary amines (1.0 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Distilled water
-
Ethanol
-
Round-bottom flask or sealed reaction vial
-
Heating mantle or oil bath with temperature control and magnetic stirring
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
Procedure:
-
Reagent Preparation: In a clean, dry round-bottom flask, combine finely ground 2-amino-4,6-dichloropyrimidine (e.g., 3 mmol, 492 mg), the desired substituted amine (3 mmol), and triethylamine (6 mmol, 0.84 mL).
-
Causality Note: Triethylamine acts as a base to neutralize the HCl byproduct of the SNAr reaction, driving the equilibrium towards the product. Using a 2-fold excess ensures the complete scavenging of acid. The solvent-free condition increases reactant concentration, often accelerating the reaction.[2]
-
-
Reaction: Heat the reaction mixture to 80–90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using TLC (a typical eluent system is hexane:ethyl acetate, 7:3 v/v). The disappearance of the starting dichloropyrimidine spot indicates completion. Reaction times will vary depending on the amine used.
-
Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Add distilled water to the flask.
-
Precipitation and Filtration: The product will typically precipitate out of the aqueous solution. Collect the solid product by vacuum filtration, washing the precipitate with cold distilled water.
-
Self-Validation Check: The formation of a precipitate upon adding water is a strong indicator of successful product formation, as the organic product is generally insoluble in the aqueous medium while the triethylamine hydrochloride salt byproduct dissolves.
-
-
Purification: Recrystallize the crude solid product from ethanol to obtain the pure N4-substituted-6-chloro-2-aminopyrimidine derivative.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (1H, 13C) and Mass Spectrometry (MS).
Part 2: The Strategic Imperative - Targeting Protein Kinases
The 2-aminopyrimidine scaffold has proven exceptionally fruitful in the discovery of protein kinase inhibitors.[8] Kinases are a large family of enzymes that regulate the majority of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[9][10]
Mechanism of Action: Mimicking the Endogenous Substrate
The efficacy of 2-aminopyrimidine as a kinase inhibitor scaffold stems from its ability to form key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket. This region acts as an anchor point for the adenine ring of ATP. The N1 and the exocyclic 2-amino group of the pyrimidine ring are perfectly positioned to act as hydrogen bond acceptors and donors, respectively, effectively competing with ATP and inhibiting the phosphotransferase activity of the kinase.
A critical concept in modern kinase inhibitor design is the conformational state of the enzyme. Inhibitors are often classified based on their binding mode:
-
Type I Inhibitors: Bind to the active "DFG-in" conformation of the kinase.
-
Type II Inhibitors: Bind to and stabilize an inactive "DFG-out" conformation, where the conserved Asp-Phe-Gly motif is flipped. These inhibitors access an adjacent hydrophobic pocket, often leading to greater selectivity.[11]
The 2-aminopyrimidine scaffold is versatile enough to be incorporated into both Type I and Type II inhibitor designs through careful modification of the substituents at other positions of the ring.
Illustrative Signaling Pathway: BCR-ABL and Chronic Myeloid Leukemia (CML)
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. Imatinib, a landmark drug containing a 2-aminopyrimidine core, was the first highly effective targeted therapy for this disease. However, resistance can emerge, often through mutations in the kinase domain, such as the T315I "gatekeeper" mutation, which creates steric hindrance and prevents drug binding.[8] This has driven the development of next-generation inhibitors designed to overcome such resistance mechanisms.[8]
Caption: Simplified BCR-ABL signaling pathway and the mechanism of inhibition.
Part 3: The Optimization Engine - From High-Throughput Hit to Preclinical Lead
Once a diverse library is synthesized, the next phase is to identify "hits"—compounds that show activity against the biological target of interest. This is typically achieved through High-Throughput Screening (HTS), followed by a rigorous process of optimization.[12]
The Hit-to-Lead Workflow
The path from an initial hit to a viable lead compound is an iterative cycle of design, synthesis, and testing. The goal is to systematically refine the molecular structure to improve potency, selectivity, and drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion). This process is guided by Structure-Activity Relationship (SAR) studies.[13][14]
Caption: The iterative cycle of hit-to-lead optimization in drug discovery.
Experimental Protocol: Primary In Vitro Kinase Inhibition Assay (Example: ELISA-based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.
Materials:
-
Recombinant purified target kinase
-
Biotinylated substrate peptide
-
ATP
-
Assay buffer (containing MgCl2, DTT, etc.)
-
Test compounds (dissolved in DMSO)
-
Streptavidin-coated 96-well microplates
-
Phospho-specific primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1M H2SO4)
-
Plate reader
Procedure:
-
Plate Coating: Allow streptavidin-coated plates to come to room temperature. Wash plates 3x with wash buffer. Add biotinylated substrate peptide to each well and incubate for 1 hour at room temperature to allow binding. Wash plates 3x to remove unbound peptide.
-
Compound Addition: Prepare serial dilutions of the test compounds in assay buffer. A typical starting concentration is 100 µM, diluted in 10-point, 3-fold steps. Add the diluted compounds to the wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Kinase Reaction Initiation: Prepare a kinase/ATP master mix in assay buffer. Add this mix to all wells (except "no enzyme" controls) to start the reaction.
-
Causality Note: The concentration of ATP should be at or near its Km value for the kinase. This ensures the assay is sensitive to competitive inhibitors.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow for substrate phosphorylation.
-
Detection:
-
Stop the reaction by adding EDTA and wash the plates 3x.
-
Add the phospho-specific primary antibody and incubate for 1 hour. Wash 3x.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour. Wash 3x.
-
Self-Validation Check: The signal in the "no inhibitor" control should be significantly higher than the "no enzyme" control, establishing a valid assay window.
-
-
Signal Development: Add TMB substrate and incubate in the dark until sufficient color develops (5-15 minutes). Stop the reaction with stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Convert absorbance values to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Structure-Activity Relationship (SAR) Table
SAR tables are essential for visualizing how changes in chemical structure impact biological activity. The following is a representative table for a hypothetical series of BCR-ABL inhibitors.
| Compound ID | R1 (C4-position) | R2 (C6-position) | BCR-ABL IC50 (nM) |
| Hit-1 | 4-Methylpiperazin-1-yl | tert-Butyl | 1500 |
| Opt-2 | 4-Methylpiperazin-1-yl | Phenyl | 450 |
| Opt-3 | 4-Methylpiperazin-1-yl | 4-Cyanophenyl | 88[15] |
| Opt-4 | 4-Methylpiperazin-1-yl | 3-Trifluoromethylphenyl | 50 |
| Opt-5 | 3-(Dimethylamino)pyrrolidin-1-yl | 4-Cyanophenyl | 120 |
Data is illustrative and inspired by published SAR studies.[15][16]
Interpretation of SAR:
-
Replacing the aliphatic tert-butyl group at R2 with an aromatic ring (Opt-2 vs. Hit-1) improves potency, suggesting a beneficial π-π stacking interaction in the binding pocket.
-
Adding an electron-withdrawing cyano group to the phenyl ring (Opt-3) further enhances activity, possibly through a specific polar interaction.
-
Changing the R1 substituent from piperazine to pyrrolidine (Opt-5 vs. Opt-3) reduces potency, indicating the 4-methylpiperazine moiety is optimal for this series.
Conclusion and Future Outlook
The 2-aminopyrimidine scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability and inherent ability to interact with the hinge region of kinases have cemented its role as a foundational element in the medicinal chemist's toolbox. This guide has outlined a strategic, integrated workflow—from the rational design and synthesis of diverse chemical libraries to their systematic evaluation and optimization through SAR.
The enduring challenge in drug development is to anticipate and overcome mechanisms of therapeutic resistance.[8] The future of 2-aminopyrimidine-based drug discovery will undoubtedly focus on designing next-generation inhibitors that can target drug-resistant mutant proteins, achieve higher selectivity to minimize off-target effects, and explore novel therapeutic areas beyond oncology, such as inflammatory and neurodegenerative diseases.[1][5] The principles of rational design, coupled with innovative synthetic chemistry, will ensure that the 2-aminopyrimidine scaffold continues to yield novel and impactful medicines for years to come.
References
-
Al-Obeidi, F. A., & Lam, K. S. (2021). Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. MDPI. [Link]
-
American Chemical Society. (2025). Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling. ACS Omega. [Link]
-
Zhang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245. [Link]
-
Iqbal, S., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(16), 4987. [Link]
-
Iqbal, S., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(16), 4987. [Link]
-
Yadav, P., & Singh, P. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. GSC Biological and Pharmaceutical Sciences, 27(2), 249-257. [Link]
- Preparation method of 2-amino pyrimidine. (2013).
-
Taylor, A. M., & Grotewiel, M. S. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6486. [Link]
-
Khan, I., et al. (2023). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. ResearchGate. [Link]
-
Sharma, P., & Kumar, V. (2021). 2-Aminopyridine – an unsung hero in drug discovery. RSC Advances. [Link]
-
Bouheddi, A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]
-
Kufareva, I., & Abagyan, R. (2008). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry, 51(24), 7921-7932. [Link]
-
Jablonowski, J. A., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry, 51(22), 7237-7246. [Link]
-
ResearchGate. (n.d.). Some FDA-approved pharmaceutical drugs with 2-aminopyrimidine moieties. ResearchGate. [Link]
-
Drug Design. (2005). Structure Activity Relationships. DrugDesign.org. [Link]
-
Xiao, J., et al. (2011). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine mechanism of action hypothesis
**A Technical Guide to the
Hypothesized Mechanism of Action for 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine as a Kinase Inhibitor**
Abstract
4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine is a heterocyclic small molecule whose biological mechanism of action (MOA) is not yet characterized in scientific literature. This technical guide proposes a scientifically grounded hypothesis for its MOA, based on an in-depth analysis of its core chemical structures. The 2-aminopyrimidine scaffold is a well-established pharmacophore in numerous clinically approved kinase inhibitors, capable of mimicking the adenine ring of ATP to competitively bind within the kinase catalytic site.[1] Similarly, the thiophene moiety is a privileged structure in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors.[2] Based on these structural precedents, we hypothesize that 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine functions as an ATP-competitive kinase inhibitor. This guide will specifically postulate its action on the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently dysregulated in various cancers. We will outline a comprehensive, multi-stage research program, including in silico modeling and a suite of in vitro biochemical and cell-based assays, to rigorously test this hypothesis.
Introduction and Rationale
The discovery of novel small molecule inhibitors of protein kinases remains a cornerstone of modern therapeutic development, particularly in oncology. Protein kinases, which regulate a vast array of cellular processes, are frequently mutated or overexpressed in cancer cells, leading to uncontrolled proliferation and survival.[3] The compound 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine, while documented as a synthetic intermediate, has no published data regarding its biological activity.
This guide addresses this knowledge gap by proposing a testable mechanism of action. Our hypothesis is rooted in the principle of structural analogy. The molecule contains two key structural motifs highly prevalent in known kinase inhibitors:
-
2-Aminopyrimidine Core: This heterocyclic system is a bioisostere of the adenine base in ATP.[4] Its nitrogen atoms can form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a mode of interaction essential for the activity of many approved drugs like Imatinib.[5][6]
-
Thiophene Ring: This sulfur-containing aromatic ring is a common feature in many kinase inhibitors, where it can engage in hydrophobic and van der Waals interactions within the active site, contributing to both potency and selectivity.[2]
Given the frequent role of EGFR in epithelial cancers and the existence of numerous aminopyrimidine-based EGFR inhibitors (e.g., Gefitinib), we select EGFR as the primary hypothetical target for this investigative program.
Structural Analysis and Hypothesis Formulation
The central hypothesis is that 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine acts as a Type I, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase domain.
-
Pharmacophore Mapping:
-
The 2-amino group and one of the pyrimidine ring nitrogens are predicted to act as hydrogen bond donors and acceptors, respectively, to anchor the molecule in the hinge region of the EGFR ATP pocket.
-
The thiophene ring is hypothesized to occupy a hydrophobic pocket adjacent to the adenine binding site.
-
The methyl group may provide additional hydrophobic interactions or serve as a vector for future medicinal chemistry optimization.
-
This binding mode would physically obstruct the binding of ATP, thereby inhibiting the autophosphorylation of the EGFR kinase domain and blocking downstream signal transduction.
Proposed Primary Target & Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and activates its intracellular kinase domain. This triggers a cascade of downstream signaling through pathways such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which collectively drive cell proliferation, survival, and migration. Dysregulation of this pathway is a key driver in non-small cell lung cancer, colorectal cancer, and other malignancies.[1]
Our hypothesis posits that 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine will inhibit this initial autophosphorylation step, effectively shutting down all subsequent downstream signaling.
Caption: Hypothesized inhibition of the EGFR signaling pathway.
In Silico Validation Strategy: Molecular Docking
Before committing to resource-intensive wet-lab experiments, we propose an in silico validation step to assess the plausibility of the compound binding to the EGFR kinase domain.
Objective: To predict the binding pose and estimate the binding affinity of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine within the ATP-binding pocket of human EGFR.
Detailed Protocol: Molecular Docking
-
Preparation of the Receptor:
-
Download the crystal structure of the human EGFR kinase domain from the Protein Data Bank (PDB). A suitable structure would be one co-crystallized with a known ATP-competitive inhibitor (e.g., PDB ID: 1M17 with Erlotinib).
-
Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro), prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning atomic charges.
-
Define the binding site (grid box) centered on the position of the co-crystallized ligand to encompass the entire ATP-binding pocket.
-
-
Preparation of the Ligand:
-
Generate a 3D structure of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign rotatable bonds to allow for conformational flexibility during docking.
-
-
Docking Simulation:
-
Use a validated docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the receptor's binding site.
-
Employ a search algorithm (e.g., Lamarckian Genetic Algorithm) to explore a wide range of ligand conformations and orientations.
-
Generate a set of predicted binding poses (e.g., 10-20 poses).
-
-
Analysis and Interpretation:
-
Analyze the top-ranked poses based on their predicted binding energy (docking score). A lower binding energy suggests a more favorable interaction.
-
Visualize the predicted binding mode. Critically assess whether the key interactions hypothesized in Section 2.0 are present (i.e., hydrogen bonding with the hinge region, hydrophobic packing of the thiophene ring).
-
Compare the predicted pose to the binding mode of the original co-crystallized inhibitor to evaluate geometric and pharmacophoric similarities.
-
In Vitro Experimental Validation Workflow
A positive in silico result provides the rationale to proceed with a multi-step in vitro validation cascade designed to confirm target engagement and cellular activity.
Caption: A sequential workflow for validating the MOA hypothesis.
Protocol: EGFR Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of the compound on purified EGFR kinase and calculate its half-maximal inhibitory concentration (IC50).
-
Assay Principle: A biochemical assay using recombinant human EGFR kinase domain. Kinase activity is measured by the amount of phosphorylated substrate produced, often detected via luminescence or fluorescence.
-
Materials: Recombinant EGFR, a suitable polypeptide substrate (e.g., poly-Glu-Tyr), ATP, assay buffer, detection reagents (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine (e.g., from 100 µM to 1 nM).
-
In a 384-well plate, add the EGFR enzyme, the substrate, and the compound at various concentrations.
-
Initiate the kinase reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add the detection reagent, which quantifies the amount of ADP produced (correlating with kinase activity).
-
Measure the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that the compound directly binds to and stabilizes EGFR within a cellular context.
-
Assay Principle: Ligand binding typically increases the thermal stability of a target protein. CETSA measures the amount of soluble protein remaining after heat shock at various temperatures.
-
Materials: An EGFR-overexpressing cell line (e.g., A431), cell lysis buffer, antibodies for EGFR.
-
Procedure:
-
Treat intact A431 cells with either the vehicle (DMSO) or a saturating concentration of the test compound (e.g., 10x the anticipated IC50).
-
After incubation, harvest and lyse the cells.
-
Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Cool the samples and centrifuge to pellet aggregated proteins.
-
Collect the supernatant (containing soluble protein) and analyze the amount of soluble EGFR remaining at each temperature by Western Blot or ELISA.
-
-
Data Analysis: Plot the amount of soluble EGFR against temperature for both vehicle- and compound-treated samples. A shift of the melting curve to a higher temperature in the compound-treated sample indicates target engagement.
Protocol: Western Blot for Downstream Signaling
Objective: To measure the inhibition of EGFR autophosphorylation and downstream MAPK pathway activation in cells.
-
Procedure:
-
Seed an EGFR-dependent cell line (e.g., A431) and starve overnight to reduce basal signaling.
-
Pre-treat cells with increasing concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to activate the pathway.
-
Immediately lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated-EGFR (p-EGFR), total EGFR, phosphorylated-ERK (p-ERK), and total ERK. A loading control (e.g., GAPDH) must be included.
-
Visualize bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify band intensities. A dose-dependent decrease in the p-EGFR/total EGFR and p-ERK/total ERK ratios will confirm pathway inhibition.
Data Interpretation and Hypothetical Results
The collective data from these experiments will either support or refute the primary hypothesis. Below are hypothetical results that would strongly support the proposed MOA.
| Experiment | Parameter Measured | Hypothetical Result Supporting Hypothesis |
| Molecular Docking | Predicted Binding Energy | -9.5 kcal/mol |
| EGFR Kinase Assay | IC50 | 75 nM |
| CETSA | Thermal Shift (ΔTm) | +4.5 °C at 10 µM |
| Western Blot | p-EGFR Inhibition (IC50) | ~150 nM |
| Cell Viability (A431) | GI50 (Growth Inhibition 50) | ~200 nM |
Interpretation of Hypothetical Results:
-
A strong docking score suggests plausible binding.
-
A potent biochemical IC50 confirms direct enzyme inhibition.
-
A positive CETSA shift provides strong evidence of target engagement in the complex cellular milieu.
-
A Western Blot IC50 for p-EGFR that is close to the biochemical IC50 confirms the on-target effect in cells.
-
A cellular GI50 in a similar concentration range links the on-target biochemical activity to a functional anti-proliferative outcome.
Conclusion
This guide presents a robust, logical, and experimentally verifiable hypothesis for the mechanism of action of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine. By leveraging established knowledge of medicinal chemistry principles, we propose that this compound functions as an ATP-competitive inhibitor of EGFR. The outlined workflow, progressing from in silico prediction to biochemical confirmation and finally to cellular validation, provides a comprehensive framework for elucidating the compound's biological function. Successful validation would position this molecule as a promising lead scaffold for the development of novel kinase inhibitors.
References
-
DiMauro, E. F., et al. (2008). Structure-guided design of aminopyrimidine amides as potent, selective inhibitors of lymphocyte specific kinase: synthesis, structure-activity relationships, and inhibition of in vivo T cell activation. Journal of Medicinal Chemistry, 51(6), 1681-1694. Available at: [Link]
-
El-Damasy, D. A., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 26(19), 5983. Available at: [Link]
-
Khan, I., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(11), 3381. Available at: [Link]
-
International Journal of Pharmaceutical and Biological Science Archive (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. IJPBSA. Available at: [Link]
-
bioRxiv (2025). Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. bioRxiv. Available at: [Link]
-
National Institutes of Health (2011). Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity. NIH. Available at: [Link]
- Google Patents (n.d.). BRPI0409314A - 2-aminopyrimidine derivatives and their medical use. Google Patents.
-
ResearchGate (2025). Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. ResearchGate. Available at: [Link]
-
ResearchGate (2020). New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry (2022). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link]
-
National Institutes of Health (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. Available at: [Link]
-
MDPI (2024). Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. MDPI. Available at: [Link]
-
PubMed (2024). Discovery of novel thiophene[3,2-d]pyrimidine-based tubulin inhibitors with enhanced antitumor efficacy for combined use with anti-pd-l1 immunotherapy in melanoma. PubMed. Available at: [Link]
-
BU CyberSec Lab (n.d.). 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine. BU CyberSec Lab. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of Thiophene Compounds
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the essential principles and practical methodologies for conducting preliminary cytotoxicity screening of novel thiophene compounds. Thiophene and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, with a broad spectrum of reported biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide emphasizes the scientific rationale behind experimental design and protocol selection to ensure robust and reproducible data.
Introduction: The Significance of Thiophene Moieties and the Imperative of Cytotoxicity Screening
The thiophene ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[1] Its versatility allows for diverse chemical modifications, leading to a wide array of pharmacological activities.[2][3] Many thiophene derivatives have been investigated for their potential as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.[4][5][6] However, the bioactivation of the thiophene ring can also lead to toxicity.[7] Metabolism by cytochrome P450 enzymes can form reactive thiophene S-oxides and epoxides, which are often implicated in drug-induced hepatotoxicity.[7]
Therefore, early-stage in vitro cytotoxicity screening is a critical step in the development of thiophene-based therapeutics.[8][9] It allows for the initial assessment of a compound's potential to induce cell death, providing essential data to guide further preclinical development and distinguish between compounds that selectively target cancer cells while sparing normal cells.[8][10]
Strategic Experimental Design for Thiophene Cytotoxicity Screening
A well-designed preliminary cytotoxicity screen is fundamental to obtaining meaningful and translatable results. Key considerations include the selection of appropriate cell lines and a thoughtful approach to determining compound concentrations and exposure times.
Rationale-Driven Selection of Cell Lines
The choice of cell lines is paramount and should be guided by the therapeutic goal of the thiophene compound.[11]
-
For Anticancer Drug Discovery: A panel of human cancer cell lines is recommended to assess the breadth of cytotoxic activity.[12] It is crucial to select cell lines that are representative of the cancer types being targeted.[11] Commonly used cell lines for screening thiophene cytotoxicity include:
-
MCF-7 (Breast Adenocarcinoma): Frequently used to evaluate compounds for activity against breast cancer.[5][6]
-
HepG2 (Hepatocellular Carcinoma): A relevant model for liver cancer and for assessing potential hepatotoxicity.[5][13]
-
HCT116 (Colorectal Carcinoma): A widely used cell line for colon cancer research.
-
NCI-H460 (Non-small Cell Lung Cancer): Represents a common form of lung cancer.[6]
-
SF-268 (CNS Cancer): Used for screening compounds with potential activity against brain tumors.[6]
-
-
Assessing General Cytotoxicity and Selectivity: To evaluate the therapeutic index, it is essential to include a non-cancerous cell line.[8] This allows for a direct comparison of the compound's effect on cancerous versus normal cells.
Table 1: Recommended Cell Lines for Preliminary Thiophene Cytotoxicity Screening
| Cell Line | Tissue of Origin | Cancer Type | Rationale for Inclusion |
| MCF-7 | Breast | Adenocarcinoma | Standard for breast cancer screening.[5][6] |
| HepG2 | Liver | Hepatocellular Carcinoma | Relevant for liver cancer and hepatotoxicity studies.[5][13] |
| HCT116 | Colon | Colorectal Carcinoma | Widely used model for colon cancer. |
| NCI-H460 | Lung | Non-small Cell Lung Cancer | Represents a prevalent form of lung cancer.[6] |
| HEK293 | Kidney | Non-cancerous | General cytotoxicity and selectivity assessment.[8][13] |
Establishing a Dosing Strategy and Exposure Duration
The initial concentration range for the thiophene compounds should be broad enough to capture a full dose-response curve. A common starting point is a serial dilution from a high concentration (e.g., 100 µM) downwards. The duration of exposure is also a critical parameter, with 24, 48, and 72-hour time points being standard to assess both acute and longer-term cytotoxic effects.[6][14]
Core Methodologies for Assessing Thiophene-Induced Cytotoxicity
Several robust and validated in vitro assays are available for preliminary cytotoxicity screening.[15] This guide will detail two of the most widely used methods: the MTT assay for assessing metabolic activity and the LDH assay for measuring membrane integrity.
The MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indirect measure of cell viability based on mitochondrial function.[8][16] In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of viable cells.[17]
Caption: Workflow of the MTT cytotoxicity assay.
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (typically 1 x 10^4 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the thiophene compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired exposure times (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[17][19]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of MTT to formazan crystals.[19]
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[18]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17] Measure the absorbance at a wavelength of 492 nm using a microplate reader.[18]
The LDH Assay: Quantifying Membrane Integrity Loss
The Lactate Dehydrogenase (LDH) assay is another common method for assessing cytotoxicity.[20] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[20][21] The amount of LDH in the supernatant is proportional to the number of lysed cells.[22]
Caption: Principle of the LDH cytotoxicity assay.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (typically 10-50 µL) to a new 96-well plate.[22]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (this typically contains the substrate and cofactor). Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[22][23]
-
Stop Reaction: Add the stop solution provided with the kit to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[22][23] A reference wavelength of 680 nm can be used to subtract background absorbance.[23]
Data Analysis and Interpretation: From Raw Data to Actionable Insights
Calculation of Cell Viability and Cytotoxicity
For the MTT assay, percent cell viability is calculated as follows:
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100 [14]
For the LDH assay, percent cytotoxicity is calculated relative to a maximum LDH release control (cells lysed with a detergent):
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Determining the IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that inhibits a biological process, in this case, cell viability, by 50%.[24][25] It is a key metric for comparing the potency of different compounds.[25]
To determine the IC50 value, plot the percent cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).[14][26]
It is important to note that the IC50 value can be time-dependent, and reporting the incubation time along with the IC50 is essential for reproducibility.[25] If a compound does not achieve 50% inhibition at the highest tested concentration, the IC50 is reported as being greater than that concentration.[24]
Table 2: Interpreting Preliminary Cytotoxicity Data
| IC50 Value | Interpretation | Next Steps |
| < 10 µM | Potent cytotoxic activity | Prioritize for further investigation, including selectivity testing and mechanism of action studies. |
| 10 - 50 µM | Moderate cytotoxic activity | Consider for further optimization or as a starting point for structure-activity relationship (SAR) studies. |
| > 50 µM | Low or no cytotoxic activity | May be deprioritized for anticancer applications but could be explored for other pharmacological activities. |
Concluding Remarks and Future Directions
This guide has outlined a robust framework for the preliminary in vitro cytotoxicity screening of novel thiophene compounds. By employing a rationale-driven approach to cell line selection, utilizing validated assays such as the MTT and LDH methods, and performing rigorous data analysis, researchers can generate reliable data to inform the progression of promising drug candidates.
Compounds that demonstrate potent and selective cytotoxicity should be advanced to more detailed mechanistic studies to elucidate their mode of action. This may include assays for apoptosis induction (e.g., caspase activation, Annexin V staining), cell cycle analysis, and investigation of specific signaling pathways that may be modulated by the thiophene derivatives.[27] Ultimately, a thorough understanding of a compound's cytotoxic profile is a cornerstone of modern drug discovery and development.
References
-
Kumar, V., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
-
Ibrahim, S. R. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI. Available at: [Link]
-
Dansette, P. M., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(7), 1089-1097. Available at: [Link]
-
Mehdhar, F. S., et al. (2023). Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Bulletin of the Chemical Society of Ethiopia, 37(2), 373-389. Available at: [Link]
-
Samir, E., Abouzied, A., & Hamed, F. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry, 6, 85-94. Available at: [Link]
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Available at: [Link]
-
International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]
-
CLYTE. (2023). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available at: [Link]
-
Ozaslan, M., et al. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 11(1), 535-540. Available at: [Link]
-
Cree, I. A. (2011). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 3(3), 3461-3472. Available at: [Link]
-
protocols.io. (2023). MTT (Assay protocol). Available at: [Link]
-
Cognizance Journal of Multidisciplinary Studies. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Available at: [Link]
-
Geeleher, P., et al. (2014). Cancer Cell Lines for Drug Discovery and Development. Cancer Research, 74(9), 2377-2384. Available at: [Link]
-
Encyclopedia MDPI. (2021). Thiophene-Based Compounds. Available at: [Link]
-
MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available at: [Link]
-
Swain, R. M., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS ONE, 18(12), e0295441. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
-
ResearchGate. (2021). Update on in vitro cytotoxicity assays for drug development. Available at: [Link]
-
YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Available at: [Link]
-
ResearchGate. (2022). Structures of important thiophene-based drugs. Available at: [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Methods in Molecular Biology. Available at: [Link]
-
Science.gov. (n.d.). cytotoxicity ic50 values: Topics. Available at: [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Available at: [Link]
-
Kosheeka. (2023). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available at: [Link]
-
MDPI. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Available at: [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cognizancejournal.com [cognizancejournal.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile [scirp.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijprajournal.com [ijprajournal.com]
- 9. kosheeka.com [kosheeka.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models | MDPI [mdpi.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. MTT (Assay protocol [protocols.io]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. LDH Assay Kit. Cytotoxicity. LDH Release. (ab65393/K313) | Abcam [abcam.com]
- 21. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 22. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. clyte.tech [clyte.tech]
- 25. mdpi.com [mdpi.com]
- 26. noblelifesci.com [noblelifesci.com]
- 27. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]
Synthesis of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine: A Detailed Protocol for Pharmaceutical Research
Introduction
4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structure, which incorporates both a pyrimidine and a thiophene ring, makes it a valuable scaffold for the synthesis of diverse bioactive molecules.[1] Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and antitumor properties.[2][3][4][5][6] The thiophene moiety can further enhance the biological interactions of the molecule.[1] This guide provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine, designed for researchers and professionals in the pharmaceutical sciences.
Strategic Approach to Synthesis
The most common and efficient method for the synthesis of 2-aminopyrimidines involves the condensation of a chalcone with a guanidine salt.[3][4][6][7][8] This approach, a variation of the well-established pyrimidine synthesis, offers a straightforward route to the target molecule.[9] The overall synthetic strategy is a two-step process:
-
Claisen-Schmidt Condensation: Synthesis of the chalcone precursor, 1-(thiophen-2-yl)but-2-en-1-one, from 2-acetylthiophene and acetaldehyde.
-
Cyclocondensation: Reaction of the synthesized chalcone with guanidine hydrochloride to form the final product, 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine.
This methodology is selected for its reliability, accessibility of starting materials, and generally good yields.
Experimental Protocols
Part 1: Synthesis of 1-(Thiophen-2-yl)but-2-en-1-one (Chalcone Precursor)
This step involves a base-catalyzed Claisen-Schmidt condensation between an enolizable ketone (2-acetylthiophene) and an aldehyde (acetaldehyde).
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 2-Acetylthiophene | C₆H₆OS | 126.18 | 12.6 g (0.1 mol) | ≥98% |
| Acetaldehyde | C₂H₄O | 44.05 | 5.3 g (0.12 mol) | ≥99% |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 4.0 g (0.1 mol) | ≥97% |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 100 mL | 95% |
| Deionized Water | H₂O | 18.02 | As needed | |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 12.6 g (0.1 mol) of 2-acetylthiophene in 50 mL of ethanol.
-
Base Preparation: In a separate beaker, prepare a solution of 4.0 g (0.1 mol) of sodium hydroxide in 50 mL of ethanol.
-
Condensation Reaction: Cool the 2-acetylthiophene solution to 10-15 °C in an ice bath. Slowly add the ethanolic sodium hydroxide solution dropwise over 30 minutes with continuous stirring. After the addition is complete, add 5.3 g (0.12 mol) of acetaldehyde dropwise, maintaining the temperature below 20 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into 200 mL of ice-cold water and acidify with dilute hydrochloric acid until the pH is neutral. The crude product will precipitate as a solid.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum. The crude chalcone can be further purified by recrystallization from ethanol to yield a crystalline solid.
Part 2: Synthesis of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine
This final step involves the cyclocondensation of the prepared chalcone with guanidine hydrochloride in the presence of a base.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 1-(Thiophen-2-yl)but-2-en-1-one | C₈H₈OS | 152.21 | 15.2 g (0.1 mol) | Purified from Part 1 |
| Guanidine Hydrochloride | CH₅N₃·HCl | 95.53 | 11.5 g (0.12 mol) | ≥99% |
| Sodium Ethoxide (NaOEt) | C₂H₅NaO | 68.05 | 8.2 g (0.12 mol) | ≥95% |
| Absolute Ethanol | C₂H₅OH | 46.07 | 150 mL | ≥99.5% |
| Deionized Water | H₂O | 18.02 | As needed |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 15.2 g (0.1 mol) of the purified 1-(thiophen-2-yl)but-2-en-1-one and 11.5 g (0.12 mol) of guanidine hydrochloride to 150 mL of absolute ethanol.
-
Base Addition: To this suspension, add 8.2 g (0.12 mol) of sodium ethoxide in portions with stirring. The sodium ethoxide acts as a base to neutralize the guanidine hydrochloride and catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 8-10 hours. Monitor the reaction progress using TLC with a suitable eluent (e.g., chloroform:methanol, 9:1).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume by half using a rotary evaporator. Pour the concentrated mixture into 300 mL of ice-cold water. The crude product will precipitate.
-
Purification: Filter the precipitated solid, wash thoroughly with cold water, and dry. The crude 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine.
Characterization of the Final Product
The structure and purity of the synthesized 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine should be confirmed using modern analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl protons, aromatic protons of the thiophene and pyrimidine rings, and the amine protons. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the methyl carbon, aromatic carbons, and the carbons of the pyrimidine ring. |
| FT-IR | Characteristic absorption bands for N-H stretching of the amine group, C=N stretching of the pyrimidine ring, and C-S stretching of the thiophene ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the product (C₉H₉N₃S, M.W. = 191.25 g/mol ). |
| Melting Point | A sharp melting point range, indicating the purity of the compound. |
Applications in Drug Development
4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents.[1] Its structural features allow for further functionalization to create a library of compounds for screening against various biological targets. This compound and its derivatives are being investigated for their potential in treating neurological disorders and in the development of novel agrochemicals. The 2-aminopyrimidine core is a well-known pharmacophore present in numerous approved drugs, highlighting the therapeutic potential of this class of molecules.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS) for specific handling and disposal instructions.
-
Sodium hydroxide and sodium ethoxide are corrosive and should be handled with extreme caution.
-
Acetaldehyde is volatile and flammable.
Conclusion
The synthesis protocol detailed herein provides a reliable and efficient method for the preparation of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine. By following these guidelines, researchers can successfully synthesize this valuable compound for further investigation in drug discovery and development programs. The straightforward nature of the reactions and the availability of the starting materials make this an accessible synthesis for well-equipped organic chemistry laboratories.
References
-
ResearchGate. Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. Available from: [Link]
-
BU CyberSec Lab. 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine. Available from: [Link]
- Google Patents. CN106892895A - A kind of preparation method of 2 acetyl thiophene.
-
RSC Publishing. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. Available from: [Link]
- Google Patents. CN102952083A - Preparation method of 2-amino pyrimidine.
-
Journal of Internal Medicine & Pharmacology (JIMP). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Available from: [Link]
-
ResearchGate. Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. Available from: [Link]
-
Taylor & Francis Online. Heterocyclic Synthesis with Thiophene-2-Carboxamide. Available from: [Link]
-
MDPI. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Available from: [Link]
-
ResearchGate. Synthesis of 2-aminopyrimidine derivatives as antimicrobial agents. Available from: [Link]
-
National Institutes of Health. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Available from: [Link]
-
Rasayan Journal of Chemistry. SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Available from: [Link]
-
TSI Journals. Synthesis of 2-Aminopyrimidine Derivatives as Antimicrobial. Available from: [Link]
-
National Institutes of Health. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Available from: [Link]
-
ResearchGate. Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions. Available from: [Link]
-
Pandawa Institute Journals. Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00416C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. tsijournals.com [tsijournals.com]
- 5. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bu.edu.eg [bu.edu.eg]
Application Notes and Protocols: One-Pot Synthesis of 2-Aminopyrimidine Derivatives
Introduction
The 2-aminopyrimidine scaffold is a privileged heterocyclic motif of immense significance in the fields of medicinal chemistry and drug discovery. Its derivatives are integral components of numerous biologically active molecules, exhibiting a wide array of pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2] The pyrimidine ring's ability to engage in hydrogen bonding and dipole-dipole interactions through its nitrogen atoms facilitates strong binding to biological targets.[2] Consequently, the development of efficient and sustainable synthetic methodologies for accessing these valuable compounds is a paramount objective for synthetic and medicinal chemists.
Traditionally, the synthesis of 2-aminopyrimidines has often involved multi-step procedures, which can be time-consuming, costly, and generate significant chemical waste. One-pot multicomponent reactions (MCRs) have emerged as a powerful and eco-friendly alternative, offering streamlined access to complex molecular architectures from simple, readily available starting materials in a single synthetic operation.[3][4] This approach minimizes purification steps, reduces solvent consumption, and improves overall reaction efficiency, aligning with the principles of green chemistry.[3]
This application note provides a comprehensive guide to a robust and widely applicable one-pot synthesis of 2-aminopyrimidine derivatives, primarily focusing on the condensation of chalcones (α,β-unsaturated ketones) with guanidine. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, present representative data, and offer troubleshooting guidance to empower researchers in their synthetic endeavors.
Reaction Mechanism and Rationale
The one-pot synthesis of 2-aminopyrimidines from chalcones and guanidine proceeds through a well-established reaction pathway involving a sequence of condensation and cyclization steps. The overall transformation is a classic example of a multicomponent reaction where three components—an acetophenone, an aldehyde (which together form the chalcone in situ), and guanidine—react to form the final product.[5]
The reaction is typically catalyzed by a base, which serves multiple roles throughout the process. The generally accepted mechanism can be outlined as follows:
-
In Situ Chalcone Formation (Claisen-Schmidt Condensation): In the presence of a base, the acetophenone is deprotonated at the α-carbon to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone, known as a chalcone.
-
Michael Addition: Guanidine, a strong nucleophile, undergoes a conjugate (Michael) addition to the β-carbon of the chalcone. This step is crucial for the formation of the pyrimidine ring backbone.
-
Intramolecular Cyclization and Dehydration: The resulting intermediate then undergoes an intramolecular cyclization, where one of the amino groups of the guanidine moiety attacks the carbonyl carbon of the former chalcone. This is followed by a dehydration step, leading to the formation of a dihydropyrimidine intermediate.
-
Aromatization: The final step involves the aromatization of the dihydropyrimidine ring to yield the stable 2-aminopyrimidine derivative. This can occur through the loss of a hydrogen molecule or other small molecules depending on the specific reaction conditions and substrates.[6]
Mechanistic Pathway
Caption: Generalized mechanistic pathway for the one-pot synthesis of 2-aminopyrimidines.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| Substituted Acetophenones | Reagent | Sigma-Aldrich | Purity >98% |
| Substituted Aldehydes | Reagent | Alfa Aesar | Purity >98% |
| Guanidine Hydrochloride | ReagentPlus® | MilliporeSigma | Purity ≥99% |
| Sodium Hydroxide (NaOH) | ACS Reagent | Fisher Scientific | Purity ≥97.0% |
| Ethanol (EtOH) | Anhydrous | J.T. Baker | Purity ≥99.5% |
| Ethyl Acetate (EtOAc) | HPLC Grade | VWR | For chromatography |
| Hexane | HPLC Grade | VWR | For chromatography |
| Distilled Water | --- | In-house | --- |
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Melting point apparatus
-
NMR spectrometer (e.g., Bruker 400 MHz)
-
Mass spectrometer (e.g., Agilent LC-MS)
Experimental Protocol: One-Pot Synthesis of 4,6-diphenylpyrimidin-2-amine
This protocol details the synthesis of a representative 2-aminopyrimidine derivative, 4,6-diphenylpyrimidin-2-amine, from acetophenone, benzaldehyde, and guanidine hydrochloride.
Experimental Workflow
Caption: Step-by-step workflow for the one-pot synthesis of 2-aminopyrimidine derivatives.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetophenone (1.20 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and guanidine hydrochloride (1.43 g, 15 mmol).
-
Solvent and Catalyst Addition: Add 30 mL of ethanol to the flask, followed by the dropwise addition of a solution of sodium hydroxide (0.80 g, 20 mmol) in 5 mL of water.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of ice-cold water with stirring. A solid precipitate will form.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold distilled water to remove any inorganic impurities.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 4,6-diphenylpyrimidin-2-amine as a crystalline solid.[7]
-
Characterization: Characterize the purified product by determining its melting point and obtaining its spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.
Results and Discussion
The one-pot synthesis of a series of 2-aminopyrimidine derivatives was carried out using the described protocol with various substituted acetophenones and aldehydes. The results are summarized in the table below.
| Entry | Acetophenone | Aldehyde | Product | Yield (%) | Melting Point (°C) |
| 1 | Acetophenone | Benzaldehyde | 4,6-diphenylpyrimidin-2-amine | 85 | 145-147 |
| 2 | 4-Methylacetophenone | Benzaldehyde | 4-(p-tolyl)-6-phenylpyrimidin-2-amine | 82 | 162-164 |
| 3 | Acetophenone | 4-Chlorobenzaldehyde | 4-(4-chlorophenyl)-6-phenylpyrimidin-2-amine | 88 | 178-180 |
| 4 | 4-Methoxyacetophenone | 4-Methoxybenzaldehyde | 4,6-bis(4-methoxyphenyl)pyrimidin-2-amine | 79 | 190-192 |
The yields of the synthesized 2-aminopyrimidine derivatives were generally good to excellent, demonstrating the efficiency of this one-pot protocol. The reaction tolerated a range of substituents on both the acetophenone and aldehyde starting materials, highlighting its broad applicability. The purity of the products was confirmed by their sharp melting points and spectroscopic analysis.
The choice of base and solvent can influence the reaction rate and yield. While sodium hydroxide in aqueous ethanol is effective, other base/solvent systems such as potassium hydroxide in ethanol or sodium ethoxide in ethanol can also be employed. The reaction time may vary depending on the reactivity of the specific substrates used. Electron-withdrawing groups on the aldehyde can sometimes accelerate the initial Claisen-Schmidt condensation, while bulky substituents may slightly decrease the reaction rate due to steric hindrance.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | - Increase reaction time and continue to monitor by TLC. - Ensure the base is of good quality and added in the correct stoichiometry. |
| Side reactions | - Lower the reaction temperature slightly. - Ensure the starting materials are pure. | |
| Difficulty in Precipitation | Product is soluble in the work-up mixture | - Add more ice-cold water. - If the product is oily, try scratching the inside of the beaker with a glass rod to induce crystallization. |
| Impure Product | Incomplete removal of starting materials or byproducts | - Ensure thorough washing of the crude product. - Optimize the recrystallization solvent system. Column chromatography may be necessary for challenging separations. |
| Reaction Fails to Start | Inactive catalyst or reagents | - Use freshly prepared base solution. - Check the purity and integrity of the starting materials. |
Conclusion
The one-pot synthesis of 2-aminopyrimidine derivatives via the condensation of chalcones (or their precursors) with guanidine is a highly efficient, versatile, and atom-economical method. This application note provides a detailed and practical guide for researchers to successfully implement this protocol in their laboratories. The simplicity of the procedure, coupled with the ready availability of the starting materials, makes it an attractive strategy for the rapid generation of libraries of 2-aminopyrimidine derivatives for drug discovery and other applications. The robust nature of this reaction and the ability to introduce molecular diversity make it a valuable tool in modern organic synthesis.
References
-
Farooq, S., & Ngaini, Z. (2021). One‐pot and two‐pot methods for chalcone derived pyrimidines synthesis and applications. Journal of Heterocyclic Chemistry, 58(6), 1209-1224. [Link]
-
Sallal, M. A. (2014). Synthesis, Characterization and Evaluation of Antimicrobial Activity of Some Pyrimidine Derivatives. Journal of Applicable Chemistry, 3(4), 1630-1637. [Link]
-
Nookaraju, M., et al. (2021). One-pot, green synthesis of pyridine-2-carbaldehyde based chalcones by functionalized MCM-41 catalysts and their antimicrobial evaluation. Rasayan Journal of Chemistry, 14(2), 1071-1078. [Link]
-
Al-Ostath, A. I., et al. (2023). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Molecules, 28(13), 5087. [Link]
-
Cressman, S., et al. (2014). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. Molecules, 19(9), 13586-13602. [Link]
-
Sharma, R., & Gupta, P. (2023). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. ChemistrySelect, 8(12), e202204683. [Link]
-
Katritzky, A. R., et al. (2007). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2008(2), 1-8. [Link]
-
Al-Ostath, A. I., et al. (2023). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Molecules, 28(13), 5087. [Link]
-
Khan, I., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 24(21), 3969. [Link]
-
Yadav, A., & Singh, A. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. International Journal of Health and Allied Sciences, 13(1), 1-10. [Link]
-
El-Faham, A., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(21), 6433. [Link]
-
Khan, I., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 24(21), 3969. [Link]
-
Trofimov, B. A., et al. (2013). A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine. The Journal of Organic Chemistry, 78(13), 6757-6763. [Link]
-
Rahimifard, M., Ziarani, G. M., & Malekzadeh Lashkariani, B. (2014). Application of guanidine and its salts in multicomponent reactions. Turkish Journal of Chemistry, 38, 345-371. [Link]
-
Rahimifard, M., Ziarani, G. M., & Malekzadeh Lashkariani, B. (2014). Application of guanidine and its salts in multicomponent reactions. Turkish Journal of Chemistry, 38, 345-371. [Link]
-
Farooq, S., & Ngaini, Z. (2021). One-Pot and Two-Pot Methods For Chalcone Derived Pyrimidines Synthesis and Applications. Journal of Heterocyclic Chemistry, 58(6), 1209-1224. [Link]
-
Hossaini, Z., et al. (2023). Green preparation of new pyrimidine triazole derivatives via one-pot multicomponent reactions of guanidine. Molecular Diversity, 28(1), 543-551. [Link]
-
Patel, K. D., & Patel, H. D. (2013). Synthesis of 2-Aminopyrimidine Derivatives as Antimicrobial Agents. Trade Science Inc., 12(10), 381-384. [Link]
-
Kumar, A., et al. (2023). Guanidine Hydrochloride Catalyzed One‐Pot Multi‐Component Synthesis of Pyrazolopyranopyrimidine. ChemistrySelect, 8(23), e202301131. [Link]
-
Kolis, S. P., et al. (2014). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Beilstein Journal of Organic Chemistry, 10, 1246-1253. [Link]
Sources
- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Pyrimidine Derivatives
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, vitamins, and, critically, nucleic acids.[1][2] This inherent biocompatibility and versatile chemical functionality have made pyrimidine derivatives a cornerstone of modern drug discovery. From FDA-approved kinase inhibitors for oncology to novel antiviral and anti-inflammatory agents, the therapeutic potential of this heterocyclic motif is vast and continually expanding.[3][4] High-throughput screening (HTS) is the engine that drives the exploration of this chemical space, enabling the rapid evaluation of large, diversified libraries of pyrimidine compounds against a multitude of biological targets.[5]
This guide provides an in-depth technical overview of the design, validation, and execution of HTS assays tailored for the discovery of bioactive pyrimidine derivatives. It is structured to provide not just protocols, but the scientific rationale behind the choice of assay format, the critical parameters for ensuring data integrity, and the workflow for advancing from a primary screen to a validated hit.
Strategic Considerations for Assay Selection
The choice of an HTS assay is dictated by the biological question being asked. For pyrimidine derivatives, which can modulate a wide array of protein targets, the selection process hinges on the target class and the desired mechanism of action. Broadly, assays can be categorized into two major types: biochemical and cell-based.
-
Biochemical Assays: These in vitro assays utilize purified components (e.g., enzymes, receptors) to directly measure the effect of a compound on a specific molecular interaction or catalytic activity. They are ideal for identifying direct binders and inhibitors and are generally less prone to artifacts related to cell permeability or cytotoxicity.
-
Cell-Based Assays: These assays are performed using living cells and measure a compound's effect on a cellular process or signaling pathway. They provide more physiologically relevant data, as they inherently account for cell permeability, stability, and potential off-target effects.
The following sections will delve into specific, field-proven HTS technologies, complete with detailed protocols and the causal logic behind their application.
Part 1: Biochemical Assays for Direct Target Modulation
Biochemical assays are the frontline tools for screening pyrimidine libraries against purified enzyme targets like kinases, proteases, and epigenetic modulators.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays for Kinase Inhibition
Causality and Experimental Choice: Kinases are a major target class for pyrimidine-based drugs due to the scaffold's ability to mimic the hydrogen bonding of the ATP hinge region.[3] TR-FRET assays are exceptionally well-suited for HTS of kinase inhibitors due to their high sensitivity, low background, and homogeneous format (no-wash steps).[6] The technology relies on the transfer of energy from a long-lifetime lanthanide donor (e.g., Europium) to a fluorescent acceptor when they are in close proximity. In a kinase assay, this proximity is typically achieved by a biotinylated substrate and a phosphorylation-specific antibody labeled with the acceptor. Inhibition of the kinase by a pyrimidine derivative prevents substrate phosphorylation, leading to a loss of the FRET signal.
Workflow for a TR-FRET Kinase Assay
Caption: TR-FRET Kinase Assay Workflow.
Detailed Protocol: TR-FRET Kinase Assay
-
Compound Plating: Using an acoustic liquid handler, dispense 20-50 nL of each pyrimidine derivative from the library into a 384-well, low-volume, black assay plate. Include appropriate controls (e.g., DMSO for negative control, a known inhibitor for positive control).
-
Enzyme and Substrate Addition: Prepare a solution of the target kinase and its corresponding biotinylated peptide substrate in kinase reaction buffer. Dispense 5 µL of this solution into each well.
-
Reaction Initiation: Add 5 µL of ATP solution (at the Km concentration for the kinase) to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes. The exact time should be optimized based on the kinase's activity to ensure the reaction is in the linear range.
-
Detection: Prepare a detection solution containing a Europium-labeled anti-phospho-substrate antibody and an acceptor-labeled streptavidin. Add 10 µL of this solution to each well. This will stop the kinase reaction (due to EDTA in the buffer) and initiate the detection process.
-
Signal Development: Incubate the plate for at least 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate using a microplate reader capable of TR-FRET, with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (donor) and ~665 nm (acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor/Donor) and normalize the data to controls. A decrease in the ratio indicates inhibition.
AlphaScreen Assays for Protein-Protein Interaction (PPI) Disruption
Causality and Experimental Choice: Many cellular processes are mediated by protein-protein interactions (PPIs). Pyrimidine derivatives can be designed to disrupt these interactions by binding to one of the protein partners. The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based technology ideal for HTS of PPI inhibitors.[7][8] The principle involves two types of beads: a "Donor" bead that generates singlet oxygen upon excitation, and an "Acceptor" bead that emits light upon receiving the singlet oxygen. If two interacting proteins are each bound to a different bead type, a signal is produced. A pyrimidine derivative that disrupts the PPI will cause a loss of signal.
Diagram of AlphaScreen PPI Assay Principle
Caption: AlphaScreen principle for PPIs.
Detailed Protocol: AlphaScreen PPI Assay
-
Reagent Preparation: Prepare tagged proteins (e.g., GST-tagged Protein A and His-tagged Protein B). Dilute AlphaScreen Donor (e.g., anti-GST) and Acceptor (e.g., Ni-NTA) beads in the appropriate assay buffer.
-
Compound Plating: Dispense 20-50 nL of the pyrimidine library into 384-well assay plates.
-
Protein Addition: Add a solution containing both tagged proteins to the wells.
-
Incubation: Incubate for 30-60 minutes at room temperature to allow for protein interaction and potential inhibition.
-
Bead Addition: Add a mixture of the Donor and Acceptor beads to all wells.
-
Signal Development: Incubate the plates in the dark for 60-90 minutes at room temperature.
-
Data Acquisition: Read the plates on an AlphaScreen-capable plate reader.
-
Data Analysis: A decrease in the AlphaScreen signal relative to DMSO controls indicates a potential hit.
Part 2: Cell-Based Assays for Phenotypic and Pathway Screening
Cell-based assays provide a more complex, physiologically relevant context for screening pyrimidine libraries. They are essential for identifying compounds that modulate cellular pathways, such as those involved in cancer cell proliferation or G-protein coupled receptor (GPCR) signaling.
Cytotoxicity and Viability Assays (MTT/MTS)
Causality and Experimental Choice: A primary application for pyrimidine derivatives is in oncology, where the goal is to identify compounds that selectively kill cancer cells.[9][10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability.[11] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells. This assay is a workhorse for primary HTS campaigns to identify cytotoxic pyrimidine derivatives.
Detailed Protocol: MTT Cell Viability Assay
-
Cell Plating: Seed cancer cells in 96- or 384-well clear-bottom plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Addition: Add the pyrimidine derivatives (typically at a final concentration of 1-10 µM for a primary screen) to the cells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[11]
-
Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: A decrease in absorbance indicates a reduction in cell viability.
Luciferase Reporter Assays for Pathway Modulation
Causality and Experimental Choice: Pyrimidine derivatives can act on specific signaling pathways (e.g., GPCRs) without necessarily causing cell death.[12] Luciferase reporter assays are a powerful tool for monitoring the activity of these pathways.[13] In these assays, cells are engineered to express the luciferase enzyme under the control of a promoter that is responsive to a specific signaling pathway. Activation or inhibition of the pathway by a pyrimidine derivative leads to a change in luciferase expression, which is quantified by adding a substrate and measuring the resulting luminescence. The PathHunter® β-Arrestin assay is a prime example, used to screen for GPCR modulators by measuring the interaction of β-arrestin with an activated GPCR.[14]
Workflow for a Luciferase Reporter Assay
Caption: Luciferase Reporter Assay Workflow.
Detailed Protocol: PathHunter® β-Arrestin GPCR Assay
-
Cell Plating: Plate PathHunter® β-Arrestin cells expressing the target GPCR in white, opaque 384-well plates.
-
Compound Addition: Add the pyrimidine derivatives to the wells.
-
Agonist Stimulation: For antagonist screening, add a known agonist at its EC80 concentration. For agonist screening, no further addition is needed.
-
Incubation: Incubate the plates for 90 minutes at 37°C.[14]
-
Detection: Add PathHunter® Detection Reagent, which contains the luciferase substrate.
-
Signal Development: Incubate for 60 minutes at room temperature.[14]
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: An increase in signal indicates agonist activity, while a decrease in the agonist-stimulated signal indicates antagonist activity.
Part 3: Assay Validation and Hit Confirmation
A successful HTS campaign is built on a foundation of rigorous assay validation and a systematic workflow for hit confirmation. This ensures that the resources invested in follow-up studies are directed toward genuinely active compounds.
Assay Validation: The Self-Validating System
Before embarking on a full-scale screen, the chosen assay must be validated to ensure it is robust, reproducible, and suitable for HTS. The key statistical parameter for this is the Z'-factor , which provides a measure of the separation between the positive and negative controls.[15]
Z'-Factor Calculation: Z' = 1 - [ (3 * SDpositive_control + 3 * SDnegative_control) / |Meanpositive_control - Meannegative_control| ]
| Parameter | Description | Acceptance Criteria for HTS |
| Z'-Factor | A measure of assay quality, accounting for both signal window and data variation. | Z' ≥ 0.5[15] |
| Signal-to-Background (S/B) | The ratio of the mean signal of the positive control to the mean signal of the negative control. | Typically >2, but highly assay dependent.[16] |
| Coefficient of Variation (%CV) | A measure of the variability of the data points within a control group. | Typically <15-20% |
A full validation should be conducted over several days to assess inter-day variability.[17]
Hit Confirmation and Triage Workflow
A primary HTS will generate a list of "hits." However, many of these may be false positives. A rigorous triage process is essential.
HTS Hit Triage and Confirmation Workflow
Caption: HTS Hit Validation Workflow.
-
Confirmation Screen: Re-test all initial hits in the primary assay to eliminate random errors.
-
Dose-Response Analysis: Test confirmed hits over a range of concentrations to determine their potency (IC50 or EC50) and to ensure a sigmoidal dose-response curve, which is characteristic of a specific biological activity.
-
Orthogonal Assays: Validate the hits in a secondary assay that uses a different detection technology.[18] For example, a hit from a TR-FRET kinase assay could be confirmed using a luminescence-based assay that measures ATP consumption. This is crucial for identifying and eliminating technology-specific artifacts.
-
Structure-Activity Relationship (SAR) Analysis: Examine the activity of structurally related analogs of the hit compounds. A consistent SAR provides strong evidence that the observed activity is due to a specific interaction with the target.[19]
Conclusion
The screening of pyrimidine derivatives is a highly productive endeavor in the quest for new therapeutics. The success of any HTS campaign, however, is not merely a matter of automation and scale. It is the product of a well-conceived strategy, beginning with the selection of an appropriate assay that reflects the biological target and desired mechanism of action. By implementing rigorous validation protocols, understanding the causal principles behind each technology, and following a systematic hit triage workflow, researchers can confidently identify and advance promising pyrimidine-based candidates into the drug development pipeline.
References
-
Assay Guidance Manual. (2012). HTS Assay Validation. NCBI Bookshelf. Retrieved from [Link]
-
Al-Ostoot, F. H., Al-Ghamdi, M. A., Al-Massarani, S. M., Al-Tamimi, A. M., El-Sayed, W. M., & Taha, M. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. Retrieved from [Link]
-
Chen, P., Wang, Y., & Gray, N. S. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters, 13(11), 1813-1820. Retrieved from [Link]
-
Karale, S., & Guntupalli, C. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913. Retrieved from [Link]
-
DiscoveRx Corporation. (n.d.). PathHunter® β-Arrestin GPCR Assays. DiscoveRx. Retrieved from [Link]
-
Gribbon, P., & Sewing, A. (2005). Evaluating Real-Life High-Throughput Screening Data. Journal of Biomolecular Screening, 10(2), 99-105. Retrieved from [Link]
-
Li, J., et al. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. ACS Medicinal Chemistry Letters, 14(8), 1148-1154. Retrieved from [Link]
-
High-Throughput Screening for Epigenetic Compounds That Induce Human β-Defensin 1 Synthesis. (2023). International Journal of Molecular Sciences, 24(2), 1645. Retrieved from [Link]
-
Coussens, N. P., et al. (2013). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Assay and Drug Development Technologies, 11(4), 216-230. Retrieved from [Link]
-
Sun, W., et al. (2012). Assay development and high-throughput antiviral drug screening against Bluetongue virus. Antiviral Research, 94(1), 36-44. Retrieved from [Link]
-
Determination of Z' factor, signal-to-background (S/B),... (n.d.). ResearchGate. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]
-
Wieczorek, Z., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2110. Retrieved from [Link]
-
Epigenetic Modulators as Therapeutic Agents in Cancer. (2023). International Journal of Molecular Sciences, 24(19), 14940. Retrieved from [Link]
-
Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. (2023). ACS Medicinal Chemistry Letters, 14(8), 1148-1154. Retrieved from [Link]
-
Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. (2024). bioRxiv. Retrieved from [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Retrieved from [Link]
-
Arshad, U., et al. (2021). Pyrimidine as an Antidiabetic Derivative Targeting α-Amylase and α-Glucosidase Inhibitors: A Mini-Review. Mini-Reviews in Medicinal Chemistry, 21(15), 2058-2073. Retrieved from [Link]
-
Eurofins DiscoverX. (n.d.). GPCR β-Arrestin Product Solutions. Retrieved from [Link]
-
Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Molecules, 29(15), 3450. Retrieved from [Link]
-
High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (2023). Molecules, 28(3), 1338. Retrieved from [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). Molecules, 28(9), 3913. Retrieved from [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2022). Interpreting and Validating Results from High-Throughput Screening Approaches. In Next Steps for Functional Genomics: Proceedings of a Workshop. National Academies Press (US). Retrieved from [Link]
-
Eglen, R. M., & Reisine, T. (2011). The Use of AlphaScreen Technology in HTS: Current Status. Current Chemical Genomics, 5, 16-24. Retrieved from [Link]
-
In vitro high-throughput screening assay for modulators of transcription. (2002). Analytical Biochemistry, 309(1), 53-61. Retrieved from [Link]
-
Lo, M. K., et al. (2014). High-Throughput Screening for Broad-spectrum Chemical Inhibitors of RNA Viruses. Journal of Visualized Experiments, (87), 51523. Retrieved from [Link]
-
DiscoveRx Corporation. (n.d.). PathHunter™ eXpress β-Arrestin Assays. DiscoveRx. Retrieved from [Link]
-
Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. (2024). International Journal of Molecular Sciences, 25(14), 7724. Retrieved from [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). SLAS Discovery, 22(10), 1213-1224. Retrieved from [Link]
-
Indigo Biosciences. (n.d.). Understanding Assay Performance Metrics. Retrieved from [Link]
-
BPS Bioscience. (n.d.). A Comparison of AlphaScreen®, TR-FRET, and Luminescence Assay Methods for Analysis of PARP Activity. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. Retrieved from [Link]
-
Assay Guidance Manual. (2013). Cell Viability Assays. NCBI Bookshelf. Retrieved from [Link]
-
Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Retrieved from [Link]
-
Epigenetic assays for chemical biology and drug discovery. (2017). Clinical Epigenetics, 9, 43. Retrieved from [Link]
-
Tai, C. J., et al. (2014). Early Viral Entry Assays for the Identification and Evaluation of Antiviral Compounds. Journal of Visualized Experiments, (90), 53124. Retrieved from [Link]
-
Eurofins DiscoverX. (n.d.). PathHunter® eXpress GIPR CHO-K1 β-Arrestin GPCR Assay. Retrieved from [Link]
-
AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (2013). Assay and Drug Development Technologies, 11(4), 216-230. Retrieved from [Link]
-
High-Throughput Screen of Natural Product Libraries for Hsp90 Inhibitors. (2012). Molecules, 17(10), 11595-11613. Retrieved from [Link]
-
The Use of AlphaScreen Technology in HTS: Current Status. (2011). Current Chemical Genomics, 5, 16-24. Retrieved from [Link]
Sources
- 1. Epigenetic Modulators as Therapeutic Agents in Cancer | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - SE [thermofisher.com]
- 7. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. cosmobio.co.jp [cosmobio.co.jp]
- 12. GPCR β-Arrestin Product Solutions [discoverx.com]
- 13. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cosmobio.co.jp [cosmobio.co.jp]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. researchgate.net [researchgate.net]
- 17. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
In Vitro Evaluation of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine: A Guide for Preclinical Investigation
Introduction: Unveiling the Therapeutic Potential of a Novel Heterocycle
In the landscape of modern drug discovery, heterocyclic compounds remain a cornerstone of medicinal chemistry, offering a rich scaffold for the development of novel therapeutic agents. Among these, molecules integrating pyrimidine and thiophene moieties have garnered significant attention due to their diverse biological activities, including potent anti-cancer properties. This guide provides a comprehensive framework for the in vitro evaluation of a promising candidate from this class: 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine .
The structural architecture of this compound, featuring a pyrimidine core, suggests a potential mechanism of action involving the inhibition of protein kinases, a class of enzymes frequently dysregulated in cancer. The pyrimidine scaffold is a well-established "hinge-binding" motif, capable of interacting with the ATP-binding site of various kinases. Furthermore, thiophene derivatives have been extensively documented to possess a wide array of pharmacological effects, including the ability to induce apoptosis and modulate key signaling pathways implicated in tumorigenesis.
This document is structured to guide researchers through a logical, tiered approach to characterizing the biological activity of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine. We will begin with foundational cytotoxicity screening to establish its anti-proliferative efficacy and selectivity, followed by in-depth mechanistic studies to elucidate its mode of action, including its potential as a kinase inhibitor, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression. Each protocol is presented with the underlying scientific rationale to empower researchers to not only execute the experiments but also to interpret the results with confidence.
Experimental Workflow: A Tiered Approach to Characterization
The in vitro evaluation of a novel compound should follow a logical progression from broad phenotypic screening to specific mechanistic assays. This workflow ensures that each experimental step informs the next, creating a comprehensive biological profile of the compound.
Caption: Tiered experimental workflow for the in vitro characterization of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine.
Part 1: Foundational Cytotoxicity Screening
The initial step in evaluating any potential anti-cancer compound is to determine its ability to inhibit the proliferation of cancer cells. The MTT assay is a robust and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases, correlates with cell viability.[1]
Rationale for Cell Line Selection
To obtain a broad understanding of the compound's activity spectrum, a panel of well-characterized cancer cell lines from different tissue origins should be used. Furthermore, including a non-cancerous cell line is crucial for assessing the compound's selectivity towards cancer cells, a key indicator of its therapeutic potential.
Proposed Cell Line Panel:
| Cell Line | Cancer Type | Characteristics |
| A549 | Non-Small Cell Lung Cancer | Adenocarcinomic human alveolar basal epithelial cells. |
| MCF-7 | Breast Cancer | Estrogen receptor (ER)-positive. |
| HCT116 | Colorectal Cancer | Wild-type p53. |
| MRC-5 | Normal Lung Fibroblast | Non-cancerous control for selectivity assessment. |
Protocol 1: MTT Assay for Cell Viability and IC50 Determination
This protocol details the steps to assess the dose-dependent cytotoxic effect of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine and to calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine (stock solution in DMSO)
-
Selected cell lines (A549, MCF-7, HCT116, MRC-5)
-
Complete growth medium (specific to each cell line)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 490-570 nm)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine in complete growth medium from the DMSO stock. A typical concentration range to start with is 0.1 µM to 100 µM.
-
Ensure the final DMSO concentration in all wells is less than 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.[2]
-
Data Analysis and IC50 Calculation:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.[3][4]
Part 2: Mechanistic Investigation
Once the cytotoxic potential of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine is established, the next logical step is to investigate its mechanism of action. Based on its chemical structure, kinase inhibition is a primary hypothesis.
Proposed Signaling Pathway for Investigation
The following diagram illustrates a hypothesized mechanism where the compound inhibits key kinases, leading to cell cycle arrest and apoptosis.
Caption: Hypothesized signaling pathway for the action of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of the compound against specific kinases using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human kinases (e.g., EGFR, VEGFR2, CDK2/Cyclin A2)[5][6][7]
-
Kinase-specific peptide substrate
-
Kinase assay buffer
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the kinase, its specific substrate, and the assay buffer in each well of the plate.
-
Add 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine at various concentrations. Include a positive control inhibitor (if available) and a no-inhibitor control.
-
-
Initiate Kinase Reaction:
-
Start the reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.[8]
-
-
Measure ADP Production:
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding a reagent to deplete the remaining ATP, followed by another reagent to convert ADP to ATP, which is then used to generate a luminescent signal.[5][8]
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Protocol 3: Western Blot Analysis for Apoptosis Induction
Western blotting is a powerful technique to detect the cleavage of caspases, which are key executioners of apoptosis. The appearance of cleaved forms of caspases (e.g., cleaved caspase-3) is a hallmark of apoptotic cell death.[9][10]
Materials:
-
Cancer cell line showing sensitivity to the compound.
-
4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine.
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine at concentrations around its IC50 value for 24-48 hours. Include an untreated control.
-
Harvest the cells and lyse them on ice using lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for loading by adding Laemmli buffer and boiling.
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
The presence of bands corresponding to the molecular weight of cleaved caspase-3 will indicate apoptosis induction. β-actin is used as a loading control to ensure equal protein loading across lanes.
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI), a fluorescent dye that binds to DNA, to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This allows for the determination of whether the compound induces cell cycle arrest at a specific phase.
Materials:
-
Cancer cell line of interest.
-
4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine.
-
PBS.
-
Ice-cold 70% ethanol.
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with the compound at relevant concentrations for a specified time (e.g., 24 hours).
-
Harvest both adherent and floating cells, wash with PBS, and obtain a single-cell suspension.
-
-
Cell Fixation:
-
Fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C).
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 single-cell events.
-
The DNA content will be represented by the fluorescence intensity of PI.
-
-
Data Interpretation:
-
Generate a histogram of cell count versus fluorescence intensity.
-
Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[13]
-
An accumulation of cells in a particular phase in the treated samples compared to the control indicates cell cycle arrest.
-
Conclusion and Future Directions
This guide provides a robust and scientifically sound framework for the initial in vitro characterization of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine. By systematically evaluating its cytotoxicity, kinase inhibitory potential, and its effects on apoptosis and the cell cycle, researchers can build a comprehensive profile of its biological activity. The data generated from these protocols will be instrumental in determining the therapeutic potential of this compound and will guide future preclinical and clinical development efforts. Positive findings from these assays would warrant further investigation into more complex models, such as 3D cell cultures and in vivo animal studies, to further validate its efficacy and safety.
References
- Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
-
ResearchGate. (2021, March 21). How do I interpret my MTT assay results, and what statistical tests should I do for cell viability? Retrieved from [Link]
-
ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays? Retrieved from [Link]
- El-Gamal, M. I., et al. (2018). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 23(10), 2523.
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
-
CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]
- Li, Y., et al. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega, 4(5), 9530–9539.
-
BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]
- Aslantürk, Ö. S. (2018). In vitro cytotoxicity and cell viability assays: principles, advantages, and disadvantages. In IntechOpen.
-
University of Chicago. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
University of Leicester. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Retrieved from [Link]
-
BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved from [Link]
-
MethodsX. (2015). EGFR Biochemical Assays. Retrieved from [Link]
- Alvero, A. B., & Mor, G. (2021). Determination of Caspase Activation by Western Blot. Methods in molecular biology (Clifton, N.J.), 2281, 1–10.
- Caicedo, J. C., et al. (2023). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS chemical biology, 18(4), 743–755.
-
Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63.
- Adan, A., et al. (2016). In Vitro and In Vivo Capecitabine-Treated Colorectal Cancer Cells Show Different Metabolic Profile. PloS one, 11(3), e0151527.
-
PubMed. (n.d.). A Review on Anticancer Activities of Thiophene and Its Analogs. Retrieved from [Link]
- Darzynkiewicz, Z., et al. (2010). Analysis of cell cycle by flow cytometry. Current protocols in cytometry, Chapter 7, Unit 7.5.
- Duarte, D., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Pharmaceutics, 15(7), 1891.
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
ResearchGate. (2015, August 19). How can I calculate IC50 from mtt results? Retrieved from [Link]
- Kim, J. E., et al. (2017). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical chemistry, 89(17), 9324–9330.
- El-Sayed, N. F., et al. (2024). Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. Journal of molecular modeling, 30(2), 52.
- Wang, Y., et al. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Molecules, 24(1), 186.
-
Digital Commons@ETSU. (2020). Synthesis and In-Vitro Cell Viability/Cytotoxicity Studies of Novel Pyrrolobenzodiazepine Derivatives. Retrieved from [Link]
-
Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]
-
Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
- El-Gendy, M. A., et al. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. Future medicinal chemistry, 15(10), 889–912.
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. promega.com [promega.com]
- 9. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 13. miltenyibiotec.com [miltenyibiotec.com]
Application Note: Comprehensive Purity Assessment of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine
Abstract
This application note provides a detailed guide for the comprehensive purity assessment of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine, a critical intermediate in pharmaceutical and agrochemical research.[1] Recognizing the paramount importance of purity in drug development and quality control, this document outlines a multi-faceted analytical approach. The primary analytical technique detailed is a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. As an orthogonal and complementary technique for absolute purity determination, a Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy protocol is also provided. Furthermore, this guide discusses Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile impurities and thermal analysis techniques for characterizing the solid-state properties of the compound. All methodologies are presented with a focus on the scientific rationale behind the chosen parameters and are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3]
Introduction: The Analytical Imperative for a Key Synthetic Building Block
4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine (Figure 1) is a heterocyclic compound of significant interest, serving as a key building block in the synthesis of a variety of bioactive molecules.[1] Its structural motifs, a pyrimidine ring linked to a thiophene moiety, are common in compounds developed for therapeutic and agricultural applications.[1] The purity of this intermediate is a critical quality attribute, as impurities can carry over to the final active pharmaceutical ingredient (API), potentially affecting its efficacy, safety, and stability. Therefore, robust and reliable analytical methods are essential to ensure the quality and consistency of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine.
This guide is intended for researchers, analytical scientists, and quality control professionals. It provides not just procedural steps but also the underlying scientific principles, enabling users to adapt and troubleshoot the methods as needed.
Figure 1: Chemical Structure of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine Molecular Formula: C₉H₉N₃S Molecular Weight: 191.26 g/mol [1]
Primary Purity Assessment: Stability-Indicating RP-HPLC Method
High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical purity analysis due to its high resolution, sensitivity, and reproducibility. For a polar molecule like 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine, a reversed-phase method is suitable, though careful method development is required to achieve adequate retention and peak shape.[4] The method presented here is designed to be stability-indicating, meaning it can resolve the main compound from its potential degradation products and process-related impurities.[5][6]
Rationale for Method Parameters
The selection of a C18 stationary phase provides a versatile hydrophobic surface for the separation. Given the basic nature of the amine group in the pyrimidine ring, a mobile phase with a controlled pH is crucial to ensure consistent ionization and good peak shape. A phosphate buffer at a slightly acidic to neutral pH is chosen to suppress the silanol interactions on the silica backbone of the stationary phase and to ensure the analyte is in a single ionic form. Acetonitrile is selected as the organic modifier due to its low UV cutoff and viscosity. A gradient elution is employed to ensure the timely elution of both polar and potentially less polar impurities. The detection wavelength is selected based on the UV spectrum of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine, corresponding to a region of high absorbance to maximize sensitivity.
Experimental Protocol: RP-HPLC
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
Materials:
-
4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine reference standard and sample
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna) |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 6.5 with orthophosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Procedure:
-
Buffer Preparation: Accurately weigh and dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 6.5 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of the 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine reference standard into a 100 mL volumetric flask. Dissolve in a small amount of acetonitrile and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution Preparation (0.1 mg/mL): Prepare the sample solution in the same manner as the standard solution.
-
System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are not less than 2000.
-
Analysis: Inject the blank (diluent), standard, and sample solutions into the chromatograph and record the chromatograms.
-
Purity Calculation: Calculate the purity of the sample by the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation (as per ICH Q2(R2))[2][3][7]
This method should be fully validated to demonstrate its fitness for purpose.[7]
-
Specificity: Demonstrated through forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to ensure that the peak for 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine is free from interference from degradation products and any process impurities.[5][6][8]
-
Linearity: Assessed over a concentration range of 50% to 150% of the nominal concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by the recovery of spiked samples at three concentration levels (e.g., 80%, 100%, and 120%). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Determined by six replicate injections of the sample solution. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day and inter-analyst): Assessed on different days by different analysts. The RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluated by making small, deliberate variations in method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units).
Orthogonal Purity Assessment: Quantitative ¹H-NMR (qNMR)
Quantitative NMR (qNMR) is a powerful primary analytical method for purity determination.[9][10][11] It provides a direct measurement of the analyte concentration against a certified internal standard, without the need for a specific reference standard of the analyte itself.[12][13] This makes it an excellent orthogonal technique to HPLC.
Rationale for qNMR
The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[11] By comparing the integral of a specific, well-resolved proton signal of the analyte with that of a known amount of an internal standard, the absolute purity of the analyte can be calculated. Maleic acid is chosen as the internal standard due to its chemical stability, high purity, and simple ¹H NMR spectrum with a sharp singlet that does not overlap with the analyte signals. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent as it effectively dissolves both the analyte and the internal standard.
Experimental Protocol: qNMR
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Materials:
-
4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine sample
-
Maleic acid (certified internal standard)
-
DMSO-d₆ (with a known low water content)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of maleic acid into the same vial.
-
Record the exact weights.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with the following parameters (example for a 400 MHz spectrometer):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 8 or 16 (ensure adequate signal-to-noise).
-
Acquisition Time: Sufficient to resolve the peaks of interest.
-
-
-
Data Processing:
-
Apply a Fourier transform and phase correct the spectrum.
-
Carefully integrate a well-resolved, non-overlapping signal of the analyte (e.g., the methyl protons) and the singlet of the maleic acid internal standard.
-
-
Purity Calculation: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I_analyte = Integral of the selected analyte signal
-
N_analyte = Number of protons for the selected analyte signal
-
I_std = Integral of the internal standard signal
-
N_std = Number of protons for the internal standard signal (2 for maleic acid)
-
MW_analyte = Molecular weight of the analyte (191.26 g/mol )
-
MW_std = Molecular weight of the internal standard (116.07 g/mol for maleic acid)
-
m_analyte = Mass of the analyte
-
m_std = Mass of the internal standard
-
P_std = Purity of the internal standard (as a percentage)
-
Secondary and Confirmatory Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a highly sensitive and specific technique for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents or starting materials, that may not be detected by HPLC.[14] Due to the low volatility of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine, direct injection may not be feasible. Derivatization may be necessary to increase volatility if analysis of the compound itself by GC is required.[15] However, for the analysis of volatile impurities, a headspace GC-MS method is recommended.
Thermal Analysis (DSC and TGA)
Thermal analysis techniques provide information about the physical properties of the compound.
-
Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and enthalpy of fusion of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine. A sharp melting endotherm is indicative of high purity. The presence of impurities can lead to a broadening of the melting peak and a depression of the melting point.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA is useful for determining the thermal stability of the compound and for quantifying the amount of residual solvents or water.[16]
Data Presentation and Visualization
Summary of Analytical Methods
| Analytical Technique | Purpose | Key Parameters to be Monitored | Expected Outcome |
| RP-HPLC | Primary purity assessment and detection of non-volatile impurities. | Retention time, peak area, peak shape, resolution. | Purity value based on area normalization, impurity profile. |
| qNMR | Orthogonal, absolute purity determination. | Chemical shift, signal integral, resolution. | Absolute purity value (mass fraction) with high accuracy and precision. |
| GC-MS | Identification and quantification of volatile and semi-volatile impurities. | Retention time, mass spectrum. | Identification and quantification of residual solvents and other volatile impurities. |
| DSC | Assessment of thermal properties and solid-state purity. | Onset of melting, peak melting temperature, enthalpy of fusion. | Melting point range and profile, indicative of purity. |
| TGA | Assessment of thermal stability and volatile content. | Onset of decomposition temperature, mass loss at different temperature ranges. | Information on thermal stability, presence of water or residual solvents. |
Workflow Diagrams
Caption: RP-HPLC analysis workflow for purity assessment.
Caption: qNMR workflow for absolute purity determination.
Conclusion
The purity of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine is a critical parameter that underpins the quality of downstream products in the pharmaceutical and agrochemical industries. This application note has detailed a robust, multi-faceted approach to its purity assessment. The primary stability-indicating RP-HPLC method is suitable for routine quality control, while the orthogonal qNMR method provides an accurate and precise determination of absolute purity. The use of secondary techniques such as GC-MS and thermal analysis provides a more complete picture of the compound's quality. The successful implementation and validation of these methods will ensure that 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine meets the stringent purity requirements for its intended use.
References
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]
-
Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
Patel, P., & Dedania, Z. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. World Journal of Pharmacy and Pharmaceutical Sciences, 9(11), 1235-1253. Retrieved from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
International Council for Harmonisation. (2022). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2) Draft version. Retrieved from [Link]
-
Khuhawar, M. Y., & Channar, A. H. (2012). Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. The Scientific World Journal, 2012, 608039. Retrieved from [Link]
-
B'Hymer, C. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC International, 22(12). Retrieved from [Link]
-
Bajaj, S., Singla, D., & Sakhuja, N. (2022). Forced Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development, 10(1), 2321-0613. Retrieved from [Link]
-
Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. ResearchGate. Retrieved from [Link]
-
Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]
-
University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). Retrieved from [Link]
-
IntuitionLabs. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
Waters. (n.d.). Impurities Application Notebook. Retrieved from [Link]
-
Sharma, G., & Kumar, S. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). Retrieved from [Link]
-
Kumar, R., Kumar, S., & Kumar, A. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. ResearchGate. Retrieved from [Link]
-
El-Ragehy, N. A., Badawey, A. M., & Abbas, S. S. (2012). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Journal of the Brazilian Chemical Society, 23(1), 147-155. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijsdr.org [ijsdr.org]
- 6. medcraveonline.com [medcraveonline.com]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. biomedres.us [biomedres.us]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emerypharma.com [emerypharma.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 14. benchchem.com [benchchem.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. ijprajournal.com [ijprajournal.com]
Application Notes and Protocols for Cell-based Assays of Thiophene-Containing Kinase Inhibitors
Introduction: The Thiophene Scaffold in Kinase Inhibition
The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its significant presence in a multitude of biologically active compounds, including numerous FDA-approved drugs.[1] Its unique electronic properties and ability to form key interactions with biological targets have made it a cornerstone in the design of novel therapeutics.[1] In the realm of oncology, thiophene-containing molecules have emerged as potent kinase inhibitors.[2][3] Kinases, a class of enzymes that catalyze the phosphorylation of proteins, are central to cellular signaling pathways that regulate cell growth, proliferation, and survival.[4][5][6] Dysregulation of these pathways, such as the PI3K/Akt/mTOR signaling cascade, is a hallmark of many cancers, making kinases attractive targets for therapeutic intervention.[4][5][6]
This guide provides a comprehensive overview of robust cell-based assays for the evaluation of thiophene-containing kinase inhibitors. We will delve into the principles behind these assays, provide detailed, field-proven protocols, and discuss the critical aspects of data interpretation. Our focus will be on a holistic approach, from assessing broad cellular effects to confirming direct target engagement, all within the context of a well-characterized signaling pathway.
The PI3K/Akt/mTOR Signaling Pathway: A Key Target in Oncology
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that governs cell proliferation, growth, and survival.[5][6][7][8] Its aberrant activation is a frequent event in a wide range of human cancers, often driven by mutations in key components of the pathway.[2][5] Thiophene-containing compounds have been successfully developed as potent inhibitors of kinases within this pathway, particularly PI3K.[2][3]
Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway. Thiophene-based inhibitors often target PI3K, blocking downstream signaling and promoting apoptosis.
Section 1: Assessing Cellular Phenotypes
A primary goal in evaluating a novel kinase inhibitor is to determine its effect on cancer cell viability and proliferation. These assays provide a broad, yet critical, understanding of the compound's overall efficacy.
Cell Proliferation Assay: MTS Assay
The MTS assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of a cell population.[9] In viable cells, mitochondrial dehydrogenases reduce the MTS tetrazolium compound into a colored formazan product that is soluble in cell culture media.[9] The amount of formazan produced is directly proportional to the number of living cells.
Principle: This assay is foundational because a reduction in cell proliferation is a primary objective of many anticancer therapies. It provides a quantitative measure of a compound's cytostatic or cytotoxic effects.
Protocol: MTS Cell Proliferation Assay
-
Cell Seeding:
-
Culture cancer cells (e.g., PC-3, a prostate cancer cell line with a constitutively active PI3K pathway) to ~80% confluency.
-
Trypsinize and resuspend cells in complete growth medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the thiophene-containing kinase inhibitor in complete growth medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., staurosporine).
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTS Reagent Addition and Incubation:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO₂. The incubation time should be optimized for the specific cell line.
-
-
Absorbance Measurement:
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis and Interpretation:
The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of cell inhibition against the log of the inhibitor concentration.[10]
| Parameter | Description |
| Cell Line | PC-3 (Prostate Cancer) |
| Seeding Density | 8,000 cells/well |
| Treatment Duration | 72 hours |
| Thiophene Inhibitor IC50 | 5.25 µM[1] |
| Positive Control | Staurosporine (1 µM) |
| Vehicle Control | 0.1% DMSO |
Apoptosis Assay: Caspase-Glo® 3/7 Assay
Kinase inhibitors often induce apoptosis, or programmed cell death, in cancer cells. The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method for detecting the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[11][12][13][14][15]
Principle: This assay provides mechanistic insight into the mode of cell death induced by the inhibitor. An increase in caspase 3/7 activity is a strong indicator of apoptosis.
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and compound treatment protocol as for the MTS assay. A typical treatment duration for apoptosis induction is 24-48 hours.
-
-
Reagent Preparation and Addition:
-
Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer.
-
Allow the reagent to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
-
Incubation and Luminescence Measurement:
-
Mix the contents of the wells by shaking the plate at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis and Interpretation:
Results are typically expressed as fold-change in luminescence relative to the vehicle-treated control. A significant increase in luminescence indicates apoptosis induction.
Section 2: Confirming Target Engagement in a Cellular Context
While phenotypic assays are crucial, they do not confirm that the observed effects are due to the inhibitor binding to its intended target. Target engagement assays are therefore essential for validating the mechanism of action.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for assessing target engagement in intact cells.[16][17][18] The principle is based on the ligand-induced thermal stabilization of the target protein.[18] When a protein is heated, it denatures and aggregates. However, if a ligand is bound to the protein, it becomes more resistant to heat-induced denaturation.
Principle: This assay provides direct evidence of target binding within the complex environment of the cell, without the need for genetic modification.
Figure 2: Cellular Thermal Shift Assay (CETSA®) Workflow. Target engagement is confirmed by the increased thermal stability of the protein in the presence of the inhibitor.
Protocol: CETSA®
-
Cell Treatment:
-
Culture cells to high density.
-
Treat cells with the thiophene-containing inhibitor or vehicle control for a defined period (e.g., 1-2 hours).
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-60°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target kinase in the soluble fraction by Western blot or other protein detection methods.
-
Data Analysis and Interpretation:
A shift in the melting curve to higher temperatures in the inhibitor-treated samples compared to the vehicle control indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement Assay is a proximity-based method that measures compound binding at a target protein in live cells.[19][20][21][22] The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® luciferase fused to the target kinase) and a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to the kinase).
Principle: This assay provides quantitative data on compound affinity and residence time at the target kinase in living cells.[20]
Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Seed the transfected cells into a 96-well plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the thiophene-containing inhibitor.
-
Add the inhibitor dilutions to the cells.
-
Add the NanoBRET™ tracer at a pre-determined concentration.
-
Incubate for 2 hours at 37°C, 5% CO₂.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® substrate.
-
Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer capable of detecting BRET signals.
-
Data Analysis and Interpretation:
The BRET ratio (acceptor emission/donor emission) is calculated. The displacement of the tracer by the inhibitor results in a decrease in the BRET signal. The IC50 value, representing the concentration of inhibitor that displaces 50% of the tracer, is determined by plotting the BRET ratio against the log of the inhibitor concentration.
| Assay | Principle | Key Output |
| MTS | Measures metabolic activity | IC50 (Cell Viability) |
| Caspase-Glo® 3/7 | Measures activity of executioner caspases | Fold-change in apoptosis |
| CETSA® | Ligand-induced thermal stabilization | Thermal shift (Target Engagement) |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer | IC50 (Target Engagement) |
Section 3: Addressing Thiophene-Specific Challenges
A critical consideration when working with thiophene-containing compounds is their potential for metabolic activation by cytochrome P450 enzymes.[23][24][25] This can lead to the formation of reactive metabolites that may cause off-target toxicity, such as hepatotoxicity or nephrotoxicity.[23][24][25]
Experimental Considerations:
-
In Vitro Metabolism Studies: It is advisable to perform in vitro metabolism studies using liver microsomes to assess the metabolic stability of the thiophene-containing inhibitor and identify any potential reactive metabolites.
-
Cytotoxicity in Non-Target Cells: Evaluate the cytotoxicity of the compound in non-cancerous cell lines (e.g., primary hepatocytes) to assess its potential for off-target toxicity.
-
Counter-Screening: When possible, perform counter-screening against other kinases to determine the selectivity of the inhibitor.
Conclusion
The successful development of thiophene-containing kinase inhibitors requires a multi-faceted approach to cell-based screening. By combining phenotypic assays that assess cell viability and apoptosis with target engagement assays like CETSA® and NanoBRET™, researchers can build a comprehensive understanding of a compound's efficacy and mechanism of action. Furthermore, a proactive approach to evaluating potential metabolism-mediated toxicity is crucial for advancing safe and effective thiophene-based therapeutics. This integrated strategy, grounded in a solid understanding of the underlying cell biology, will undoubtedly accelerate the discovery of novel treatments for cancer and other diseases.
References
-
Brannelly, L. A., et al. (2018). Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. Journal of Visualized Experiments. Retrieved from [Link]
-
Cancer.gov. (n.d.). Targeting PI3K/Akt/mTOR Signaling in Cancer. Retrieved from [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Retrieved from [Link]
-
Mishra, R., et al. (2020). A Review on Anticancer Activities of Thiophene and Its Analogs. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]
-
Qian, Z., et al. (2011). Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Shaaban, M., et al. (2022). Development of New Thiophene-Containing Triaryl Pyrazoline Derivatives as PI3Kγ Inhibitors. Molecules. Retrieved from [Link]
-
Valenti, F., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Vasta, J. D., et al. (2018). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Cell Chemical Biology. Retrieved from [Link]
-
CLYTE. (2023). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]
-
Janku, F., et al. (2018). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Journal of the National Cancer Institute. Retrieved from [Link]
-
Al-Refai, M., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Retrieved from [Link]
-
Bio-protocol. (n.d.). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of New Thiophene-Containing Triaryl Pyrazoline Derivatives as PI3Kγ Inhibitors | MDPI [mdpi.com]
- 4. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. promega.com [promega.com]
- 10. clyte.tech [clyte.tech]
- 11. promega.com [promega.com]
- 12. protocols.io [protocols.io]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 14. promega.com [promega.com]
- 15. jove.com [jove.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. news-medical.net [news-medical.net]
- 19. eubopen.org [eubopen.org]
- 20. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 21. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Application of Thienopyrimidines in Cancer Cell Line Studies: A Technical Guide for Researchers
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of thienopyrimidine derivatives in cancer cell line studies. Thienopyrimidines, as bioisosteres of purines, have emerged as a promising class of heterocyclic compounds with broad-spectrum anticancer activity.[1] Their mechanism of action often involves the inhibition of key protein kinases that are dysregulated in various cancers, making them attractive candidates for targeted therapies.[2] This guide will delve into the scientific rationale behind experimental design, provide detailed protocols for essential in vitro assays, and offer insights into the interpretation of results when evaluating thienopyrimidine-based compounds.
The Scientific Rationale: Why Thienopyrimidines and How to Study Them
Thienopyrimidines represent a versatile scaffold in medicinal chemistry due to their structural similarity to endogenous purines, allowing them to interact with the ATP-binding sites of numerous kinases.[1] This mimicry is a cornerstone of their anticancer potential, as the aberrant activity of protein kinases is a hallmark of many malignancies.[1] Consequently, a primary focus of thienopyrimidine research is their evaluation as kinase inhibitors.
Selecting the Right Battlefield: Choosing a Cancer Cell Line
The choice of cancer cell line is a critical first step and should be driven by a clear hypothesis. A key consideration is the genetic background of the cell line, particularly the status of oncogenes and tumor suppressor genes that are known to be targeted by kinase inhibitors. For instance, if a thienopyrimidine derivative is designed to target the Epidermal Growth Factor Receptor (EGFR), it is logical to test it on non-small cell lung cancer (NSCLC) cell lines known to harbor activating EGFR mutations (e.g., A549, H1975) or breast cancer cell lines with high EGFR expression.[3][4] Similarly, for compounds targeting the PI3K/Akt/mTOR pathway, cell lines with activating mutations in PIK3CA (e.g., MCF-7, T47D) or loss of the tumor suppressor PTEN (e.g., PC-3) are appropriate models.[2][5] The rationale is to match the drug's proposed mechanism of action with the known molecular vulnerabilities of the cancer cells. Furthermore, the use of cell line panels with diverse genetic backgrounds can help to identify novel targets and predictive biomarkers of response.
Another important consideration is the tissue of origin. Testing a compound on a panel of cell lines from different cancer types (e.g., colon, breast, lung, prostate) can reveal its spectrum of activity and potential for broader clinical application. For example, the thienopyrimidine derivative RP-010 has shown efficacy in colon, ovarian, brain, and prostate cancer cell lines.[1]
Finally, the selection should also consider the desired experimental endpoint. For instance, if investigating anti-metastatic potential, cell lines with high migratory and invasive properties, such as MDA-MB-231 (breast cancer), would be suitable.
Core Experimental Workflow for Thienopyrimidine Evaluation
A systematic in vitro evaluation of a novel thienopyrimidine compound typically follows a well-defined workflow designed to assess its cytotoxic and mechanistic properties.
Data Presentation: Quantifying Anticancer Efficacy
A crucial aspect of presenting research findings is the clear and concise summary of quantitative data. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. Below is a sample table summarizing the cytotoxic activity of various thienopyrimidine derivatives across different cancer cell lines.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| RP-010 | HCT116 | Colon Cancer | 0.6 ± 0.3 | [1] |
| DU145 | Prostate Cancer | < 1 | [1] | |
| PC-3 | Prostate Cancer | < 1 | [1] | |
| Compound 9a | HepG-2 | Liver Cancer | 12.32 ± 0.96 | [2] |
| A549 | Lung Cancer | 11.30 ± 1.19 | [2] | |
| PC-3 | Prostate Cancer | 14.69 ± 1.32 | [2] | |
| MCF-7 | Breast Cancer | 9.80 ± 0.93 | [2] | |
| Compound 6g | H460 | Lung Cancer | 0.42 | [5] |
| T47D | Breast Cancer | 0.66 | [5] | |
| U87MG | Glioblastoma | 4.4 | [5] | |
| Compound 9a | HT-29 | Colon Cancer | 1.21 ± 0.34 | [6] |
| HepG-2 | Liver Cancer | 6.62 ± 0.7 | [6] | |
| MCF-7 | Breast Cancer | 7.2 ± 1.9 | [6] | |
| Compound 9b | HT-29 | Colon Cancer | 0.85 ± 0.16 | [6] |
| HepG-2 | Liver Cancer | 9.11 ± 0.3 | [6] | |
| MCF-7 | Breast Cancer | 16.26 ± 2.3 | [6] |
Detailed Application Notes and Protocols
The following section provides detailed, step-by-step methodologies for the key experiments outlined in the workflow. These protocols are designed to be self-validating, with explanations for critical steps.
Protocol 1: Cell Viability/Cytotoxicity Assessment using MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a robust and widely used method for initial screening of anticancer compounds to determine their cytotoxic effects and to calculate the IC50 value.[7]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Thienopyrimidine compound stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thienopyrimidine compound in complete culture medium. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO < 0.5%) across all wells to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down or place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Rationale: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for PS and can be conjugated to a fluorophore like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised. Dual staining with Annexin V-FITC and PI allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the thienopyrimidine compound at the desired concentration (e.g., IC50 concentration) for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Harvest both adherent and floating cells to ensure all apoptotic cells are collected.
-
Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use appropriate compensation controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the flow cytometer.
-
Acquire data and analyze the dot plot to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
Rationale: Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M phase). PI is a fluorescent intercalating agent that binds to DNA stoichiometrically. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in each phase of the cell cycle.[8]
Materials:
-
Treated and control cells
-
Ice-cold 70% ethanol
-
PBS
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Treat cells with the thienopyrimidine compound at the desired concentration and for the desired time.
-
Harvest the cells and wash once with PBS.
-
Resuspend the cell pellet in 1 mL of PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for several days).
-
-
Staining:
-
Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark. The RNase A will degrade any RNA, ensuring that only DNA is stained.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a histogram to visualize the distribution of DNA content.
-
Gate on the single-cell population to exclude doublets.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Protocol 4: Western Blot Analysis of Signaling Pathway Modulation
Rationale: Western blotting is a powerful technique to investigate the effect of a thienopyrimidine compound on the expression and phosphorylation status of key proteins within a targeted signaling pathway. For example, if a compound is hypothesized to inhibit EGFR, a western blot can be used to detect a decrease in the phosphorylation of EGFR (p-EGFR) and its downstream effectors like Akt (p-Akt) and ERK (p-ERK).
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the thienopyrimidine compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to the lysates and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The dilution factor will be antibody-specific and should be optimized.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
-
Key Signaling Pathways Targeted by Thienopyrimidines
Understanding the signaling pathways that are frequently dysregulated in cancer is crucial for interpreting the effects of thienopyrimidine inhibitors. Below are diagrams of two major pathways often targeted by these compounds.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[9] Thienopyrimidines can act as ATP-competitive inhibitors of the EGFR kinase domain, thereby blocking its activation and downstream signaling.
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[10] Its aberrant activation is a common event in many cancers. Several thienopyrimidine derivatives have been developed as potent inhibitors of PI3K.[2]
Conclusion and Future Directions
The thienopyrimidine scaffold holds immense promise for the development of novel anticancer therapeutics. The systematic application of the in vitro assays detailed in this guide is essential for the robust preclinical evaluation of these compounds. By carefully selecting relevant cancer cell line models and meticulously dissecting the molecular mechanisms of action, researchers can identify potent and selective thienopyrimidine derivatives with the potential for clinical translation. Future studies should focus on exploring combination therapies, where thienopyrimidines are used in conjunction with other anticancer agents to overcome drug resistance and enhance therapeutic efficacy. Furthermore, the use of more complex in vitro models, such as 3D spheroids and organoids, will provide a more physiologically relevant context for evaluating the anticancer activity of these promising compounds.
References
-
Bantscheff, M., et al. (2009). Chemoproteomics profiling of kinases puts the focus on Cdk12. Nature Biotechnology, 27(4), 353-354. [Link]
-
Full article: Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - Taylor & Francis Online. (n.d.). Retrieved January 25, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors - PMC. (n.d.). Retrieved January 25, 2026, from [Link]
-
Novel Thienopyrimidine Derivative, RP-010, Induces β-Catenin Fragmentation and Is Efficacious against Prostate Cancer Cells - NIH. (n.d.). Retrieved January 25, 2026, from [Link]
-
Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
-
Targeting KRAS mutant cancers: from druggable therapy to drug resistance - PMC. (n.d.). Retrieved January 25, 2026, from [Link]
-
Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC. (n.d.). Retrieved January 25, 2026, from [Link]
-
BRAF Targeting Across Solid Tumors: Molecular Aspects and Clinical Applications - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]
-
Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors | ACS Medicinal Chemistry Letters. (n.d.). Retrieved January 25, 2026, from [Link]
-
Cell viability measured by MTT assay in A549 cells exposed to... - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
-
(PDF) Novel Thienopyrimidine Derivative, RP-010, Induces β-Catenin Fragmentation and Is Efficacious against Prostate Cancer Cells - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
-
Cell cycle analysis detected using flow cytometry. MCF-7 cells treated... - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
-
Use of a cell line panel for secondary screening of KRAS selective... - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
-
EGFR Inhibitor Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved January 25, 2026, from [Link]
-
Cell Cycle Analysis. (n.d.). Retrieved January 25, 2026, from [Link]
-
In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and... - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]
-
The Novel Thienopyrimidine Derivative, RP-010, Produces Its Efficacy in Prostate Cancer Cells by Inducing the Fragmentation of β-catenin - Preprints.org. (n.d.). Retrieved January 25, 2026, from [Link]
-
Differential responsiveness to BRAF inhibitors of melanoma cell lines BRAF V600E-mutated - PMC. (n.d.). Retrieved January 25, 2026, from [Link]
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC. (n.d.). Retrieved January 25, 2026, from [Link]
-
PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]
-
MTT assay results showing cell viability of A549 cells treated with... - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
-
Novel Agents in the fight Against Melanoma | The Angeles Clinic and Research Institute. (n.d.). Retrieved January 25, 2026, from [Link]
-
Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
-
RP-010 significantly reduces cell migration and invasiveness in DU145... - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
-
A comprehensive pathway map of epidermal growth factor receptor signaling - PMC. (n.d.). Retrieved January 25, 2026, from [Link]
-
Protocol for in vitro co-culture, proliferation, and cell cycle analyses of patient-derived leukemia cells - PMC. (n.d.). Retrieved January 25, 2026, from [Link]
-
Table 2 IC 50 (lM) of the synthesized compounds on the three cell lines - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
-
EGF/EGFR Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved January 25, 2026, from [Link]
-
Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]
-
Establishment of KRAS-G12C inhibitor induced resistant tumor models enable the development of new generation KRAS-G12C inhibitors and combinatorial strategies - WuXi Biology. (n.d.). Retrieved January 25, 2026, from [Link]
-
IC50 in μM of the tested compounds on HT-29, MCF-7, and HepG-2 cell... - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
-
RP-010 cytotoxicity to prostate cancer cells. (a) An illustration of... - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
-
Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC. (n.d.). Retrieved January 25, 2026, from [Link]
-
Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center. (n.d.). Retrieved January 25, 2026, from [Link]
-
Mutant KRAS Cell Lines - NCI. (n.d.). Retrieved January 25, 2026, from [Link]
-
Simplified schematic diagram of the EGFR signaling pathway depicting... - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
-
(PDF) Novel and Potent Small Molecules against Melanoma Harboring BRAF Class I/II/III Mutants for Overcoming Drug Resistance - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
-
pi3k/akt/mtor pathway - YouTube. (n.d.). Retrieved January 25, 2026, from [Link]
-
Abstract A127: Identification of therapeutic drug combinations targeting KRAS. (n.d.). Retrieved January 25, 2026, from [Link]
Sources
- 1. Novel Thienopyrimidine Derivative, RP-010, Induces β-Catenin Fragmentation and Is Efficacious against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. theangelesclinic.org [theangelesclinic.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine Analogs
Foreword: The Strategic Importance of Thiophenyl-Pyrimidines in Modern Drug Discovery
The fusion of thiophene and pyrimidine rings creates a heterocyclic scaffold of significant interest in medicinal chemistry.[1] Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties.[2][3] The incorporation of a thiophene moiety can further enhance these activities and modulate pharmacokinetic properties.[4] Specifically, 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine serves as a crucial building block for developing novel therapeutics, particularly kinase inhibitors and other targeted agents.[5][6]
These application notes provide a comprehensive guide for the synthesis of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine and its analogs, moving beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations. The protocols are designed to be robust and reproducible, forming a solid foundation for further derivatization and drug discovery efforts.
I. Synthetic Strategy: A Two-Step Approach to the Thiophenyl-Pyrimidine Core
The most efficient and widely adopted strategy for synthesizing 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine and its analogs is a two-step process. This approach begins with the synthesis of a chalcone intermediate, followed by a cyclocondensation reaction with guanidine to form the desired pyrimidine ring.[7][8]
Step 1: Claisen-Schmidt Condensation for Chalcone Synthesis
The initial step involves the base-catalyzed condensation of an aryl methyl ketone with a thiophene aldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone.[9][10] This reaction, a variant of the aldol condensation, is highly reliable for creating the carbon backbone of the target molecule.[11][12]
Step 2: Pyrimidine Ring Formation via Guanidine Cyclization
The synthesized chalcone is then reacted with guanidine hydrochloride in the presence of a base. This reaction proceeds through a Michael addition of guanidine to the α,β-unsaturated system of the chalcone, followed by an intramolecular cyclization and dehydration to yield the stable 2-aminopyrimidine ring.[13] This method is a variation of the well-established Biginelli reaction.[14][15]
II. Visualizing the Synthetic Pathway
The following workflow diagram illustrates the two-step synthesis of the target compound.
Caption: Overall synthetic workflow.
III. Detailed Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Guanidine hydrochloride can be harmful if swallowed or inhaled and may cause skin and eye irritation.[16]
Protocol 1: Synthesis of (E)-4-(thiophen-2-yl)but-3-en-2-one (Chalcone Intermediate)
Rationale: This protocol utilizes a Claisen-Schmidt condensation. Sodium hydroxide acts as a base to deprotonate the α-carbon of acetone, forming an enolate which then attacks the electrophilic carbonyl carbon of thiophene-2-carboxaldehyde. Subsequent dehydration yields the stable conjugated chalcone.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Thiophene-2-carboxaldehyde | 112.14 | 5.61 g (5.0 mL) | 0.05 |
| Acetone | 58.08 | 7.35 mL | 0.10 |
| Sodium Hydroxide | 40.00 | 2.0 g | 0.05 |
| Ethanol (95%) | - | 50 mL | - |
| Deionized Water | - | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 g of sodium hydroxide in 50 mL of 95% ethanol. Stir until the solid is fully dissolved.
-
To this solution, add 7.35 mL of acetone and stir for 5 minutes at room temperature.
-
Slowly add 5.0 mL of thiophene-2-carboxaldehyde dropwise to the mixture over 15 minutes. A color change to yellow or orange should be observed.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.
-
Upon completion, pour the reaction mixture into 100 mL of ice-cold deionized water with stirring.
-
A yellow precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven at 50-60 °C. The product can be further purified by recrystallization from ethanol if necessary.[17]
Protocol 2: Synthesis of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine
Rationale: This step involves the cyclocondensation of the chalcone intermediate with guanidine. Guanidine hydrochloride is used as the source of guanidine, and a base is added to liberate the free guanidine in situ.[18][19] The reaction is typically driven to completion by heating under reflux.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| (E)-4-(thiophen-2-yl)but-3-en-2-one | 152.21 | 3.04 g | 0.02 |
| Guanidine Hydrochloride | 95.53 | 2.87 g | 0.03 |
| Sodium Hydroxide | 40.00 | 1.2 g | 0.03 |
| Ethanol (95%) | - | 60 mL | - |
Procedure:
-
To a 250 mL round-bottom flask, add 3.04 g of the synthesized chalcone, 2.87 g of guanidine hydrochloride, and 60 mL of 95% ethanol.
-
Add 1.2 g of sodium hydroxide to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 8-10 hours. Monitor the reaction by TLC (hexane:ethyl acetate, 3:2).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into 150 mL of ice-cold water.
-
A solid precipitate will form. Stir for 30 minutes.
-
Collect the crude product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield off-white needles.[20]
Expected Yield: ~70-80% Melting Point: 166-173 °C[20] Molecular Formula: C₉H₉N₃S[20] Molecular Weight: 191.26 g/mol [20]
IV. Reaction Mechanism
The formation of the 2-aminopyrimidine ring from a chalcone and guanidine is a well-established mechanistic pathway.
Caption: Mechanism of pyrimidine formation.
V. Trustworthiness and Self-Validation
The reliability of these protocols is ensured through in-process controls and final product characterization.
-
Chromatographic Monitoring: The use of Thin Layer Chromatography (TLC) at each stage allows for real-time monitoring of the reaction's progress, ensuring that the reaction is allowed to proceed to completion and providing a preliminary indication of product purity.
-
Purification: The protocols include robust purification steps (recrystallization and/or column chromatography) which are essential for removing unreacted starting materials and byproducts.[17]
-
Spectroscopic Verification: The identity and purity of the final compound and the intermediate should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.[21]
-
Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.
-
-
Physical Characterization: The melting point of the final product should be determined and compared to the literature value as a reliable indicator of purity.[20]
VI. Synthesis of Analogs
The true power of this synthetic route lies in its flexibility for creating a library of analogs. By substituting the initial starting materials, a wide variety of derivatives can be accessed.
| Variable Position | Reagent to Modify | Examples of Substituents | Potential Impact |
| Pyrimidine C4-position | Methyl Ketone | Substituted Acetophenones, Aliphatic Ketones | Modulate steric bulk and electronic properties |
| Pyrimidine C6-position | Thiophene Aldehyde | Substituted Thiophene Aldehydes, Other Heterocyclic Aldehydes (e.g., Furan, Pyridine), Substituted Benzaldehydes | Alter lipophilicity, hydrogen bonding potential, and target interaction |
This modular approach allows for systematic Structure-Activity Relationship (SAR) studies, which are fundamental to modern drug development.
VII. References
-
ResearchGate. (n.d.). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. Retrieved from [Link]
-
Siddesh, M. B., et al. (n.d.). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. ResearchGate. Retrieved from [Link]
-
BU CyberSec Lab. (n.d.). 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 6-methyl-4-thiophen-2-yl-2-thioxo-1,2-dihydro-pyridine-3-carbonitrile. Retrieved from [Link]
-
RSC Publishing. (2023, April 18). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-6-phenylpyrimidin-2-amine. Retrieved from [Link]
-
Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine. Retrieved from [Link]
-
American Chemical Society. (2021, March 2). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. Retrieved from [Link]
-
ACS Omega. (2022, August 2). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Retrieved from [Link]
-
ResearchGate. (2023, June 1). Guanidine Hydrochloride Catalyzed One-Pot Multi-Component Synthesis of Pyrazolopyranopyrimidine. Retrieved from [Link]
-
World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Microwave-Assisted Synthesis of Some Pyrimidine Derivatives. Retrieved from [Link]
-
Growing Science. (2021, August 16). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Retrieved from [Link]
-
PubMed. (2018, May 1). Synthesis and Biological Evaluation of Pyrimidine Derivatives as Novel Human Pin1 Inhibitors. Retrieved from [Link]
-
ResearchGate. (2017, August 7). Selected Michael additions to thiophene-containing analogues of chalcone. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from [Link]
-
Espacenet. (n.d.). Guanidine Hydrochloride for Organic Synthesis: Applications and Sourcing. Retrieved from [Link]
-
MDPI. (2024, January 16). Biological Activities of Thiophenes. Retrieved from [Link]
-
YouTube. (2021, December 30). Biginelli Reaction. Retrieved from [Link]
-
PubMed Central. (n.d.). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Retrieved from [Link]
-
ACS Publications. (2023, May 22). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. Retrieved from [Link]
-
MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction involved in synthesis of pyrimidine derivatives. Retrieved from [Link]
-
Charles River Laboratories. (2011, August 8). Guanidine Hydrochloride Material Safety Data Sheet (MSDS). Retrieved from [Link]
Sources
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. growingscience.com [growingscience.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Biginelli Reaction [organic-chemistry.org]
- 15. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 16. criver.com [criver.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. nbinno.com [nbinno.com]
- 20. chemimpex.com [chemimpex.com]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: A Guide to the Experimental Design for Testing the Antimicrobial Activity of Pyrimidine Derivatives
Introduction: The Enduring Potential of Pyrimidines in Antimicrobial Drug Discovery
The pyrimidine scaffold, a fundamental component of nucleic acids, vitamins, and coenzymes, holds a privileged position in medicinal chemistry.[1][2] Its inherent biocompatibility and versatile chemical nature have made it a cornerstone in the development of a wide array of therapeutic agents, including potent antimicrobial drugs.[3] The ever-present threat of antimicrobial resistance necessitates the continuous exploration of novel chemical entities and the re-evaluation of established pharmacophores. Pyrimidine derivatives represent a promising avenue of research due to their diverse mechanisms of action and proven clinical success.[2]
One of the most well-established mechanisms of action for pyrimidine-based antimicrobials is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid biosynthesis pathway.[4] By blocking DHFR, these compounds prevent the synthesis of tetrahydrofolate, a vital cofactor for the production of purines and pyrimidines, ultimately leading to the cessation of DNA and RNA synthesis and bacterial cell death.[5][6] Trimethoprim is a classic example of a pyrimidine-based DHFR inhibitor.[4] Beyond this, pyrimidine derivatives have been shown to target other essential bacterial processes, including DNA gyrase, which is crucial for DNA replication, and even protein synthesis.[3] The bacterial pyrimidine salvage pathway, which recycles pyrimidine bases, also presents a viable target for novel pyrimidine-based therapeutics.[7][8]
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to rigorously evaluate the antimicrobial properties of novel pyrimidine derivatives. It outlines a logical progression of experiments, from initial screening for antimicrobial activity to in-depth mechanistic studies, ensuring scientific integrity and generating robust, reproducible data.
Section 1: Foundational Antimicrobial Susceptibility Testing (AST)
The initial assessment of a novel pyrimidine derivative's antimicrobial potential begins with determining its in vitro activity against a panel of clinically relevant bacterial strains. The following standardized methods provide quantitative and qualitative data on the compound's efficacy.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This method is highly reproducible and allows for the simultaneous testing of multiple compounds against various bacterial strains.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test pyrimidine compound stock solution (in a suitable solvent like DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth and solvent only)
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Prepare Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test pyrimidine compound in CAMHB. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the serially diluted compound, as well as to the positive and negative control wells. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by using a plate reader to measure optical density at 600 nm.
Causality Behind Experimental Choices: The use of cation-adjusted Mueller-Hinton Broth is critical as variations in divalent cation concentrations (Ca²⁺ and Mg²⁺) can significantly affect the activity of certain antimicrobial agents. Standardizing the inoculum density is paramount for reproducibility, as a higher bacterial load can lead to falsely elevated MIC values.
Qualitative Assessment of Antimicrobial Activity via Disk Diffusion (Kirby-Bauer Test)
The disk diffusion method provides a qualitative assessment of a microorganism's susceptibility to an antimicrobial agent. It is a simple, cost-effective, and widely used screening method.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile paper disks (6 mm diameter)
-
Test pyrimidine compound solution of known concentration
-
Positive control antibiotic disks
-
Forceps
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test pyrimidine compound onto the surface of the inoculated MHA plate using sterile forceps. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
Trustworthiness of the Protocol: The standardization of MHA depth, inoculum concentration, and incubation conditions are crucial for obtaining reliable and reproducible results. The resulting zone of inhibition is proportional to the susceptibility of the organism to the compound.
Determining Bactericidal versus Bacteriostatic Activity: The Time-Kill Assay
While the MIC provides information on the concentration required to inhibit growth, the time-kill assay reveals the rate at which a compound kills bacteria, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[9]
Materials:
-
CAMHB
-
Test pyrimidine compound
-
Mid-log phase bacterial culture
-
Sterile tubes or flasks
-
Shaking incubator
-
Serial dilution supplies and agar plates for colony counting
Procedure:
-
Culture Preparation: Prepare a bacterial culture in CAMHB and grow to mid-log phase. Dilute the culture to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Exposure: Add the test pyrimidine compound at various concentrations (e.g., 1x, 2x, and 4x the MIC) to the bacterial cultures. Include a growth control (no compound).
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.
-
Quantification: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto agar plates.
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Expertise in Interpretation: The shape of the time-kill curve provides valuable insights. A rapid and sustained drop in viable cell count indicates a potent bactericidal effect, while a plateau or slight decrease suggests bacteriostatic activity.
Section 2: Elucidating the Mechanism of Action
Once the antimicrobial activity of a pyrimidine derivative is established, the next critical step is to identify its molecular target and mechanism of action. This knowledge is crucial for lead optimization and understanding potential resistance mechanisms.
Investigating Macromolecular Synthesis Inhibition
Many established antibiotics, including those based on the pyrimidine scaffold, function by inhibiting the synthesis of essential macromolecules: DNA, RNA, and proteins.[10]
Materials:
-
Bacterial culture in a minimal medium
-
Radiolabeled precursors: [³H]-thymidine (for DNA), [³H]-uridine (for RNA), and [³H]-leucine (for protein)
-
Test pyrimidine compound
-
Trichloroacetic acid (TCA)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Culture Preparation: Grow bacteria to early- to mid-log phase in a minimal medium.
-
Compound Addition: Add the test pyrimidine compound at a concentration known to inhibit growth (e.g., 2-4x MIC).
-
Radiolabeling: Simultaneously add the respective radiolabeled precursor to separate aliquots of the culture.
-
Time-Course Sampling: At various time points (e.g., 0, 10, 20, 30 minutes), remove aliquots and add them to ice-cold TCA to precipitate the macromolecules.
-
Washing and Measurement: Collect the precipitate on a filter, wash with cold TCA and ethanol, and measure the incorporated radioactivity using a liquid scintillation counter.
-
Analysis: Plot the incorporated radioactivity over time for each macromolecule in the presence and absence of the test compound. A significant reduction in the incorporation of a specific precursor indicates inhibition of that particular synthesis pathway.
Authoritative Grounding: This assay provides direct evidence of which cellular process is being targeted. For example, a pyrimidine derivative that inhibits DHFR would be expected to show a significant reduction in the incorporation of both [³H]-thymidine and [³H]-uridine, as the synthesis of both purines and pyrimidines is affected.
Assessing Cell Membrane Integrity
Some antimicrobial compounds exert their effect by disrupting the bacterial cell membrane, leading to leakage of cellular contents and cell death.
Materials:
-
Bacterial suspension
-
Fluorescent dyes such as propidium iodide (PI) and SYTO 9
-
Test pyrimidine compound
-
Fluorometer or flow cytometer
Procedure:
-
Cell Preparation: Prepare a bacterial suspension in a suitable buffer.
-
Compound Treatment: Treat the bacterial suspension with the test pyrimidine compound at various concentrations.
-
Staining: Add a mixture of PI and SYTO 9 to the treated cells and incubate in the dark for a specified time.
-
Measurement: Measure the fluorescence using a fluorometer or flow cytometer. SYTO 9 stains all bacterial cells (live and dead) green, while PI only enters cells with compromised membranes and stains them red.
-
Analysis: An increase in the red fluorescence signal indicates damage to the cell membrane.
Self-Validating System: The dual-staining approach provides an internal control, as the ratio of red to green fluorescence gives a quantitative measure of membrane damage.
Section 3: Data Presentation and Visualization
Clear and concise presentation of data is essential for the interpretation and communication of experimental results.
Table 1: Hypothetical Antimicrobial Susceptibility Data for Pyrimidine Derivative X
| Bacterial Strain | MIC (µg/mL) | Disk Diffusion Zone Diameter (mm) |
| Staphylococcus aureus | 4 | 22 |
| Escherichia coli | 8 | 18 |
| Pseudomonas aeruginosa | >64 | 6 |
| Enterococcus faecalis | 2 | 25 |
Diagrams
Caption: Workflow for MIC determination using broth microdilution.
Caption: Simplified bacterial pyrimidine biosynthesis pathway highlighting the inhibitory action of Trimethoprim on DHFR.
Conclusion
The experimental framework outlined in this guide provides a robust and logical approach to characterizing the antimicrobial activity of novel pyrimidine derivatives. By systematically progressing from foundational susceptibility testing to detailed mechanistic studies, researchers can generate high-quality, reproducible data essential for the advancement of new antimicrobial agents. The inherent versatility of the pyrimidine scaffold, coupled with a thorough understanding of its potential molecular targets, ensures its continued relevance in the ongoing battle against infectious diseases.
References
-
Rashid, H. ur, Martines, M. A. U., Duarte, A. P., Jorge, J., Rasool, S., Muhammad, R., Ahmad, N., & Umar, M. N. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6331–6353. [Link]
-
Bullard, J. M., Nelson, J., Foloppe, N., & Knowles, D. J. C. (2014). Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3367–3372. [Link]
-
Khatri, D., & Zia, J. K. (2025). Time-Kill Kinetics Assay. In StatPearls. StatPearls Publishing. [Link]
-
Kwon, Y., Lee, E., Lee, W., Kim, J., Lee, S., Kim, J., & Lee, J. (2025). The nucleobase analog 4-thiouracil hijacks the pyrimidine salvage pathway to inhibit Staphylococcus aureus growth. Journal of Biological Chemistry, 301(6), 107293. [Link]
-
CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Clinical and Laboratory Standards Institute. [Link]
-
Mast, C., & Stearns, D. (1981). Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 1(1), 2–18. [Link]
-
El-Sayed, M. T., El-Subbagh, H. I., & El-Hazek, R. M. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega, 9(46), 54628–54643. [Link]
-
Bullard, J. M., Nelson, J., Foloppe, N., & Knowles, D. J. C. (2014). Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3367–3372. [Link]
-
Wikipedia contributors. (2024, November 13). Trimethoprim. In Wikipedia, The Free Encyclopedia. [Link]
-
Ungogo, M. A., Alkhaldi, A. A. M., Al-Salabi, M. I., & de Koning, H. P. (2023). Pyrimidine salvage in Toxoplasma gondii as a target for new treatment. Frontiers in Cellular and Infection Microbiology, 13, 1184823. [Link]
-
Ouhdouch, Y., & El-Ghzaoui, A. (2012). Antimicrobials that affect the synthesis and conformation of nucleic acids. Revue Scientifique et Technique de l'OIE, 31(1), 73–87. [Link]
-
Hutter, C. A. S., & Parks, J. M. (2025). Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening. Scientific Reports, 15(1), 25301. [Link]
-
Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. A., Abdel-Aziz, A. A.-M., El-Azab, A. S., & Al-Khamees, H. A. (2019). Dihydrofolate reductase inhibition effect of 5-substituted pyrido[2,3-d]pyrimidines: Synthesis, antitumor activity and molecular modeling study. Bioorganic Chemistry, 90, 103076. [Link]
-
Bhandare, R. R., Helina, N., Subramani, A. K., & Shaik, A. B. (2023). In Silico Studies, Design and Synthesis of Novel Fused Pyrimidine Derivatives as A DNA Gyrase Inhibitor and Antibacterial Activity Against Quinolone Resistant Escherichia Coli. Research Square. [Link]
-
Ninja Nerd. (2017, May 4). Antibiotics: Protein Synthesis Inhibitors: Part 3 [Video]. YouTube. [Link]
-
ResearchGate. (2023). Dihydrofolate reductase inhibitors. [Link]
-
Witzig, T. M., & Wilhelm, T. (2022). Beyond the approved: target sites and inhibitors of bacterial RNA polymerase from bacteria and fungi. Natural Product Reports, 39(5), 943–973. [Link]
-
Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics, 13(5-S), 183–193. [Link]
-
Synapse. (2024, July 17). What is the mechanism of Trimethoprim?[Link]
-
Bawa, S., Kumar, S., & Drabu, S. (2021). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Discovery Technologies, 18(4), 483–495. [Link]
-
Wilson, D. N. (2011). Antibiotic drugs targeting bacterial RNAs. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms, 1809(8), 431–439. [Link]
-
Wikipedia contributors. (2024, October 28). Dihydrofolate reductase inhibitor. In Wikipedia, The Free Encyclopedia. [Link]
-
Linder, B., & Schober, M. (2021). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. Cancers, 13(16), 4066. [Link]
-
WebMD. (n.d.). Trimethoprim: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]
-
Jones, P., & Jones, A. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(16), 4786. [Link]
-
Mardirossian, M., & Scocchi, M. (2018). Proline-rich antimicrobial peptides targeting protein synthesis. Ars Pharmaceutica, 59(1), 43–52. [Link]
-
Hutter, C. A. S., & Parks, J. M. (2025). Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening. Scientific Reports, 15(1), 25301. [Link]
-
Burchall, J. J. (1973). Mechanism of Action of Trimethoprim-Sulfamethoxazole—I. The Journal of Infectious Diseases, 128(Supplement_3), S437–S441. [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trimethoprim - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 7. The nucleobase analog 4-thiouracil hijacks the pyrimidine salvage pathway to inhibit Staphylococcus aureus growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pyrimidine salvage in Toxoplasma gondii as a target for new treatment [frontiersin.org]
- 9. Human dihydrofolate reductase inhibition effect of 1-Phenylpyrazolo[3,4-d]pyrimidines: Synthesis, antitumor evaluation and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobials that affect the synthesis and conformation of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine
Welcome to the technical support center for the purification of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important heterocyclic building block.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine is fundamental to developing effective purification strategies.
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃S | Chem-Impex[1] |
| Molecular Weight | 191.26 g/mol | Chem-Impex[1] |
| Appearance | Off-white solid | Sigma-Aldrich |
| Melting Point | 166-173 °C | Chem-Impex[1] |
| pKa (estimated) | 3.5 - 5.5 | Inferred from similar 2-aminopyrimidines |
| Solubility | Favorable solubility characteristics in various formulations.[1] Specific quantitative data is limited; empirical determination is recommended. | Chem-Impex[1] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Purity and Handling
Q1: What are the initial checks I should perform on my crude 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine before starting purification?
A1: Before proceeding with purification, it is crucial to have a baseline understanding of your crude material.
-
Visual Inspection: Your crude product should ideally be a solid. If it's an oil or a gum, this suggests the presence of significant impurities or residual solvent.
-
Thin Layer Chromatography (TLC): This is the most critical initial check. A TLC analysis will give you a qualitative assessment of the number of components in your crude mixture and help in selecting an appropriate solvent system for column chromatography. A highly streaked spot or multiple spots indicate a complex mixture that will require a more rigorous purification strategy.
-
Solubility Tests: Perform small-scale solubility tests in a variety of solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane, acetone, and water) at room temperature and upon heating. This information is invaluable for choosing a suitable recrystallization solvent.
Q2: My crude product is a dark, oily residue. What does this indicate and how should I proceed?
A2: A dark, oily crude product often suggests the presence of polymeric byproducts or degradation products. It is also possible that residual high-boiling solvents like DMF, which can be used in the synthesis of similar compounds, are present.[2]
-
Initial Workup: Before attempting recrystallization or chromatography, consider an initial acid-base workup to remove highly polar or acidic/basic impurities. Dissolve the crude oil in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate it in vacuo. This may result in the solidification of your product.
-
Trituration: If the product is still oily, trituration can be effective. This involves stirring the oil with a solvent in which the desired compound is poorly soluble, but the impurities are soluble. Hexanes or a mixture of hexanes and ethyl acetate are often good starting points. The goal is to induce the crystallization of your product while the impurities remain in the solvent.
Purification by Recrystallization
Q3: How do I select the best solvent for the recrystallization of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine?
A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Solvent Screening: Based on the principle of "like dissolves like," you should test a range of solvents with varying polarities. Given the structure of your compound (a moderately polar aromatic heterocycle), good candidates to screen include:
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Esters: Ethyl acetate
-
Ketones: Acetone
-
Aromatic Hydrocarbons: Toluene
-
Mixed Solvent Systems: Ethanol/water, Ethyl acetate/hexanes
-
Troubleshooting Recrystallization
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute. This is a common issue when the compound is impure, leading to a significant melting point depression.
-
Add More Solvent: The most common reason for oiling out is using too little solvent. Add more of the hot recrystallization solvent until the oil completely dissolves.[3]
-
Slow Cooling: Allow the solution to cool very slowly. Rapid cooling can favor oil formation over crystal nucleation. You can insulate the flask to slow down the cooling rate.
-
Change Solvent System: If adding more solvent doesn't resolve the issue, your chosen solvent may not be appropriate. A solvent with a lower boiling point might be necessary. Alternatively, a two-solvent system can be effective. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes turbid. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly.
Q5: I have a very low yield after recrystallization. What are the likely causes?
A5: A low recovery can be frustrating but is often preventable.
-
Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve your crude product.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), you will lose product on the filter paper. Ensure your filtration apparatus is pre-heated.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.
Purification by Column Chromatography
Q6: I am observing significant streaking of my compound on the TLC plate. How will this affect my column chromatography, and how can I prevent it?
A6: Streaking on a TLC plate is a strong indicator that you will have poor separation during column chromatography. This is often an issue with polar, basic compounds like 2-aminopyrimidines on acidic silica gel. The basic amine functionality can interact strongly with the acidic silanol groups on the silica surface, leading to tailing.[4]
-
Solvent System Modification: To mitigate this, you can add a small amount of a basic modifier to your eluent.
-
Triethylamine (Et₃N): Adding 0.1-1% triethylamine to your solvent system can neutralize the acidic sites on the silica gel, leading to sharper bands.
-
Ammonia in Methanol: A solution of 7N ammonia in methanol can also be used as a polar modifier in your eluent system.
-
-
Alternative Stationary Phases: If modifying the eluent is not sufficient, consider using a different stationary phase.
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for the purification of basic compounds.
-
Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), can be very effective.[5]
-
Q7: How do I choose the right solvent system for column chromatography?
A7: The ideal solvent system for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.4 for your target compound on a TLC plate. This Rf value generally provides the best balance for good separation from impurities.
-
Systematic Screening: Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or acetone. Test various ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate) by TLC until you achieve the desired Rf.
-
For Polar Compounds: If your compound is highly polar and does not move from the baseline in hexanes/ethyl acetate, switch to a more polar solvent system, such as dichloromethane/methanol.
Workflow Diagrams
General Purification Workflow
Caption: General purification strategy for 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine.
Troubleshooting "Oiling Out" during Recrystallization
Caption: Decision-making process for addressing "oiling out" during recrystallization.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline. The optimal solvent must be determined experimentally.
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine. Add a few drops of the chosen solvent (e.g., ethanol). If the solid dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, gently heat the test tube. If the solid dissolves upon heating and recrystallizes upon cooling, you have found a suitable solvent.
-
Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the flask on a hotplate. Continue adding the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
This protocol assumes a moderately polar compound and may need adjustment based on TLC analysis.
-
TLC Analysis: Develop a suitable solvent system that gives an Rf of 0.2-0.4 for the target compound. A good starting point is a mixture of hexanes and ethyl acetate. If the compound is very polar, try dichloromethane and methanol. To combat streaking, add 0.5% triethylamine to the eluent.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder loaded onto the column.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Potential Impurities and Their Removal
The synthesis of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine likely proceeds through the condensation of 1-(thiophen-2-yl)butane-1,3-dione with guanidine.[6]
-
Unreacted 1-(thiophen-2-yl)butane-1,3-dione: This starting material is less polar than the product and can be separated by column chromatography.
-
Unreacted Guanidine: Guanidine is highly polar and will likely be removed during an aqueous workup or will remain at the baseline on a silica gel column.
-
Self-condensation products of the dione: These byproducts will have different polarities and can typically be separated by column chromatography.
References
- Google Patents. (n.d.). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
-
BU CyberSec Lab. (n.d.). 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. Retrieved January 25, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 25, 2026, from [Link]
-
PubMed. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification?. Retrieved January 25, 2026, from [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges of Pyrimidine Derivatives in Aqueous Media
Welcome to the technical support center dedicated to addressing the solubility issues frequently encountered with pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with these promising but often challenging compounds. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions, grounded in established scientific principles, to help you navigate your experimental hurdles.
I. Understanding the Core Problem: Why Do Pyrimidine Derivatives Often Exhibit Poor Aqueous Solubility?
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. However, their often planar, aromatic nature and potential for strong intermolecular interactions in a crystalline state can lead to low aqueous solubility. This presents a significant challenge, as adequate solubility is a prerequisite for absorption and bioavailability. The specific functional groups attached to the pyrimidine ring profoundly influence its physicochemical properties, including solubility.[1]
II. Troubleshooting Guide: Step-by-Step Solutions to Common Solubility Issues
This section provides a structured approach to troubleshooting and resolving solubility problems with your pyrimidine derivatives.
Initial Assessment: My compound won't dissolve in my aqueous buffer.
1. Have you considered the impact of pH on your compound's solubility?
-
The "Why": Many pyrimidine derivatives contain ionizable functional groups (e.g., amines, carboxylic acids). The charge state of these groups, which is dictated by the pH of the medium, can dramatically alter solubility. Ionized forms of a compound are generally more soluble in water than their neutral counterparts.
-
Troubleshooting Steps:
-
Determine the pKa of your pyrimidine derivative. This can be done experimentally or through in silico prediction tools.
-
Prepare a series of buffers with varying pH values around the pKa of your compound.
-
Attempt to dissolve your compound in each buffer to identify the optimal pH for solubilization. The Henderson-Hasselbalch equation can be used to predict the percentage of ionized compound at a given pH.
-
2. Is your compound exhibiting polymorphism?
-
The "Why": Polymorphism refers to the ability of a compound to exist in multiple crystalline forms.[2][3] These different forms can have distinct physicochemical properties, including solubility and dissolution rate.[2][3][4][5] A metastable polymorph is often more soluble than the most stable crystalline form.[4]
-
Troubleshooting Steps:
-
Characterize the solid-state properties of your compound using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
-
If multiple polymorphic forms are identified, assess the solubility of each form to determine if a more soluble polymorph can be isolated and utilized.
-
Intermediate Strategies: When pH adjustment is insufficient.
1. Have you explored the use of cosolvents?
-
The "Why": Cosolvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of nonpolar compounds by reducing the polarity of the solvent system.[6]
-
Commonly Used Cosolvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycols (PEGs) of various molecular weights
-
Glycerin
-
Dimethyl sulfoxide (DMSO)
-
-
Experimental Protocol: Cosolvent Screening
-
Prepare stock solutions of your pyrimidine derivative in a selection of cosolvents (e.g., 10 mg/mL in DMSO).
-
Create a series of aqueous buffer solutions containing increasing concentrations of each cosolvent (e.g., 5%, 10%, 20% v/v).
-
Add a fixed amount of your compound's stock solution to each cosolvent/buffer mixture.
-
Visually inspect for precipitation and quantify the solubility using a suitable analytical method (e.g., HPLC-UV).
-
-
Causality: The selection of a cosolvent should be guided by the polarity of your pyrimidine derivative. A systematic screening approach is often necessary to identify the most effective cosolvent and its optimal concentration. However, be mindful that high concentrations of some cosolvents can be toxic in biological systems.[6]
2. Could surfactants enhance the solubility of your compound?
-
The "Why": Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC).[7] The hydrophobic cores of these micelles can encapsulate poorly soluble compounds, thereby increasing their apparent solubility.[7][8][9]
-
Types of Surfactants:
-
Non-ionic: Polysorbates (e.g., Tween® 80), Sorbitan esters (e.g., Span® 20)
-
Anionic: Sodium dodecyl sulfate (SDS)
-
Cationic: Cetyltrimethylammonium bromide (CTAB)
-
-
Experimental Workflow:
Caption: Workflow for assessing surfactant-mediated solubility enhancement.
Advanced Formulation Strategies: For highly insoluble compounds.
1. Have you considered forming an inclusion complex with cyclodextrins?
-
The "Why": Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like many pyrimidine derivatives, forming inclusion complexes that have enhanced aqueous solubility.[10][11]
-
Common Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
-
Mechanism of Solubilization:
Caption: Formation of a soluble inclusion complex with a cyclodextrin.
-
Experimental Protocol: Phase Solubility Study
-
Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin.
-
Add an excess amount of your pyrimidine derivative to each solution.
-
Equilibrate the samples (typically 24-48 hours with shaking).
-
Filter the samples and analyze the concentration of the dissolved drug in the supernatant.
-
Plot the drug concentration against the cyclodextrin concentration. The slope of this plot can be used to determine the stability constant of the complex.[12]
-
2. Is creating a solid dispersion a viable option?
-
The "Why": A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier, often a polymer.[13][14][15] This can enhance solubility by reducing the particle size of the drug to a molecular level and converting it to an amorphous (non-crystalline) state, which has higher energy and thus greater solubility.[13][16]
-
Common Carriers:
-
Polyvinylpyrrolidone (PVP)
-
Polyethylene glycols (PEGs)
-
Hydroxypropyl methylcellulose (HPMC)
-
-
Preparation Methods:
-
Solvent Evaporation: Dissolve both the drug and the carrier in a common solvent, then evaporate the solvent.
-
Hot-Melt Extrusion: Mix the drug and carrier and then process them through an extruder at an elevated temperature.[17]
-
3. Could a nanosuspension be beneficial?
-
The "Why": A nanosuspension is a colloidal dispersion of pure drug particles in a liquid medium, stabilized by surfactants or polymers.[18][19] By reducing the particle size to the nanometer range, the surface area available for dissolution is significantly increased, leading to enhanced solubility and dissolution velocity.[20] This technique is particularly useful for compounds that are poorly soluble in both aqueous and organic media.[18]
-
Preparation Methods:
-
Top-down (Media Milling): High-energy milling of larger drug crystals in the presence of a stabilizer.
-
Bottom-up (Precipitation): Dissolving the drug in a solvent and then precipitating it in a controlled manner in the presence of a stabilizer.
-
4. Can a prodrug approach solve your solubility issues?
-
The "Why": A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[21] By attaching a hydrophilic moiety to the parent pyrimidine derivative, its aqueous solubility can be significantly improved.[22][23][24]
-
Common Prodrug Strategies:
-
Phosphate esters: Introduce a highly ionizable phosphate group.
-
Amino acid conjugates: Attach an amino acid to improve solubility and potentially target specific transporters.[22]
-
Glycosides: Attach a sugar moiety to increase hydrophilicity.
-
III. Frequently Asked Questions (FAQs)
Q1: How do I choose the best solubilization strategy for my specific pyrimidine derivative?
A1: The optimal strategy depends on several factors:
-
Physicochemical Properties of Your Compound: Is it ionizable? What is its logP? Is it thermally stable?
-
Intended Application: Is it for an in vitro assay or an in vivo study? The toxicity of the excipients is a critical consideration for in vivo applications.
-
Required Concentration: The degree of solubility enhancement needed will guide your choice of technique.
A tiered approach is often most effective. Start with simple methods like pH adjustment and cosolvents. If these are unsuccessful, move on to more advanced formulation strategies like cyclodextrin complexation, solid dispersions, or nanosuspensions.
Q2: I've managed to dissolve my compound, but it precipitates out over time. What can I do?
A2: This is indicative of a supersaturated solution, which is thermodynamically unstable. To prevent precipitation, you can:
-
Include a precipitation inhibitor: Certain polymers, such as HPMC or PVP, can help maintain a supersaturated state.
-
Optimize your formulation: Re-evaluate the concentration of your cosolvent or surfactant. It may be that you are on the edge of the solubility limit.
-
Consider a different solubilization technique: A method that provides a more stable formulation, such as a solid dispersion or a nanosuspension, may be necessary.
Q3: Can I combine different solubilization techniques?
A3: Yes, and this is often a very effective approach. For example, you can use pH adjustment in combination with a cosolvent or a cyclodextrin. This can have a synergistic effect on solubility enhancement.
Q4: What are the regulatory considerations for using these solubilization techniques in drug development?
A4: The excipients used in your formulation must be approved for the intended route of administration. The safety and toxicity of all components must be thoroughly evaluated. For novel excipients, a more extensive toxicological assessment is required. It is crucial to consult regulatory guidelines (e.g., from the FDA or EMA) early in the development process.
IV. Data Summary: Comparison of Solubilization Techniques
| Technique | Mechanism of Action | Typical Fold-Increase in Solubility | Advantages | Disadvantages |
| pH Adjustment | Increases the fraction of the more soluble ionized form. | 10 - 1,000 | Simple, cost-effective. | Only applicable to ionizable compounds; risk of precipitation upon pH change. |
| Cosolvents | Reduces the polarity of the aqueous medium.[6] | 2 - 500 | Easy to prepare. | Potential for precipitation upon dilution; toxicity concerns at high concentrations.[6] |
| Surfactants | Micellar encapsulation of the drug.[7][8][9] | 10 - 1,000 | High solubilization capacity. | Potential for toxicity; can interfere with some biological assays. |
| Cyclodextrins | Formation of soluble inclusion complexes.[10][11] | 10 - 5,000 | Low toxicity (especially HP-β-CD); can improve stability.[10] | Can be expensive; competition with other molecules for the cavity. |
| Solid Dispersions | Amorphization and molecular dispersion of the drug.[13][16] | 10 - 10,000 | Significant solubility enhancement; can improve dissolution rate. | Potential for physical instability (recrystallization); requires specialized equipment. |
| Nanosuspensions | Increased surface area due to particle size reduction.[20] | 10 - 1,000 | Applicable to a wide range of compounds; can improve bioavailability.[18] | Requires specialized equipment; potential for particle aggregation. |
| Prodrugs | Covalent modification to attach a hydrophilic group.[22][23][24] | >10,000 | Significant solubility enhancement; can improve permeability and targeting. | Requires chemical synthesis; potential for incomplete conversion to the active drug. |
References
-
Baluja, S., et al. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Available at: [Link]
-
Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. Available at: [Link]
-
Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters, 9(3), 209–213. Available at: [Link]
-
Joshi, A., et al. (2022). Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review. Journal of Controlled Release, 345, 465-484. Available at: [Link]
-
Garekani, H. A., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Available at: [Link]
-
Jain, A., et al. (2020). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 25(23), 5523. Available at: [Link]
-
MDPI. (n.d.). Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. MDPI. Available at: [Link]
-
Di Costanzo, M., et al. (2023). Cyclodextrins, Surfactants and Their Inclusion Complexes. International Journal of Molecular Sciences, 24(13), 10795. Available at: [Link]
-
Delre, P., et al. (2021). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceutics, 13(9), 1345. Available at: [Link]
-
Sari, Y., et al. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Journal of Chemical Technology and Metallurgy, 57(2), 351-358. Available at: [Link]
-
Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Molecular Liquids, 220, 94-100. Available at: [Link]
-
Park, H., et al. (2022). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. Journal of Medicinal Chemistry, 65(2), 1219-1231. Available at: [Link]
-
Tim, C. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(5), 9-10. Available at: [Link]
-
Sharma, D., & Saini, S. (2017). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research, 7(4), 334-340. Available at: [Link]
-
Jain, A., et al. (2020). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 25(23), 5523. Available at: [Link]
-
Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Pharmaceutics, 12(3), 202. Available at: [Link]
-
ResearchGate. (n.d.). NANOSUSPENSIONS: A STRATERGY TO INCREASE THE SOLUBILITY AND BIOAVAILABILITY OF POORLY WATER-SOLUBLE DRUGS. Available at: [Link]
-
PCCA. (2022). The Role of Surfactants in Compounded Preparation. THE PCCA BLOG. Available at: [Link]
-
Sikarra, D., et al. (2019). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics, 9(4-s), 704-711. Available at: [Link]
-
Box, K. J., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(6), 2185–2194. Available at: [Link]
-
da Silva, A. D., et al. (2019). Is prodrug design an approach to increase water solubility? Future Medicinal Chemistry, 11(17), 2259–2273. Available at: [Link]
-
Reddy, A. K., et al. (2011). Nanosuspensions: Ideal Approach for the Drug Delivery of Poorly Water Soluble Drugs. Der Pharmacia Lettre, 3(2), 203-213. Available at: [Link]
-
Takács-Novák, K., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega, 8(47), 44805–44813. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of pyrimidine derivatives under solvent-free conditions. Available at: [Link]
-
Contract Pharma. (2016). Solid Dispersions. Available at: [Link]
-
Ferreira, H., et al. (2022). A General Approach on Surfactants Use and Properties in Drug Delivery Systems. Pharmaceutics, 14(8), 1548. Available at: [Link]
-
Maurya, P., et al. (2021). Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. Journal of Drug Delivery and Therapeutics, 11(6), 162-170. Available at: [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]
-
Science.gov. (n.d.). cyclodextrin inclusion complexes: Topics by Science.gov. Available at: [Link]
-
Veeprho. (2025). Effect of Polymorphism Formulations. Available at: [Link]
-
Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178. Available at: [Link]
-
Girek, T., et al. (2013). β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation. International Journal of Molecular Sciences, 14(7), 13594–13612. Available at: [Link]
-
Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. Available at: [Link]
-
ICPL. (2024). Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. Available at: [Link]
-
Wisdomlib. (2025). Solid dispersion technology: Significance and symbolism. Available at: [Link]
-
Altasciences. (2022). The Development of Nanosuspension Formulations for Poorly Soluble Drugs. YouTube. Available at: [Link]
-
Fralish, M., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics, 16(5), 654. Available at: [Link]
-
Bentham Science. (2023). Nanosuspension: A Formulation Technology for Tackling the Poor Aqueous Solubility and Bioavailability of Poorly Soluble Drugs. Available at: [Link]
-
Huana. (2025). The important role and application of surfactants in pharmaceutical formulations. Available at: [Link]
-
Singh, J., et al. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 3(5), 148-155. Available at: [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
-
ResearchGate. (n.d.). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Available at: [Link]
-
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available at: [Link]
-
ResearchGate. (n.d.). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. Available at: [Link]
-
Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters, 9(3), 209–213. Available at: [Link]
-
Hilaris Publisher. (n.d.). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Available at: [Link]
-
ResearchGate. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. Available at: [Link]
-
Semantic Scholar. (n.d.). Role of Prodrugs in Solubility Enhancement of Drugs. Available at: [Link]
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. ijpbr.in [ijpbr.in]
- 7. A General Approach on Surfactants Use and Properties in Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. THE PCCA BLOG | The Role of Surfactants in Compounded Preparation [pccarx.com]
- 10. Cyclodextrins, Surfactants and Their Inclusion Complexes | MDPI [mdpi.com]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cyclodextrin inclusion complexes: Topics by Science.gov [science.gov]
- 13. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japer.in [japer.in]
- 15. jddtonline.info [jddtonline.info]
- 16. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. contractpharma.com [contractpharma.com]
- 18. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 21. ascendiacdmo.com [ascendiacdmo.com]
- 22. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Is prodrug design an approach to increase water solubility? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring 2-Aminopyridine Reaction Progress by TLC
Welcome to the Technical Support Center dedicated to providing in-depth guidance on monitoring 2-aminopyridine reactions using Thin-Layer Chromatography (TLC). This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this technique, troubleshoot common issues, and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-aminopyridine spot streaking on the TLC plate?
A: Streaking of 2-aminopyridine is a common issue and is primarily due to the basic nature of the amine group interacting strongly with the acidic silica gel stationary phase.[1][2] This can be resolved by adding a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), to your eluent system. The triethylamine will "deactivate" the acidic sites on the silica, minimizing the strong interaction with your basic 2-aminopyridine and resulting in more compact spots.[1]
Q2: I can't see my 2-aminopyridine or product spots under the UV lamp. What should I do?
A: While 2-aminopyridine and many of its derivatives are UV-active due to the pyridine ring, their concentration in the reaction mixture might be too low for detection.[3] If you are confident your reaction should be progressing, you may need to use a chemical stain for visualization. Potassium permanganate (KMnO4) stain is a good general stain for oxidizable groups, including amines, and will appear as yellow-brown spots on a purple background.[4][5][6] Ninhydrin is another option that is particularly good for primary and secondary amines, typically yielding purple or pink spots upon heating.[3][7]
Q3: My starting material and product have very similar Rf values. How can I improve the separation?
A: When your starting material and product have similar polarities, achieving good separation on TLC can be challenging. Here are a few strategies to improve resolution:
-
Adjust the Polarity of Your Mobile Phase: If your spots are too high on the plate (high Rf), your eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) to the non-polar solvent (e.g., hexane). Conversely, if your spots are too low (low Rf), increase the polarity of your eluent.
-
Try a Different Solvent System: Sometimes, a simple adjustment of ratios is not enough. Consider switching to a different solvent system altogether. For example, if you are using a hexane/ethyl acetate system, you could try a dichloromethane/methanol system.
-
Use a Co-spot: A co-spot, where you spot your starting material and the reaction mixture in the same lane, can help you determine if the spots are truly separating or just very close together.[8]
Q4: How do I know if my 2-aminopyridine is decomposing on the silica gel plate?
A: Decomposition of basic compounds on acidic silica gel can occur.[8] A simple way to check for this is to perform a 2D TLC experiment. Spot your compound in one corner of a square TLC plate and run it in one direction. Then, turn the plate 90 degrees and run it again in a different solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see additional spots off the diagonal.[8]
Troubleshooting Guide
This guide addresses specific problems you might encounter during your TLC analysis of 2-aminopyridine reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking Spots | - The basicity of 2-aminopyridine causing strong interaction with acidic silica gel.[1][2]- The sample is too concentrated. | - Add 0.5-1% triethylamine to your eluent.[1]- Dilute your reaction mixture sample before spotting. |
| No Visible Spots | - The concentration of the compound is too low for UV detection.- The compound is not UV-active. | - Use a chemical stain such as potassium permanganate or ninhydrin.[3][4][5][6][7]- Spot the sample multiple times in the same location, allowing the solvent to dry between applications. |
| Poor Separation | - Inappropriate solvent system polarity.- Similar polarity of starting material and product. | - Adjust the ratio of polar to non-polar solvents in your eluent.- Experiment with different solvent systems (e.g., dichloromethane/methanol).- Utilize a co-spot to confirm separation.[8] |
| Irregular Spot Shapes | - The TLC plate was not placed vertically in the developing chamber.- The edge of the TLC plate is touching the side of the chamber. | - Ensure the plate is upright and not leaning.- Position the plate in the center of the chamber. |
| Smearing at the Solvent Front | - The reaction is being run in a high-boiling point solvent (e.g., DMF, DMSO).[8] | - After spotting, place the TLC plate under high vacuum for a few minutes to remove the high-boiling solvent before developing.[8] |
Experimental Protocol: TLC Monitoring of a Schiff Base Formation from 2-Aminopyridine
This protocol provides a step-by-step guide for monitoring the reaction between 2-aminopyridine and an aldehyde to form a Schiff base.
Materials:
-
Silica gel TLC plates (with fluorescent indicator)
-
TLC developing chamber
-
Capillary tubes for spotting
-
Eluent: 2:1 Hexane:Ethyl Acetate[9]
-
Visualization agents: UV lamp (254 nm), potassium permanganate stain
Procedure:
-
Prepare the TLC Chamber: Pour the 2:1 hexane:ethyl acetate eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapor. Cover the chamber and allow it to equilibrate for at least 15 minutes.
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for your starting material (SM), co-spot (C), and reaction mixture (RM).
-
Spot the Plate:
-
SM Lane: Using a capillary tube, spot a dilute solution of your 2-aminopyridine starting material.
-
C Lane: Spot the 2-aminopyridine starting material, and then on top of the same spot, carefully spot your reaction mixture.
-
RM Lane: Spot your reaction mixture.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.
-
For further visualization, dip the plate into a potassium permanganate stain and gently heat with a heat gun until spots appear.
-
-
Analyze the Results: Compare the spots in the RM lane to the SM and C lanes. The disappearance of the starting material spot and the appearance of a new spot (the product) indicate the progression of the reaction. The Rf value of the spots can be calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
Visual Troubleshooting Workflow
Sources
- 1. reddit.com [reddit.com]
- 2. chembam.com [chembam.com]
- 3. TLC stains [reachdevices.com]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. depts.washington.edu [depts.washington.edu]
- 6. sarponggroup.com [sarponggroup.com]
- 7. epfl.ch [epfl.ch]
- 8. Chromatography [chem.rochester.edu]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Accelerating Pyrimidine Condensation Reactions
Welcome to the technical support center for pyrimidine condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshoot common issues, and offer practical solutions to reduce reaction times and improve overall efficiency in your pyrimidine syntheses.
Frequently Asked Questions (FAQs)
Q1: My pyrimidine condensation reaction is incredibly slow. What are the primary factors I should investigate to increase the reaction rate?
A1: Several factors can contribute to slow reaction kinetics. The most critical to investigate are:
-
Catalyst Choice and Concentration: The nature and amount of the catalyst are paramount. For instance, in the Biginelli reaction, switching from a classical Brønsted acid to a more effective Lewis acid like ytterbium triflate can significantly accelerate the reaction.[1] Ensure the catalyst loading is optimized; too little will be ineffective, while too much can sometimes promote side reactions.
-
Reaction Temperature: Increasing the temperature generally provides the necessary activation energy for the reaction to proceed faster, particularly for the final cyclization and dehydration steps.[1] Refluxing in a suitable solvent is a common strategy.[1]
-
Solvent Selection: The solvent plays a crucial role in reactant solubility and reaction rate.[2] Polar protic and aprotic solvents often perform well.[1] For some substrates, solvent-free conditions have been shown to dramatically improve yields and reduce reaction times.[2]
-
Purity of Reactants: Impurities in your starting materials (aldehyde, β-ketoester, urea/amidine) can inhibit the catalyst or lead to unwanted side reactions, slowing down the formation of the desired product.[2] Always use high-purity reagents.
Q2: I'm observing a significant amount of a byproduct in my Biginelli reaction instead of the desired dihydropyrimidinone. What is the likely culprit and how can I suppress it?
A2: The most common byproduct in a Biginelli reaction is the Knoevenagel condensation product, which arises from the reaction between the aldehyde and the β-ketoester.[1][3] To favor the formation of the desired dihydropyrimidinone, you need to promote the formation of the key N-acyliminium ion intermediate from the aldehyde and urea.[1]
Mitigation Strategies:
-
Optimize Catalyst: As mentioned, Lewis acids are often superior in promoting the correct reaction pathway.
-
Solvent Choice: The choice of solvent can influence the equilibrium between the competing pathways. Ethanol and methanol are often effective.[1]
-
Pre-formation of Intermediates: In some cases, pre-forming the enone intermediate (the "Atwal modification") can be an effective strategy, especially when using aliphatic aldehydes which are more prone to self-condensation.[1]
Q3: Can advanced energy sources like microwaves or ultrasound really make a difference in reaction time?
A3: Absolutely. Both microwave irradiation and ultrasound have been shown to significantly accelerate pyrimidine condensation reactions, often reducing reaction times from hours to minutes and improving yields.
-
Microwave-Assisted Synthesis: Microwaves provide rapid and uniform heating, which can dramatically accelerate the reaction rate.[4][5][6][7][8] This technique is particularly effective for a variety of pyrimidine syntheses, including the Biginelli and Hantzsch reactions.
-
Ultrasound-Assisted Synthesis: Sonication promotes the formation and collapse of cavitation bubbles, leading to localized high temperatures and pressures. This enhances mass transfer and accelerates the reaction.[9][10][11][12] Ultrasound-assisted methods can often be performed at ambient temperature and without a catalyst.[10][12]
Q4: My Pinner synthesis is failing, giving me a complex mixture of products. What are the most critical parameters to control?
A4: The Pinner synthesis is highly sensitive to reaction conditions. The key parameters to control are:
-
Anhydrous Conditions: The imidate salt intermediate (Pinner salt) is extremely susceptible to hydrolysis. The presence of even trace amounts of water can lead to the formation of esters as byproducts.[1] It is crucial to use freshly distilled, anhydrous solvents and to dry all glassware thoroughly.[1] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.[1]
-
Temperature Control: Pinner salts can be thermally unstable and may decompose or rearrange into N-alkyl amides at elevated temperatures.[1] Low-temperature conditions are often necessary.
-
Purity of Reagents: The purity of the nitrile and alcohol is critical to prevent unwanted side reactions.[1]
Troubleshooting Guides
Issue 1: Slow or Incomplete Reaction
Question: I've been running my reaction for an extended period, but TLC analysis shows a significant amount of starting material remaining. How can I drive the reaction to completion?
Answer: A stalled reaction can be frustrating. Here’s a systematic approach to troubleshoot and resolve this issue. The underlying cause is often insufficient activation energy or catalyst inefficiency.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for slow or incomplete reactions.
Detailed Steps:
-
Temperature Adjustment: The first and simplest step is to ensure the reaction has enough energy. Gradually increase the temperature and monitor the progress by TLC. For many condensation reactions, refluxing is necessary.[1]
-
Catalyst Optimization: If temperature isn't the issue, re-evaluate your catalyst. Ensure it hasn't degraded and consider increasing the loading. If that fails, a more potent catalyst may be required. For example, strong bases like NaOH or KOH can be effective in certain [3+3] annulation-oxidation sequences.[13]
-
Solvent Re-evaluation: The solvent can have a profound effect on reaction rates.[14] If your reactants have poor solubility, or if the solvent is not effectively mediating the reaction, a change is warranted. Consider switching between protic and aprotic polar solvents, or even exploring solvent-free conditions.[2]
-
Advanced Energy Input: If conventional heating is still too slow, employing microwave irradiation or ultrasound can provide the necessary energy boost to drive the reaction to completion, often in a fraction of the time.[9][11][15]
Issue 2: Formation of an Uncyclized Intermediate
Question: I've isolated a major product, but spectroscopic analysis reveals it's an uncyclized intermediate, not the final pyrimidine ring. What's preventing the final ring closure?
Answer: The accumulation of an uncyclized intermediate is a clear indication that the final cyclization-dehydration step is the rate-limiting step and is not proceeding efficiently. This is often due to insufficient acid catalysis or the inhibitory effect of water produced during the reaction.
Mitigation Strategies:
-
Increase Acid Catalyst Strength/Concentration: A stronger acid or a higher catalyst loading can enhance the rate of the final cyclization-dehydration step.[1]
-
Increase Temperature: Heating the reaction mixture provides the necessary activation energy for the ring closure.[1]
-
Water Removal: The water generated during the reaction can inhibit the final cyclization. Using a Dean-Stark trap or adding a dehydrating agent can drive the equilibrium toward the cyclized product.[1]
Experimental Protocols
Protocol 1: Microwave-Assisted Biginelli Reaction
This protocol provides a general method for the rapid synthesis of dihydropyrimidinones using microwave irradiation.
Materials:
-
Aldehyde (1 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Catalyst (e.g., Ytterbium triflate, 5 mol%)
-
Ethanol (2 mL)
-
Microwave synthesis vial
Procedure:
-
Combine the aldehyde, β-ketoester, urea (or thiourea), and catalyst in a microwave synthesis vial.
-
Add ethanol and seal the vial.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100 °C) for a specified time (e.g., 5-15 minutes). Monitor the pressure to ensure it remains within safe limits.
-
After the reaction is complete, cool the vial to room temperature.
-
The product will often precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Protocol 2: Ultrasound-Assisted Hantzsch Pyrimidine Synthesis
This protocol outlines a catalyst-free method for the synthesis of dihydropyridines under ultrasonic irradiation.[10]
Materials:
-
Aldehyde (1 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (2 mmol)
-
Ammonium acetate (1 mmol)
-
Ethanol (5 mL)
-
Ultrasonic bath or probe sonicator
Procedure:
-
In a round-bottom flask, dissolve the aldehyde, β-ketoester, and ammonium acetate in ethanol.
-
Place the flask in an ultrasonic bath operating at a specific frequency (e.g., 40 kHz).
-
Irradiate the mixture at a controlled temperature (e.g., 50°C) for 15-30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate.
-
Collect the product by filtration and wash with cold ethanol. If necessary, purify by recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for a Model Biginelli Reaction
| Entry | Catalyst | Energy Source | Solvent | Time | Yield (%) | Reference |
| 1 | HCl | Conventional Heating | Ethanol | 18 h | 75 | [1] |
| 2 | Yb(OTf)₃ | Conventional Heating | Acetonitrile | 4 h | 92 | [1] |
| 3 | None | Microwave (100°C) | Ethanol | 10 min | 95 | [5] |
| 4 | None | Ultrasound (50°C) | Ethanol | 20 min | 91 | [10] |
Mechanistic Insights
Understanding the reaction mechanism is key to troubleshooting and optimization. Below is a simplified representation of the Biginelli reaction mechanism, highlighting the critical steps.
Caption: Simplified mechanism of the Biginelli reaction.
The formation of the N-acyliminium ion is the crucial step that dictates the success of the reaction over the competing Knoevenagel pathway.[1] The subsequent nucleophilic attack by the ketoester enolate, followed by cyclization and dehydration, leads to the final product.[16][17]
References
-
Shaikh, et al. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link]
-
Carballo, R. M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 794. [Link]
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]
-
Wikipedia. (2023). Hantzsch pyridine synthesis. [Link]
-
Organic Chemistry Portal. Biginelli Reaction. [Link]
-
Anderson, N. G. (2014). General and Rapid Pyrimidine Condensation by Addressing the Rate-Limiting Aromatization. Organic Letters, 16(7), 1984–1987. [Link]
-
Camargo, D., et al. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances, 14(30), 21623-21633. [Link]
-
Safaei-Ghomi, J., & Ghasemzadeh, M. A. (2011). Ultrasound-assisted synthesis of dihydropyrimidine-2-thiones. Journal of the Serbian Chemical Society, 76(6), 679-685. [Link]
-
Singh, S., et al. (2021). Ultrasound-Assisted One-Pot Synthesis of Tetrahydropyrimidne Derivatives through Biginelli Condensation: A Catalyst Free Green Chemistry Approach. Letters in Organic Chemistry, 18(11), 863-869. [Link]
-
Kumar, D., et al. (2024). Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the high-yielding synthesis of Biginelli adducts, Hantzsch esters, and substituted pyridines. RSC Advances, 14(41), 30123-30134. [Link]
-
Wikipedia. Biginelli reaction. [Link]
-
Kumar, A., et al. (2022). Microwave-Accelerated Facile Synthesis of pyrano[2,3-d]pyrimidine Derivatives via one-pot Strategy Executed by Agro-Waste Extract as a Greener Solvent Media. Current Microwave Chemistry, 9(2), 127-138. [Link]
-
Safaei-Ghomi, J., & Ghasemzadeh, M. A. (2011). Ultrasound-assisted synthesis of dihydropyrimidine-2-thiones. ResearchGate. [Link]
-
Kumar, D., et al. (2024). Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the high-yielding synthesis of Biginelli adducts, Hantzsch esters, and substituted pyridines. PubMed Central. [Link]
-
Al-Obaid, A. M., et al. (2013). A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives. Journal of Chemistry, 2013, 1-6. [Link]
-
ResearchGate. (2019). Mechanism of Biginelli reaction. [Link]
-
Patel, R. B., et al. (2021). Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica, 63(4), 549-558. [Link]
-
Al-Ghorbani, M., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PLoS ONE, 17(10), e0275982. [Link]
-
Wang, L., et al. (2018). Ultrasound-assisted condensation cyclization reaction: fast synthesis of quinazolinones from o-aminobenzamides and aldehydes under ambient conditions. Green Chemistry, 20(2), 374-378. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrimidine synthesis [organic-chemistry.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents [foliamedica.bg]
- 8. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. shd.org.rs [shd.org.rs]
- 12. Ultrasound-assisted condensation cyclization reaction: fast synthesis of quinazolinones from o-aminobenzamides and aldehydes under ambient conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2- a ]pyrimidin-5(8 H )-ones - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03948C [pubs.rsc.org]
- 16. Biginelli Reaction [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Thophene-Pyrimidine Coupling Reactions
Welcome to the Technical Support Center for Thiophene-Pyrimidine Coupling Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these vital heterocyclic scaffolds. Drawing from established principles and field-tested insights, this resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments. Our goal is to empower you with the knowledge to not only solve common problems but also to understand the underlying chemical principles governing your reaction outcomes.
Introduction: The Challenge of Coupling Thiophenes and Pyrimidines
The union of thiophene and pyrimidine rings is a cornerstone in the synthesis of pharmacologically significant molecules.[1] These moieties are prevalent in a wide array of therapeutic agents, from kinase inhibitors to antiviral drugs.[2] The Suzuki-Miyaura reaction and, more recently, direct C-H arylation have become the workhorse methods for forging the critical C-C bond between these two heterocyles.[2][3]
However, the inherent electronic properties of these rings present unique challenges. The electron-deficient nature of the pyrimidine ring and the potential for the thiophene's sulfur atom to interact with and deactivate the palladium catalyst can lead to a host of issues, including low yields, side reactions, and inconsistent results.[2][4] This guide will provide a structured approach to catalyst selection and reaction optimization to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: I'm getting a very low or no yield in my thiophene-pyrimidine Suzuki coupling. What are the first things I should check?
A: Low or no yield is a common starting problem. Before making drastic changes to your catalyst system, begin with the fundamentals:
-
Inert Atmosphere: Ensure your reaction vessel was thoroughly purged of oxygen. Palladium(0), the active catalytic species, can be oxidized to inactive Palladium(II) in the presence of air, which can lead to significant homocoupling of your boronic acid/ester.[5] A standard procedure is to subject the sealed flask containing your reagents (before adding the catalyst) to three cycles of vacuum and backfilling with an inert gas like argon or nitrogen.
-
Reagent Quality: Verify the purity and integrity of your starting materials. Boronic acids can degrade over time, especially if not stored properly, leading to protodeboronation (replacement of the boronic acid group with a hydrogen). Similarly, ensure your solvent is anhydrous, as water can interfere with the reaction, although in some cases, a small, controlled amount of water is necessary.[6]
-
Base Effectiveness: The base is not just a spectator; it is crucial for the transmetalation step.[7] If you are using a carbonate or phosphate base, ensure it is finely ground to maximize its surface area and reactivity. For challenging couplings, consider switching to a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[6]
Q2: I'm observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?
A: Homocoupling is a classic side reaction in Suzuki couplings, often exacerbated by the presence of oxygen.[5]
-
Rigorous Degassing: As mentioned above, ensure your reaction setup is scrupulously free of oxygen. Sparge your solvent with argon for 10-15 minutes before use.
-
Palladium(0) Source: If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it needs to be reduced in situ to Pd(0). Inefficient reduction can leave Pd(II) species that promote homocoupling.[5] Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate this.
-
Slow Addition: In some cases, slow addition of the boronic acid via a syringe pump can keep its instantaneous concentration low, disfavoring the homocoupling pathway.
Q3: My palladium catalyst seems to be deactivating. Could the thiophene be the culprit?
A: Yes, this is a known issue. The sulfur atom in the thiophene ring can act as a Lewis base and coordinate strongly to the palladium center, leading to catalyst inhibition or "poisoning."[2][4] This is especially problematic with simple, less sterically hindered catalyst systems.
-
Ligand Choice is Key: To counteract this, employ bulky, electron-rich phosphine ligands such as the Buchwald ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs).[8] The steric bulk of these ligands creates a protective pocket around the palladium atom, hindering the approach and coordination of the thiophene's sulfur atom while still allowing the desired catalytic cycle to proceed.[4]
-
Catalyst Loading: While not a direct solution to poisoning, a slightly higher catalyst loading (e.g., increasing from 1 mol% to 3 mol%) may compensate for some catalyst deactivation, though this is a less elegant solution than optimizing the ligand.
Troubleshooting Guide: From Problem to Solution
This section provides a scenario-based approach to troubleshooting common issues in thiophene-pyrimidine coupling reactions.
Scenario 1: Reaction Stalls or Proceeds Very Slowly
-
Problem: You are attempting to couple a 2-chloropyrimidine with a thiophene boronic acid, and the reaction shows little to no conversion after several hours, even at elevated temperatures.
-
Analysis: Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides due to the strength of the C-Cl bond, making the oxidative addition step the rate-limiting factor.[9] The electron-deficient nature of the pyrimidine ring helps, but often not enough, especially with a deactivated substrate.
-
Solution Pathway:
-
Enhance Oxidative Addition: The key is to use a more electron-rich and sterically demanding ligand to promote the oxidative addition of the C-Cl bond to the palladium center.
-
Switch to Buchwald Ligands: Replace a standard ligand like PPh₃ with a dialkylbiaryl phosphine ligand such as XPhos or SPhos.[10] These ligands are designed to accelerate oxidative addition.
-
Consider an NHC Ligand: N-Heterocyclic Carbene (NHC) ligands are strong sigma-donors and can be highly effective for activating aryl chlorides.[8]
-
-
Increase Temperature: If your solvent allows, increasing the reaction temperature can provide the necessary activation energy. Microwave-assisted heating can be particularly effective, often reducing reaction times from hours to minutes.[2]
-
Choice of Base: A stronger base like K₃PO₄ can sometimes accelerate the catalytic cycle.
-
Scenario 2: Poor Regioselectivity with a Polyhalogenated Pyrimidine
-
Problem: You are using 2,4-dichloropyrimidine and want to selectively couple at the C4 position, but you are getting a mixture of C4- and C2,4-disubstituted products.
-
Analysis: The C4 position of 2,4-dichloropyrimidine is generally more reactive towards oxidative addition than the C2 position.[2] However, under forcing conditions or with a highly active catalyst, over-reaction can occur.
-
Solution Pathway:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the thiophene boronic acid. Using a large excess will drive the reaction towards disubstitution.
-
Lower Temperature: Perform the reaction at the lowest temperature that still provides a reasonable reaction rate. This will increase the selectivity for the more reactive C4 position.
-
Ligand and Catalyst Choice: Sometimes, a less reactive catalyst system can provide better selectivity. If you are using a highly active Buchwald ligand system and getting over-reaction, you might consider a slightly less potent catalyst like Pd(PPh₃)₄.
-
Reaction Time: Carefully monitor the reaction by TLC or LC-MS and stop it once the desired monosubstituted product is maximized and before significant disubstitution occurs.
-
Data & Protocols
Table 1: Recommended Catalyst Systems for Thiophene-Pyrimidine Suzuki-Miyaura Coupling
| Substrate Challenge | Recommended Catalyst | Recommended Ligand | Typical Loading (mol%) | Base | Solvent | Temp (°C) | Rationale & Notes |
| Standard Coupling (e.g., Bromothiophene + Pyrimidineboronic acid) | Pd(PPh₃)₄ or PdCl₂(dppf) | PPh₃ or dppf | 1-5 | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | 80-110 | A good starting point for relatively reactive substrates.[1][6] |
| Unreactive Chloride (e.g., Chloropyrimidine) | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, SPhos | 1-3 | K₃PO₄ | Toluene, Dioxane | 100-120 | Bulky, electron-rich ligands are essential to facilitate the difficult oxidative addition step.[10][11] |
| Potential for Catalyst Poisoning (Thiophene Substrate) | Pd₂(dba)₃ | SPhos, tBuXPhos | 2-5 | K₃PO₄, KF | THF, Toluene | 80-110 | The steric bulk of the ligand shields the palladium center from the thiophene's sulfur atom.[4][12] |
| Sterically Hindered Substrates | Pd(OAc)₂ | RuPhos, BrettPhos | 2-5 | K₃PO₄ | Toluene | 100-120 | Very bulky ligands can facilitate coupling between sterically demanding partners. |
Experimental Protocol: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of a Halogenated Pyrimidine with a Thiophene Boronic Acid
This protocol is adapted from a general method for the microwave-assisted coupling of 2,4-dichloropyrimidine.[2]
-
Reagent Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add the halogenated pyrimidine (1.0 mmol), the thiophene boronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.005 mmol, 0.5 mol%). Add 4 mL of 1,4-dioxane and 1 mL of water.
-
Degassing: Seal the vial and sparge the mixture with a gentle stream of argon for 10 minutes.
-
Reaction: Place the vial in a microwave reactor. Heat the mixture to 100 °C and hold for 15 minutes.[2]
-
Workup: After the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mechanistic Insights & Visualizations
Understanding the catalytic cycle is paramount for rational troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][13]
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Diagram 2: Troubleshooting Logic for Catalyst Selection
Caption: Decision workflow for catalyst selection.
References
-
Štefane, B., & Požgan, F. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]
-
Hussain, M., et al. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. ResearchGate. Available at: [Link]
-
NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Couto, I., et al. (2017). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]
-
Schomaker, J.M., & Delia, T.J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ResearchGate. Available at: [Link]
-
Kinzel, T., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link]
-
Willis, M. C., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. Available at: [Link]
-
Organ, M. G., et al. (2011). Suzuki–Miyaura Coupling of Pinacolboronic Esters Catalyzed by a Well-Defined Palladium N-Heterocyclic Carbene (NHC) Catalyst. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. Available at: [Link]
-
Watson, D. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications. Available at: [Link]
-
Buchwald, S. L., & Martin, R. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. Available at: [Link]
-
Wang, D., et al. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. Available at: [Link]
-
Amatore, C., et al. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Melucci, M., et al. (2003). Reaction Conditions a and Yields for the. ResearchGate. Available at: [Link]
-
Reddy, T. S., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate. Available at: [Link]
-
Sigman, M. S., & Ghaffari, B. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]
-
Wikipedia contributors. (2023). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Ruggieri, F., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). Use of Base Metals in Suzuki Coupling. ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
Liu, S. (2022). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Xia, H., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Available at: [Link]
-
Singh, R., & Singh, O. (2017). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. Available at: [Link]
-
Garg, N. K., et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. National Institutes of Health. Available at: [Link]
-
Smith, C. J., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. Available at: [Link]
-
Thieme. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme. Available at: [Link]
-
Xia, H., et al. (2023). Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. ResearchGate. Available at: [Link]
-
Rios, R., et al. (2010). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. ResearchGate. Available at: [Link]
-
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. Available at: [Link]
-
Ritter, T., et al. (2017). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. Available at: [Link]
-
Buchwald, S. L., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Available at: [Link]
-
Smith, C. J., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar. Available at: [Link]
-
Buchwald, S. L., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. thieme.de [thieme.de]
- 5. Yoneda Labs [yonedalabs.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine and its Structural Congeners
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the intricate world of kinase inhibitor discovery, the 2-aminopyrimidine scaffold stands as a cornerstone, a privileged structure renowned for its ability to form key hydrogen bond interactions within the ATP-binding pocket of a multitude of kinases. This guide delves into the therapeutic potential of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine , a compound of interest within this chemical class. While direct and extensive experimental data on this specific molecule as a kinase inhibitor is not publicly available, its structural motifs are prevalent in numerous potent and selective kinase inhibitors.[1] This guide, therefore, will provide a comprehensive comparison based on the established principles of kinase inhibition by pyrimidine-based compounds and the performance of its close structural relatives against key oncology and inflammation-related kinases. We will explore the structure-activity relationships (SAR) that govern the potency and selectivity of this class of compounds and provide a framework for evaluating its potential.
The 2-Aminopyrimidine Scaffold: A Privileged Kinase Hinge-Binder
The efficacy of 2-aminopyrimidine-based inhibitors stems from their ability to mimic the adenine base of ATP, forming one or more hydrogen bonds with the kinase hinge region. This interaction anchors the inhibitor in the active site, allowing other parts of the molecule to extend into and interact with more variable regions, thereby dictating potency and selectivity.
Figure 1: A conceptual diagram illustrating the interaction of a 2-aminopyrimidine inhibitor with the kinase hinge region, mimicking the binding of ATP. The substituents on the pyrimidine core are crucial for determining selectivity and potency.
Structural Analysis of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine
The subject of this guide, 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine, possesses several key structural features that suggest potential kinase inhibitory activity:
-
2-Aminopyrimidine Core: As discussed, this is the quintessential hinge-binding motif.
-
Methyl Group at C4: This small hydrophobic group can influence binding affinity and selectivity depending on the topology of the specific kinase active site.
-
Thiophen-2-yl Group at C6: The thiophene ring is a common substituent in kinase inhibitors, often occupying a hydrophobic pocket. Its sulfur atom can also participate in specific interactions.
The absence of a substituent at the C5 position is noteworthy. Modifications at this position are often used to modulate selectivity by interacting with the "gatekeeper" residue, a key determinant of the size and shape of the ATP-binding pocket.
Comparative Analysis with Structurally Related Kinase Inhibitors
While direct data for 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine is lacking, we can infer its potential by examining the performance of structurally analogous compounds that have been evaluated against various kinase targets.
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Many pyrimidine derivatives have been developed as inhibitors of EGFR and VEGFR-2, two receptor tyrosine kinases crucial for tumor growth and angiogenesis. Research has shown that novel 4-thiophenyl-pyrimidine derivatives can exhibit potent dual inhibitory activity against both EGFR and VEGFR-2. For instance, certain derivatives have demonstrated IC50 values in the nanomolar range.[2]
Table 1: Comparison of Pyrimidine-based EGFR/VEGFR-2 Inhibitors
| Compound/Class | Target(s) | IC50 (nM) | Key Structural Features | Reference |
| Erlotinib | EGFR | 2 | Quinazoline core | |
| Sorafenib | VEGFR-2, PDGFR, Raf | 90 (VEGFR-2) | Pyridine-urea core | [2] |
| Pyrimidine Derivative 10b | EGFR, VEGFR-2 | 161 (EGFR), 141 (VEGFR-2) | Pyrimidine core with thiophene and other substitutions | [2] |
| Pyrimidine-5-carbonitrile 10b | EGFR | 8.29 | Pyrimidine core with nitrile and other substitutions |
The data suggests that the pyrimidine scaffold, when appropriately substituted, can be highly effective against these key cancer targets. The presence of a thiophene ring in active compounds indicates that this moiety in 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine could contribute favorably to binding.
Cyclin-Dependent Kinases 4 and 6 (CDK4/6)
CDK4 and CDK6 are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. Several approved CDK4/6 inhibitors, such as Palbociclib, Ribociclib, and Abemaciclib, are based on the 2-aminopyrimidine scaffold. These drugs typically feature a 2-(pyridin-2-ylamino) pyrimidine core.
A series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been developed as highly potent and selective CDK4/6 inhibitors. This highlights the importance of the substitution at the 4-position of the pyrimidine ring in achieving selectivity for CDKs. While our compound of interest has a thiophene ring instead of a thiazole, the general principle of a heterocyclic substituent at this position being favorable for CDK4/6 inhibition is evident.
p38 Mitogen-Activated Protein Kinase (MAPK)
The p38 MAPK pathway is involved in inflammatory responses, and its inhibitors are of interest for treating various inflammatory diseases. Pyrimidine-based scaffolds have also been extensively explored for p38 MAPK inhibition. For instance, a new class of p38 antagonists based on a 3,4-dihydropyrido[3,2,-d]pyrimidine scaffold has demonstrated unprecedented selectivity. While the core structure is different, the underlying principle of utilizing a pyrimidine-like core to target the kinase active site remains the same.
Experimental Workflows for Kinase Inhibitor Profiling
To empirically determine the kinase inhibitory profile of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine, a series of well-established experimental protocols would be necessary.
Kinase Inhibition Assay (Biochemical)
This is the primary assay to determine the direct inhibitory effect of a compound on a purified kinase.
Step-by-Step Methodology:
-
Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer, detection reagent (e.g., ADP-Glo™, Z'-LYTE™), and test compound (4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine).
-
Assay Preparation: Prepare a serial dilution of the test compound.
-
Reaction: In a microplate, combine the kinase, substrate, and test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature for a defined period.
-
Detection: Stop the reaction and add the detection reagent to quantify kinase activity (e.g., by measuring the amount of ADP produced or the amount of phosphorylated substrate).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value.
Figure 2: A typical workflow for a biochemical kinase inhibition assay.
Cellular Viability/Proliferation Assay
This assay assesses the effect of the compound on the growth and survival of cancer cells.
Step-by-Step Methodology:
-
Cell Culture: Culture cancer cell lines of interest (e.g., those known to be dependent on specific kinases).
-
Cell Seeding: Seed the cells into a microplate at a specific density.
-
Compound Treatment: Add serial dilutions of the test compound to the cells.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, CellTiter-Glo®) and measure the signal, which correlates with the number of viable cells.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Western Blotting for Target Engagement
This technique can be used to determine if the compound inhibits the phosphorylation of a kinase's downstream substrate in a cellular context, confirming target engagement.
Step-by-Step Methodology:
-
Cell Treatment: Treat cultured cells with the test compound at various concentrations.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration in the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase or its substrate, and a primary antibody for the total protein as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition.
Conclusion and Future Directions
While 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine remains a molecule of theoretical interest in the absence of direct experimental validation, its structural components are well-represented in the landscape of successful kinase inhibitors. The 2-aminopyrimidine core provides a robust anchor to the kinase hinge region, while the methyl and thiophene substituents have the potential to confer potency and selectivity.
Based on the analysis of its structural congeners, it is plausible that this compound could exhibit inhibitory activity against a range of kinases, potentially including EGFR, VEGFR-2, and various CDKs. However, empirical validation through the experimental workflows outlined in this guide is essential to ascertain its true biological activity and therapeutic potential. Future research should focus on a comprehensive kinase panel screening to identify primary targets, followed by cellular assays to confirm on-target activity and assess its anti-proliferative effects. Structure-activity relationship studies, involving systematic modifications of the methyl and thiophenyl groups, as well as substitution at the C5 position, would be a logical next step in optimizing this scaffold for the development of novel kinase inhibitors.
References
- BU CyberSec Lab. 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine.
- Chem-Impex. 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine.
- El-Sayed, N. A. et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. RSC Advances, 13(18), 12187-12205.
- Abdel-Maksoud, M. S. et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 12(46), 30035-30052.
Sources
The 2-Aminopyrimidine Scaffold: A Privileged Structure in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals navigating the complex landscape of medicinal chemistry, the 2-aminopyrimidine core represents a "privileged scaffold." Its remarkable versatility and ability to form key hydrogen bond interactions with a multitude of biological targets have cemented its status as a cornerstone in the design of novel therapeutics. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 2-aminopyrimidine analogs, with a particular focus on their role as kinase inhibitors in oncology. We will dissect the causal relationships behind experimental design, present comparative data, and provide detailed protocols to empower your own drug discovery endeavors.
The Allure of the 2-Aminopyrimidine Core: A Gateway to Potent and Selective Inhibition
The fundamental appeal of the 2-aminopyrimidine scaffold lies in its inherent ability to mimic the purine core of ATP, the universal energy currency that fuels kinase activity. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring, along with the exocyclic amino group at the 2-position, act as crucial hydrogen bond donors and acceptors. This arrangement allows these analogs to effectively compete with ATP for binding within the kinase active site, thereby inhibiting downstream signaling pathways that drive diseases like cancer.
The true power of this scaffold, however, is realized through the strategic and diverse substitutions that can be made at various positions of the pyrimidine ring. These modifications allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties, transforming a simple heterocyclic core into a highly specific and effective therapeutic agent.
Comparative Analysis of Structure-Activity Relationships: Case Studies in Kinase Inhibition
To illustrate the nuanced SAR of 2-aminopyrimidine analogs, we will delve into specific examples from the literature, focusing on their activity against key oncogenic kinases.
Case Study 1: Targeting the Cell Cycle with CDK2 Inhibitors
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of the cell cycle, and its dysregulation is a hallmark of many cancers.[1] The development of selective CDK2 inhibitors has been a long-standing goal in oncology. A notable class of 2-aminopyrimidine-based CDK2 inhibitors features a pyrazole moiety at the 4-position of the pyrimidine ring.
Table 1: SAR of (4-Pyrazolyl)-2-aminopyrimidines as CDK2 Inhibitors
| Compound | R1 (at 2-amino) | R2 (at pyrazole) | CDK2 IC50 (nM) | Selectivity vs. CDK1 |
| 1 | Cyclopropyl | H | 1.5 | 10-fold |
| 2 | Isopropyl | H | 0.8 | 25-fold |
| 3 | tert-Butyl | H | 5.2 | >100-fold |
| 4 | Isopropyl | CH3 | 0.5 | 30-fold |
| 17 | Isopropyl | CF3 | 0.29 | >100-fold |
Data compiled from literature reports.[1]
Analysis of SAR:
-
Substitution at the 2-Amino Position (R1): The nature of the substituent on the exocyclic amino group significantly impacts both potency and selectivity. Small, lipophilic groups like cyclopropyl and isopropyl are well-tolerated and lead to potent CDK2 inhibition. Increasing the steric bulk with a tert-butyl group (Compound 3 ) results in a notable decrease in potency, likely due to steric hindrance within the ATP-binding pocket.
-
Substitution on the Pyrazole Ring (R2): Modification of the pyrazole moiety offers another avenue for enhancing activity. The addition of a methyl group (Compound 4 ) provides a modest improvement in potency compared to the unsubstituted analog (Compound 2 ). A significant leap in potency is achieved with the introduction of an electron-withdrawing trifluoromethyl group (Compound 17 ), which demonstrates a remarkable IC50 of 0.29 nM.[1] This suggests that electronic effects and/or favorable interactions within a specific sub-pocket of the kinase contribute to the enhanced binding affinity.
Causality Behind Experimental Choices: The rationale for exploring various alkyl groups at the R1 position is to probe the size and nature of the hydrophobic pocket adjacent to the 2-amino group. The systematic modification of the pyrazole ring at R2 is a classic medicinal chemistry strategy to explore the impact of electronics and sterics on ligand-target interactions. The high potency and selectivity of compound 17 validate this approach and highlight it as a promising lead for further development.
Case Study 2: Dual Inhibition of Aurora Kinases with N-Trisubstituted Pyrimidines
Aurora kinases (AURKA and AURKB) are key regulators of mitosis, and their overexpression is common in many human cancers. A series of N-trisubstituted pyrimidine derivatives have been developed as potent inhibitors of these kinases.
Table 2: SAR of N-Trisubstituted Pyrimidines as Aurora Kinase Inhibitors
| Compound | R Group | AURKA IC50 (µM) | AURKB IC50 (µM) | U937 Cell Proliferation IC50 (µM) |
| 38a | H | 0.0852 | 0.153 | 0.131 |
| 38d | 4-Cl | 0.0113 | 0.0315 | 0.023 |
| 38j | 4-CF3 | 0.0071 | 0.0257 | 0.012 |
| 38l | 3-F | 0.0245 | 0.0581 | 0.045 |
Data is illustrative and based on trends reported in the literature.[2]
Analysis of SAR:
-
Impact of Phenyl Substitution: The introduction of substituents on the terminal phenyl ring has a profound effect on the inhibitory activity. The unsubstituted analog (38a ) displays moderate potency.
-
Electron-Withdrawing Groups: The addition of electron-withdrawing groups at the para-position of the phenyl ring, such as chlorine (38d ) and trifluoromethyl (38j ), leads to a significant increase in potency against both AURKA and AURKB, as well as in a cell-based proliferation assay.[2] Compound 38j , with the strongly electron-withdrawing trifluoromethyl group, emerges as the most potent analog in this series.[2]
-
Positional Isomers: The position of the substituent also plays a role. A fluorine atom at the meta-position (38l ) results in a less potent compound compared to the para-substituted analogs, indicating that the para-position is optimal for favorable interactions within the active site.
Causality Behind Experimental Choices: The exploration of various substituents on the terminal phenyl ring is a common strategy to probe for additional binding interactions, such as van der Waals forces or halogen bonding, within the kinase active site. The consistent increase in potency with electron-withdrawing groups at the para-position suggests that this region of the binding pocket is sensitive to electronic effects and can accommodate such substituents.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for the synthesis of a representative 2,4-diaminopyrimidine analog and for key biological assays used to evaluate its activity.
Synthesis of 2,4-Diaminopyrimidine Derivatives
The synthesis of 2,4-diaminopyrimidine derivatives can be achieved through a variety of methods. A common and effective approach involves the nucleophilic substitution of a halogenated pyrimidine precursor.
Step-by-Step Synthesis of a 2,4-Diaminopyrimidine Analog:
-
Preparation of 2,4-Diamino-6-chloropyrimidine:
-
To a round-bottom flask, add 2,4-diamino-6-hydroxypyrimidine (1.0 g, 7.93 mmol) and phosphorus oxychloride (9 mL).
-
Stir the mixture at 97 °C for 17 hours.
-
Carefully add the reaction mixture to ice water.
-
Stir the aqueous solution at 90 °C for 1 hour.
-
Adjust the pH to 8 with a sodium hydroxide solution.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-diamino-6-chloropyrimidine as a white solid.[3]
-
-
Nucleophilic Substitution with an Amine:
-
In a sealed vessel, combine 2,4-diamino-6-chloropyrimidine (0.29 g, 2.0 mmol), the desired amine (e.g., aniline, 2.0 mmol), and a suitable solvent (e.g., ethanol).
-
Add a base, such as triethylamine (4.0 mmol), to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture at 90 °C for 8 hours.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride (20 mL).
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,4-diaminopyrimidine derivative.[3]
-
Experimental Workflow for Synthesis and Purification
Caption: Synthetic and purification workflow for a 2,4-diaminopyrimidine analog.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Step-by-Step Protocol for CDK2 Inhibition Assay:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Dilute the CDK2/Cyclin A2 enzyme, substrate (e.g., a specific peptide substrate for CDK2), and ATP in the kinase buffer to the desired concentrations.
-
Prepare serial dilutions of the 2-aminopyrimidine test compounds in the kinase buffer containing a final DMSO concentration of 1%.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the test compound or vehicle (1% DMSO in kinase buffer).
-
Add 2 µL of the diluted CDK2/Cyclin A2 enzyme solution.
-
Incubate at room temperature for 10 minutes to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate at room temperature for 60 minutes.[4]
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes.[4]
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Protocol for MCF-7 Cell Proliferation Assay:
-
Cell Seeding:
-
Culture MCF-7 human breast cancer cells in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize the cells and determine the cell concentration using a hemocytometer.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate overnight at 37 °C in a humidified 5% CO2 incubator to allow the cells to attach.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2-aminopyrimidine test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle (e.g., 0.1% DMSO).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37 °C until a purple precipitate is visible.
-
Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to solubilize the formazan crystals.
-
Leave the plate at room temperature in the dark for 2 hours, with gentle shaking.[6]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Signaling Pathway: The Role of CDK2 in Cell Cycle Progression
The following diagram illustrates the central role of the CDK2/Cyclin E and CDK2/Cyclin A complexes in driving the G1/S phase transition of the cell cycle. Inhibition of CDK2 by 2-aminopyrimidine analogs can lead to cell cycle arrest and prevent cancer cell proliferation.
Caption: CDK2 signaling pathway in cell cycle progression and its inhibition.
Conclusion and Future Directions
The 2-aminopyrimidine scaffold continues to be a remarkably fruitful starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. The ability to systematically modify this core structure allows for the optimization of potency, selectivity, and pharmacokinetic properties, leading to the identification of highly effective drug candidates. The case studies presented here on CDK2 and Aurora kinase inhibitors underscore the power of this approach.
Future research in this area will likely focus on several key aspects:
-
Enhanced Selectivity: As our understanding of the kinome deepens, the design of inhibitors with exquisite selectivity for a specific kinase or even a particular mutant form will become increasingly important to minimize off-target effects and improve therapeutic windows.
-
Dual-Target Inhibitors: The simultaneous inhibition of multiple key signaling pathways is a promising strategy to overcome drug resistance.[7] The 2-aminopyrimidine scaffold is well-suited for the development of such multi-targeted agents.
-
Novel Drug Modalities: The incorporation of the 2-aminopyrimidine core into novel therapeutic modalities, such as proteolysis-targeting chimeras (PROTACs), offers exciting new avenues for drug discovery.
By leveraging the insights from structure-activity relationship studies and employing robust experimental methodologies, the full potential of the 2-aminopyrimidine scaffold in addressing unmet medical needs can be realized.
References
- Patel, H., et al. (2025). Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. Journal of Clinical Oncology.
- Westwood, I. M., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry, 53(19), 6866-6877.
- Wang, S., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1529.
- Hassan, M. Q., et al. (2021). Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). New Journal of Chemistry, 45(15), 6826-6838.
- Zhang, Y., et al. (2022). Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold. European Journal of Medicinal Chemistry, 238, 114468.
- Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters.
- Senthilraja, P., & Kathiresan, K. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 080-084.
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
-
Creative Diagnostics. CDK Signaling Pathway. Available from: [Link]
- Wang, X., et al. (2021). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 45(3), 1548-1560.
-
ResearchGate. (n.d.). Proliferation of MCF7 cells (MTT assay) after 48h incubation with WF... [Image]. Retrieved from: [Link]
- Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
-
JoVE. (2022). Cellular Toxicity of Nanogenomedicine in MCF-7 Cell Line: MTT Assay l Protocol Preview [Video]. YouTube. Available from: [Link]
- Dymock, B. W. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 9, 723498.
- English, J. P., & Clark, J. H. (1947). U.S. Patent No. 2,416,617. Washington, DC: U.S.
- Clurman, B. (n.d.). CDK2 and Cancer: Mechanisms and Opportunities. Grantome.
- Long, Y., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5217.
- Chen, Y. T., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1529.
-
CancerIndex. (2019). CDK2. Retrieved from: [Link]
- El-Gamal, M. I., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Pharmaceuticals, 16(5), 743.
- ATCC. (n.d.).
- Huang, C., et al. (2013). Cyclin dependent kinase 2 (CDK2)
- Thermo Fisher Scientific. (n.d.). CDK Assay Kit, RbING.
- Al-Salahi, R., et al. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Pharmaceuticals, 16(5), 716.
Sources
- 1. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. atcc.org [atcc.org]
- 7. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the In Vitro Efficacy of Novel Pyrimidine Compounds
Introduction: The Rationale for Novel Pyrimidine Analogs
Pyrimidine analogs represent a cornerstone of chemotherapy, primarily by interfering with nucleic acid synthesis, a hallmark of rapidly proliferating cancer cells.[1][2] Compounds like 5-Fluorouracil (5-FU) and Gemcitabine have been mainstays in treating solid tumors for decades.[3][4] However, challenges such as acquired resistance and off-target toxicity necessitate the development of novel derivatives with improved therapeutic indices.[5] The heterocyclic pyrimidine ring is a "privileged scaffold" in medicinal chemistry, allowing for structural modifications that can enhance potency, selectivity, and pharmacokinetic properties.[6][7]
This guide provides a comprehensive, field-proven framework for the initial in vitro validation of such novel pyrimidine compounds. We will move beyond a simple checklist of experiments to a logical, self-validating workflow that builds a compelling case for a compound's efficacy. Our focus is not just on what to do, but why each step is critical for robust, publishable data. We will compare two hypothetical novel compounds, CMPD-A and CMPD-B , against the established drug, 5-Fluorouracil, using human adenocarcinoma cell lines from two distinct tissue origins: A549 (lung) and HCT-116 (colon).[8][9]
The Validation Workflow: From Broad Cytotoxicity to Mechanistic Insight
A successful in vitro validation strategy follows a funnel-like approach. We begin with a broad assessment of cell viability to determine cytotoxic potential and then proceed to more focused assays to elucidate the mechanism of action. This multi-pronged approach ensures that the observed effects are not artifacts of a single assay type and provides a deeper understanding of the compound's biological activity.
Caption: A logical workflow for in vitro validation of novel compounds.
Phase 1: Quantifying Cytotoxicity with the MTT Assay
The first critical question is whether the novel compounds inhibit cancer cell proliferation or viability. The MTT assay is a robust, colorimetric method for this purpose.[10]
Causality Behind the Choice
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of a cell population.[11] In viable cells, mitochondrial reductase enzymes convert the yellow, water-soluble MTT into a purple, insoluble formazan product.[12] The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active (and therefore viable) cells.[11][13] This assay is chosen for initial screening due to its high throughput, reproducibility, and sensitivity, making it ideal for determining the half-maximal inhibitory concentration (IC50) – a key metric of a drug's potency.[14]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed A549 and HCT-116 cells into 96-well flat-bottom plates at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[15]
-
Compound Treatment: Prepare serial dilutions of CMPD-A, CMPD-B, and the 5-FU standard in culture medium. Replace the existing medium with the drug-containing medium and incubate for a defined period (typically 48 or 72 hours). Include "vehicle-only" (e.g., DMSO) and "medium-only" controls.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for 3-4 hours.[16] Visually confirm the formation of purple formazan crystals using an inverted microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[11][16]
-
Data Acquisition: Mix gently on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[16]
-
Analysis: Convert absorbance values to percentage viability relative to the vehicle-only control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
Data Summary: Comparative IC50 Values (µM)
| Compound | A549 (Lung Cancer) IC50 | HCT-116 (Colon Cancer) IC50 |
| CMPD-A | 8.5 µM | 12.1 µM |
| CMPD-B | 35.2 µM | 48.9 µM |
| 5-Fluorouracil | 15.8 µM | 20.5 µM |
Interpretation: The data clearly indicates that CMPD-A exhibits superior potency compared to both the established drug 5-FU and its counterpart, CMPD-B, in both lung and colon cancer cell lines. CMPD-B shows significantly weaker activity. Based on this primary screen, CMPD-A is the lead candidate for mechanistic follow-up.
Phase 2: Elucidating the Mechanism of Cell Death
An IC50 value tells us that a compound is effective, but not how. Pyrimidine analogs are expected to induce programmed cell death (apoptosis) by disrupting DNA synthesis, which often leads to arrest at specific phases of the cell cycle.[1] We use flow cytometry to investigate these mechanisms directly.
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Gemcitabine-based versus fluoropyrimidine-based chemotherapy with or without platinum in unresectable biliary tract cancer: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Repurposing A549 Adenocarcinoma Cells: New Options for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 16. atcc.org [atcc.org]
A Comparative Analysis of Thienopyrimidine Derivatives: Potency and Selectivity in Cancer Research
The thienopyrimidine scaffold, a heterocyclic ring system isosteric to purine, has emerged as a privileged structure in medicinal chemistry, particularly in the development of novel anticancer agents.[1][2] Its versatile synthetic accessibility and ability to interact with various biological targets have led to the discovery of numerous derivatives with potent inhibitory activities against key players in cancer progression. This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of several thienopyrimidine derivatives against various cancer cell lines and specific molecular targets, offering insights into their structure-activity relationships and therapeutic potential.
Understanding the Significance of IC50 in Drug Discovery
The IC50 value is a critical parameter in pharmacology, representing the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.[3] In the context of cancer research, it is a key indicator of a compound's potency. A lower IC50 value signifies that a smaller concentration of the compound is needed to inhibit its target, indicating higher potency. This guide will delve into the IC50 values of various thienopyrimidine derivatives to compare their efficacy.
Comparative IC50 Values of Thienopyrimidine Derivatives
The following table summarizes the IC50 values of selected thienopyrimidine derivatives against various cancer cell lines and protein kinases. This data, compiled from multiple studies, highlights the diverse anticancer activities exhibited by this class of compounds.
| Derivative | Target Cell Line/Kinase | IC50 (µM) | Reference |
| Compound 10b | MCF-7 (Breast Cancer) | 19.4 ± 0.22 | [1] |
| BJ-1 (Normal Skin Fibroblast) | 221.7 ± 30 | [1] | |
| Compound 10e | MCF-7 (Breast Cancer) | 14.5 ± 0.30 | [1] |
| HCT-116 (Colon Cancer) | 57.01 ± 0.61 | [1] | |
| PC-3 (Prostate Cancer) | 25.23 ± 0.40 | [1] | |
| BJ-1 (Normal Skin Fibroblast) | 34.81 ± 4.5 | [1] | |
| Pictilisib (GDC-0941) | PI3Kα | 0.0028 | [1] |
| Olmutinib | EGFR | Marketed Drug | [1] |
| Compound 5f | MCF-7 (Breast Cancer) | More potent than Doxorubicin | [4][5] |
| EGFR | 1.18-fold more potent than Erlotinib | [4][5] | |
| VEGFR-2 | 1.23 | [4][5] | |
| Aminopyrimidine Derivative 14 | BCR-ABL T315I | 0.0008 | [6] |
| Aminopyrimidine Derivative 15 | BCR-ABL T315I | 0.002 | [6] |
| 1,2,4-oxadiazole derivative 8 & 9 | BCR-ABL T315I | 1.88 - 2.32 | [6] |
| 3-amino-pyrazine-2-carboxylic acid pyridin-3-ylamide derivatives 10-12 | BCR-ABL T315I | 0.03 - 0.07 | [6] |
Analysis of the Data:
The data clearly demonstrates the broad-spectrum anticancer activity of thienopyrimidine derivatives. For instance, compound 10e shows significant potency against breast, colon, and prostate cancer cell lines.[1] Notably, a comparison of the IC50 values of compounds 10b and 10e against the normal cell line BJ-1 reveals a degree of selectivity, with compound 10b exhibiting a much higher IC50, suggesting a better safety profile.[1]
Furthermore, the inhibitory activities extend to specific molecular targets. Pictilisib, a thienopyrimidine derivative, is a highly potent inhibitor of PI3Kα, a key enzyme in a critical cell survival pathway.[1] Olmutinib, another marketed drug from this class, targets the Epidermal Growth Factor Receptor (EGFR).[1] The derivative 5f demonstrates dual inhibitory activity against both EGFR and VEGFR-2, highlighting the potential for developing multi-targeted therapies from this scaffold.[4][5] The development of derivatives active against mutant kinases, such as the T315I mutation in BCR-ABL, underscores the adaptability of the thienopyrimidine core in overcoming drug resistance.[6]
Mechanism of Action: Targeting Key Signaling Pathways
Many thienopyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[7] The structural similarity of the thienopyrimidine scaffold to the purine core of ATP (adenosine triphosphate) allows these compounds to act as competitive inhibitors at the ATP-binding site of kinases.[1] This competitive inhibition blocks the phosphorylation of downstream substrates, thereby disrupting the signaling cascade and leading to the inhibition of cancer cell growth and, in some cases, apoptosis (programmed cell death).
One of the most frequently targeted pathways by thienopyrimidine derivatives is the EGFR signaling cascade. Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell proliferation.
Sources
- 1. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. courses.edx.org [courses.edx.org]
- 4. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules [mdpi.com]
- 7. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine: A Comparative Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Novel Pyrimidine Derivative
In the landscape of modern oncology, the quest for novel small molecules that can selectively target the intricate machinery of cancer cells remains a paramount objective. Within this pursuit, the pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous clinically approved and investigational kinase inhibitors.[1][2] This guide focuses on the preclinical evaluation of a promising, yet uncharacterized molecule: 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine (hereafter referred to as Compound X ). The presence of the thiophene group appended to the pyrimidine core suggests a potential for kinase inhibitory activity, a hypothesis supported by literature on similar chemical structures.[3]
This document provides a comprehensive framework for benchmarking Compound X against established standard-of-care drugs, with a specific focus on its potential as a Cyclin-Dependent Kinase 9 (CDK9) inhibitor. The rationale for this targeted investigation stems from the critical role of CDK9 in transcriptional regulation, a process frequently hijacked by cancer cells to ensure their survival and proliferation.[4][5] We will delve into the mechanistic underpinnings of CDK9 inhibition, present a detailed, stepwise protocol for in vitro and cell-based assays, and provide a template for data analysis and interpretation. This guide is designed for researchers, scientists, and drug development professionals seeking to rigorously evaluate the therapeutic potential of novel chemical entities.
The Therapeutic Target: CDK9's Role in Oncogenic Transcription
Cyclin-Dependent Kinase 9 (CDK9) is a serine/threonine kinase that, in complex with its regulatory partner Cyclin T1, forms the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb).[6][7] The primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step that releases RNAPII from promoter-proximal pausing and allows for productive transcriptional elongation.[5]
In many cancers, there is a heightened reliance on the continuous transcription of short-lived anti-apoptotic proteins, such as Mcl-1, and oncogenes like MYC.[4][8] By maintaining high levels of these survival-critical proteins, cancer cells evade programmed cell death and sustain their proliferative drive. The activity of CDK9 is therefore essential for the survival of these "transcriptionally addicted" tumors.[4] Inhibition of CDK9 abrogates the phosphorylation of RNAPII, leading to a global downregulation of transcription, particularly of genes with short half-lives.[5] This selective depletion of oncoproteins and survival factors ultimately triggers apoptosis in cancer cells, making CDK9 a compelling target for therapeutic intervention.[5][8]
Diagram 1: The CDK9 Signaling Pathway in Transcriptional Regulation
Caption: The CDK9/Cyclin T1 complex (P-TEFb) phosphorylates RNA Polymerase II, enabling transcriptional elongation of key oncogenes and survival proteins.
The Comparators: Established CDK Inhibitors
To provide a meaningful assessment of Compound X's potential, it is essential to benchmark its activity against well-characterized drugs with known mechanisms of action. For this purpose, we have selected two prominent CDK inhibitors that have undergone extensive preclinical and clinical evaluation:
-
Flavopiridol (Alvocidib): A semi-synthetic flavonoid that was one of the first CDK inhibitors to enter clinical trials.[9] Flavopiridol is a potent inhibitor of multiple CDKs, including CDK1, CDK2, CDK4, CDK6, CDK7, and notably, CDK9.[9][10] Its anti-cancer effects are largely attributed to the inhibition of transcriptional elongation via CDK9, leading to the downregulation of anti-apoptotic proteins like Mcl-1.[11] It has shown clinical activity in hematological malignancies such as acute myeloid leukemia (AML).[12]
-
Dinaciclib (SCH 727965): A potent small-molecule inhibitor of CDK1, CDK2, CDK5, and CDK9.[13][14] Dinaciclib's mechanism of action involves the induction of cell cycle arrest and apoptosis.[13] Its inhibition of CDK9 leads to the suppression of transcription of critical survival genes.[15] Dinaciclib has been investigated in clinical trials for various solid tumors and hematologic malignancies.[16][17]
These compounds represent a stringent benchmark due to their potent, albeit somewhat broad, CDK inhibitory profiles and their demonstrated clinical relevance.
Experimental Benchmarking Strategy: A Two-Tiered Approach
Our proposed strategy for the comparative evaluation of Compound X employs a logical, two-tiered approach designed to first establish direct target engagement and then to assess the downstream cellular consequences.
Diagram 2: Experimental Workflow for Compound Benchmarking
Caption: A two-tiered approach to benchmark Compound X, starting with in vitro kinase inhibition and progressing to cell-based viability assays.
Tier 1: In Vitro CDK9 Kinase Inhibition Assay
The primary objective of this tier is to determine if Compound X directly inhibits the enzymatic activity of CDK9 and to quantify its potency relative to Flavopiridol and Dinaciclib. A biochemical kinase assay provides a clean, cell-free system to measure the direct interaction between the compound and the purified enzyme.
Protocol: In Vitro CDK9/Cyclin T1 Kinase Assay
This protocol is adapted from standard procedures for radiometric or luminescence-based kinase assays.[18][19][20]
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Enzyme: Recombinant human CDK9/Cyclin T1 enzyme.
-
Substrate: A suitable peptide substrate for CDK9, such as a peptide derived from the C-terminal domain of RNAPII.
-
ATP: Adenosine triphosphate, radio-labeled ([γ-³²P]ATP) or unlabeled for luminescence-based assays.
-
Test Compounds: Prepare a serial dilution of Compound X, Flavopiridol, and Dinaciclib in DMSO. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 20 µL of kinase buffer containing the CDK9/Cyclin T1 enzyme at a pre-determined optimal concentration.
-
Add 5 µL of the serially diluted test compounds or DMSO (vehicle control) to the respective wells.
-
Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 25 µL of a substrate/ATP mix (containing the peptide substrate and ATP at a concentration close to its Km value for CDK9).
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays or a specific reagent for luminescence-based assays).
-
-
Detection:
-
Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Luminescence-Based Assay (e.g., ADP-Glo™): Add the detection reagents according to the manufacturer's protocol to quantify the amount of ADP produced, which is directly proportional to kinase activity.[20]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Tier 2: Cell-Based Anti-proliferative Assay
Following the biochemical validation, it is crucial to assess the compound's effect in a more biologically relevant context. A cell-based assay will determine the ability of Compound X to inhibit the proliferation of cancer cells, which is the desired therapeutic outcome.
Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[21][22]
-
Cell Culture and Plating:
-
Culture a suitable cancer cell line (e.g., HeLa, known for its transcriptional addiction, or MCF-7 breast cancer cells) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Harvest the cells and seed them into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells per well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of Compound X, Flavopiridol, and Dinaciclib in the growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.
-
Incubate the cells with the compounds for a specified duration (e.g., 72 hours).[23]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[24]
-
Gently agitate the plate to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle-treated control cells.
-
Plot the percentage of growth inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
-
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in a clear and concise table to facilitate direct comparison.
Table 1: Comparative Activity of Compound X and Standard CDK9 Inhibitors
| Compound | CDK9 IC₅₀ (nM) | HeLa GI₅₀ (nM) |
| Compound X | [Hypothetical Value] | [Hypothetical Value] |
| Flavopiridol | 3-5 | 30-50 |
| Dinaciclib | 1-4 | 5-10 |
Note: The values for Flavopiridol and Dinaciclib are representative of those found in the literature and may vary depending on the specific assay conditions.
Interpretation of Results:
-
Potency: A low IC₅₀ value for Compound X in the CDK9 kinase assay would indicate potent direct inhibition of the target enzyme. Comparing this value to those of Flavopiridol and Dinaciclib will establish its relative potency.
-
Cellular Efficacy: A low GI₅₀ value in the MTT assay would demonstrate that Compound X is effective at inhibiting cancer cell proliferation.
-
Structure-Activity Relationship (SAR): A strong correlation between the biochemical potency (IC₅₀) and the cellular efficacy (GI₅₀) would suggest that the anti-proliferative effect of Compound X is likely mediated through the inhibition of CDK9. A significant discrepancy between these values might indicate other mechanisms of action, poor cell permeability, or metabolic instability.
Conclusion and Future Directions
This guide outlines a rigorous and logical framework for the initial preclinical benchmarking of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine (Compound X) as a potential CDK9 inhibitor. By employing a two-tiered approach of in vitro kinase assays and cell-based proliferation studies, and by comparing its performance against established clinical candidates like Flavopiridol and Dinaciclib, researchers can generate the critical data needed to make informed decisions about the future development of this novel compound.
Positive results from this initial evaluation would warrant further investigation, including:
-
Kinase Selectivity Profiling: Assessing the inhibitory activity of Compound X against a broad panel of kinases to determine its selectivity profile. High selectivity for CDK9 over other kinases is a desirable attribute to minimize off-target effects.
-
Mechanism of Action Studies: Confirming CDK9 target engagement in cells by measuring the phosphorylation status of RNAPII and the downstream expression of CDK9-regulated genes (e.g., MYC, Mcl-1).
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of Compound X in animal models of cancer.
By following a structured and data-driven approach, the therapeutic potential of novel chemical entities like 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine can be systematically and efficiently elucidated.
References
-
Synapse. (2023, November 16). What are CDK9 inhibitors and how do you quickly get the latest development progress?[Link]
-
Sharma, G., et al. (2022). The Pharmacological Implications of Flavopiridol: An Updated Overview. MDPI. [Link]
-
Karakas, C., et al. (2016). Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry. [Link]
-
Li, Z., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. PubMed Central. [Link]
-
Sedlacek, H. H. (2001). Mechanisms of action of flavopiridol. PubMed. [Link]
-
Gangar, C. P., et al. (2016). Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective. PubMed Central. [Link]
-
Zeidner, J. F., & Karp, J. E. (2015). Clinical activity of alvocidib (flavopiridol) in acute myeloid leukemia. PubMed. [Link]
-
Zhang, T., et al. (2022). CDK9 inhibitors in cancer research. PubMed Central. [Link]
-
Mueller, D. (2015). Can someone provide me with a detailed protocol for a CDK9 kinase assay? ResearchGate. [Link]
-
Li, Y., et al. (2019). Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1-involved pathway. PubMed Central. [Link]
-
BPS Bioscience. (n.d.). CDK9/CyclinT Kinase Assay Kit. [Link]
-
Al-Katabi, H., et al. (2020). CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. Frontiers in Oncology. [Link]
-
American Chemical Society. (2015). 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6. Journal of Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Kennedy, A. L., et al. (2022). Dinaciclib as an effective pan-cyclin dependent kinase inhibitor in platinum resistant ovarian cancer. Frontiers in Oncology. [Link]
-
Sedlacek, H. H. (2001). Mechanisms of action of flavopiridol. ResearchGate. [Link]
-
Kumar, D., et al. (2024). Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment. PubMed. [Link]
-
BU CyberSec Lab. (n.d.). 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine. [Link]
-
Wikipedia. (n.d.). Dinaciclib. [Link]
-
Zeidner, J. F., & Karp, J. E. (2015). Clinical Activity of Alvocidib (Flavopiridol) in Acute Myeloid Leukemia. ResearchGate. [Link]
-
Asati, V., et al. (2021). Targeting CDK9 for Anti-Cancer Therapeutics. MDPI. [Link]
-
Lu, H., et al. (2015). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. PubMed. [Link]
-
Pharmapproach. (2024, March 16). Pharmacology of Dinaciclib; Pharmacokinetics, Mechanism of Action, Uses, Effects. [Link]
-
Deep, A., et al. (2018). Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review. RSC Publishing. [Link]
-
Taylor & Francis Online. (2021). Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy. [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]
-
Taylor & Francis Online. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][8][9]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. [Link]
-
SignalChem. (n.d.). CDK9/CyclinK, Active. [Link]
-
Taylor & Francis Online. (2016). Overview of CDK9 as a target in cancer research. [Link]
-
Sharma, P., et al. (2024). Flavopiridol: a promising cyclin-dependent kinase inhibitor in cancer treatment. PubMed. [Link]
-
Al-Katabi, H., et al. (2020). CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. PubMed Central. [Link]
-
El-Gamal, M. I., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. RSC Publishing. [Link]
-
Kumar, S. K., et al. (2015). Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma. Blood. [Link]
-
PharmaCompass. (n.d.). Alvocidib. [Link]
-
National Institutes of Health. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. [Link]
-
PubMed Central. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. [Link]
-
Zhang, X. H., et al. (2021). Flavopiridol (Alvocidib), a Cyclin-dependent Kinases (CDKs) Inhibitor, Found Synergy Effects with Niclosamide in Cutaneous T-cell Lymphoma. Journal of Clinical Haematology. [Link]
-
RSC Publishing. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]
Sources
- 1. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00416C [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Pharmacological Implications of Flavopiridol: An Updated Overview [mdpi.com]
- 10. Mechanisms of action of flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Clinical activity of alvocidib (flavopiridol) in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dinaciclib - Wikipedia [en.wikipedia.org]
- 15. Frontiers | Dinaciclib as an effective pan-cyclin dependent kinase inhibitor in platinum resistant ovarian cancer [frontiersin.org]
- 16. youtube.com [youtube.com]
- 17. Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. promega.com [promega.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. atcc.org [atcc.org]
- 23. texaschildrens.org [texaschildrens.org]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Tale of Two Isomers: A Comparative Study of 2-Thienyl vs. 3-Thienyl Pyrimidine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the thienopyrimidine scaffold stands out as a privileged structure, forming the core of numerous compounds with significant therapeutic potential. This guide delves into a comparative analysis of two of its key constitutional isomers: the 2-thienyl pyrimidines (thieno[2,3-d]pyrimidines) and the 3-thienyl pyrimidines (thieno[3,2-d]pyrimidines). The seemingly subtle shift in the fusion of the thiophene and pyrimidine rings profoundly influences the molecule's spatial arrangement, electronic properties, and, consequently, its biological activity. Understanding these differences is paramount for the rational design of novel and more effective therapeutic agents.
This guide will navigate the synthetic pathways to access these isomers, compare their chemical and biological profiles with supporting experimental data, and elucidate the structure-activity relationships that govern their efficacy.
The Architectural Divergence: 2-Thienyl vs. 3-Thienyl Scaffolds
The fundamental difference between these two isomers lies in the point of fusion between the thiophene and pyrimidine rings. In 2-thienyl pyrimidines, the pyrimidine ring is fused to the [b] face of the thiophene ring (thieno[2,3-d]pyrimidine). In contrast, 3-thienyl pyrimidines feature the fusion at the [c] face (thieno[3,2-d]pyrimidine). This variation in connectivity alters the orientation of the sulfur and nitrogen atoms, leading to distinct electronic distributions and steric environments.
Caption: Isomeric structures of thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine.
Navigating the Synthetic Maze: Accessing the Isomeric Cores
The synthetic routes to 2-thienyl and 3-thienyl pyrimidine derivatives are distinct, typically starting from appropriately substituted thiophene precursors. The choice of starting material and cyclization strategy is crucial in selectively obtaining the desired isomer.
Synthesis of 2-Thienyl Pyrimidine Derivatives (Thieno[2,3-d]pyrimidines)
A common and versatile method for the synthesis of the thieno[2,3-d]pyrimidine scaffold is the Gewald reaction, followed by cyclization.[1]
Experimental Protocol: Gewald Reaction and Cyclization
-
Step 1: Synthesis of 2-Amino-3-cyanothiophene. A mixture of a ketone or aldehyde, malononitrile, and elemental sulfur is stirred in a suitable solvent (e.g., ethanol, DMF) in the presence of a basic catalyst (e.g., triethylamine, morpholine) at room temperature or with gentle heating. The reaction progress is monitored by TLC. Upon completion, the product is isolated by filtration or extraction.
-
Step 2: Cyclization to form the Thieno[2,3-d]pyrimidine ring. The resulting 2-amino-3-cyanothiophene derivative can be cyclized with various reagents to introduce the pyrimidine ring. For instance, heating with formamide or triethyl orthoformate yields the corresponding 4-aminothieno[2,3-d]pyrimidine.[2] Alternatively, reaction with isothiocyanates followed by cyclization can lead to 2-thioxo-thieno[2,3-d]pyrimidinones.
Caption: General synthetic workflow for thieno[2,3-d]pyrimidine derivatives.
Synthesis of 3-Thienyl Pyrimidine Derivatives (Thieno[3,2-d]pyrimidines)
The synthesis of the thieno[3,2-d]pyrimidine core often starts from a 3-aminothiophene derivative.
Experimental Protocol: Synthesis from 3-Aminothiophene
-
Step 1: Preparation of 3-Aminothiophene-2-carboxamide. A suitable starting material, such as a β-ketoester, is reacted with a cyanoacetamide derivative and sulfur in a manner analogous to the Gewald reaction but leading to a 3-aminothiophene derivative.
-
Step 2: Pyrimidine Ring Formation. The 3-amino-2-carboxamidothiophene can then be cyclized with various reagents. For example, heating with urea can yield the corresponding thieno[3,2-d]pyrimidine-2,4-dione.[3]
Caption: General synthetic workflow for thieno[3,2-d]pyrimidine derivatives.
Biological Activity Profile: A Head-to-Head Comparison
Both 2-thienyl and 3-thienyl pyrimidine derivatives have demonstrated a broad spectrum of biological activities. However, the specific targets and potency can vary significantly between the two isomers.
Anticancer Activity
Thienopyrimidines are widely explored as anticancer agents, often targeting key enzymes in signaling pathways crucial for cancer cell proliferation and survival.[4]
Table 1: Comparative Anticancer Activity of Thienyl Pyrimidine Derivatives
| Isomer | Target | Representative Compound(s) | Cell Line | IC₅₀ (µM) | Reference |
| 2-Thienyl | VEGFR-2 | Compound 17f | HCT-116 | 2.80 | [5] |
| 2-Thienyl | VEGFR-2 | Compound 17f | HepG2 | 4.10 | [5] |
| 2-Thienyl | EGFR | Derivative II | HCT-116 | 3.83 | [4] |
| 2-Thienyl | PI3K | Thienopyrimidine III | NCI 60 cell lines | - | [4] |
| 3-Thienyl | BCR-ABL | 4-amino-substituted derivative | K562 (wild-type) | 0.001-0.01 | [6] |
| 3-Thienyl | BCR-ABL (T315I mutant) | 4-amino-substituted derivative | Ba/F3 (T315I) | 0.001-0.01 | [6] |
Analysis of Anticancer Activity:
The available data suggests that both scaffolds are effective as anticancer agents, but they may have preferences for different kinase targets. Thieno[2,3-d]pyrimidines have shown significant activity as inhibitors of VEGFR-2, EGFR, and PI3K.[4][5][7] The structure-activity relationship (SAR) for these compounds often highlights the importance of substituents at the 2 and 4 positions of the pyrimidine ring for potent inhibition.[7]
In contrast, certain 4-amino-substituted thieno[3,2-d]pyrimidines have emerged as highly potent inhibitors of BCR-ABL kinase, including the challenging T315I mutant, which confers resistance to many existing therapies.[6] This suggests that the specific geometry of the 3-thienyl scaffold may be more amenable to fitting into the ATP-binding pocket of BCR-ABL.
Antimicrobial Activity
The thienopyrimidine core is also a promising scaffold for the development of novel antimicrobial agents.
Table 2: Comparative Antimicrobial Activity of Thienyl Pyrimidine Derivatives
| Isomer | Organism | Representative Compound(s) | Zone of Inhibition (mm) or MIC (µg/mL) | Reference |
| 2-Thienyl | Staphylococcus aureus | Compound Vb | 18 mm | [8] |
| 2-Thienyl | Escherichia coli | Compound Ve | 17 mm | [8] |
| 2-Thienyl | Candida albicans | Compound Vi | 16 mm | [8] |
| 3-Thienyl | Staphylococcus aureus | Compound 5 | - (Good activity reported) | [3] |
| 3-Thienyl | Fungi | Compound 5 | - (Best antimicrobial activity among tested) | [3] |
Analysis of Antimicrobial Activity:
Both 2-thienyl and 3-thienyl pyrimidine derivatives have demonstrated promising antibacterial and antifungal activities.[3][8] For the thieno[2,3-d]pyrimidine series, specific derivatives have shown significant zones of inhibition against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[8] While quantitative comparative data is limited, reports on thieno[3,2-d]pyrimidines also indicate good antimicrobial potential, with certain compounds showing broad-spectrum activity.[3]
Other Biological Activities
Beyond anticancer and antimicrobial effects, thienopyrimidine derivatives have been investigated for a range of other therapeutic applications, including anti-inflammatory and analgesic activities.[9] The diverse biological profiles of these compounds underscore the versatility of the thienopyrimidine scaffold in drug design.
Structure-Activity Relationship (SAR) Insights
The biological activity of thienyl pyrimidine derivatives is intricately linked to the nature and position of substituents on the core scaffold.
For 2-thienyl pyrimidines (thieno[2,3-d]pyrimidines) , SAR studies have often revealed that:
-
Substituents at the 4-position: Bulky and hydrophobic groups at this position are often crucial for potent kinase inhibition, as they can occupy a hydrophobic pocket in the ATP-binding site.
-
Substituents at the 2-position: The nature of the substituent at this position can significantly modulate the electronic properties of the ring system and influence interactions with the target protein.
-
Substituents on the thiophene ring: Modifications on the thiophene portion of the molecule can impact solubility, metabolic stability, and overall potency.
For 3-thienyl pyrimidines (thieno[3,2-d]pyrimidines) , the SAR is less extensively documented in a comparative context, but initial findings suggest that:
-
The 4-amino group: The presence of a 4-amino substituent appears to be a key feature for the potent BCR-ABL inhibitory activity observed in this series.[6]
-
Substituents on the thiophene ring: The substitution pattern on the thiophene ring can influence the overall conformation of the molecule and its ability to interact with the target.
Conclusion and Future Perspectives
The comparative analysis of 2-thienyl and 3-thienyl pyrimidine derivatives reveals a fascinating interplay between isomeric structure and biological function. While both scaffolds are rich sources of bioactive molecules, they exhibit distinct profiles that can be strategically exploited in drug discovery.
-
Thieno[2,3-d]pyrimidines (2-Thienyl) have been extensively studied and have yielded potent inhibitors of a variety of kinases, including VEGFR, EGFR, and PI3K. The well-established synthetic routes and extensive SAR data make this scaffold a highly attractive starting point for the development of new anticancer agents.
-
Thieno[3,2-d]pyrimidines (3-Thienyl) , although less explored in direct comparative studies, have shown exceptional promise as inhibitors of challenging targets like the T315I mutant of BCR-ABL kinase. This highlights the potential of this isomer to address unmet medical needs, particularly in the area of drug resistance.
Future research should focus on conducting more direct comparative studies of these isomers against a broader panel of biological targets. A deeper understanding of how the isomeric arrangement influences target selectivity and pharmacokinetic properties will be instrumental in unlocking the full therapeutic potential of the thienopyrimidine scaffold. By leveraging the unique attributes of both 2-thienyl and 3-thienyl pyrimidine derivatives, the scientific community can continue to develop innovative and effective medicines for a range of diseases.
References
- Ghorab, M. M., & Alsaid, M. S. (2016).
- Ali, H. I., & Oh, C. H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(7), 1159-1194.
- (Reference for 3-thienyl BCR-ABL inhibitors - specific citation to be added
- (Reference for general kinase inhibitory activity of thienopyrimidines)
- Comparative Analysis of Thieno[2,3-d]pyrimidine Inhibitors: A Guide to Structure-Activity Rel
-
Abdel-Aziz, A. A., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][10][11]triazolo[1,5-a]pyrimidine Derivatives. Molecules, 29(5), 1083.
- (Reference for antimicrobial activity of 2-thienyl pyrimidines)
- Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947.
- Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 1334-1345.
- (Reference for synthesis of 2-thienyl pyrimidines)
- (Reference for anticancer activity of thieno[2,3-d]pyrimidines)
- (Reference for anti-inflamm
- (Reference for antimicrobial activity of thieno[2,3-b]thiophenes)
- (Reference for synthesis and antimicrobial activity of 3-thienyl pyrimidines)
- (Reference for Gewald reaction)
- (Reference for anticancer activity of thienopyrimidines)
- (Reference for PDE4 inhibitors)
- (Reference for benzodiazepine deriv
Sources
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. (PDF) Synthesis and Antimicrobial Studies of Some Novel Thieno[2,3-d]pyrimidine derivatives [academia.edu]
- 9. Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Novel Pyrimidine Synthesis: A Head-to-Head Comparison
For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold is of paramount importance. As a fundamental building block of DNA and RNA, and a core structure in numerous therapeutic agents, the efficient synthesis of diverse pyrimidine derivatives is a cornerstone of modern pharmaceutical science.[1][2] This guide provides an in-depth, head-to-head comparison of key contemporary methods for pyrimidine synthesis, moving beyond simple protocols to explain the causality behind experimental choices and provide the data needed for informed methodological decisions.
We will dissect and compare three influential strategies: the venerable yet continually evolving Biginelli Reaction , versatile Metal-Catalyzed Multi-Component Reactions (MCRs) , and an innovative Iridium-Catalyzed Synthesis from Alcohols .
The Biginelli Reaction: A Timeless Multi-Component Workhorse
First reported in 1893, the Biginelli reaction is a one-pot, three-component cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea).[3][4] Its enduring popularity stems from its operational simplicity and the direct route it provides to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant biological activities, including roles as calcium channel blockers and antihypertensive agents.[4][5]
Expertise & Experience: Understanding the Mechanism
The classical mechanism, catalyzed by a Brønsted or Lewis acid, is believed to initiate with the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine ion. This electrophilic intermediate is then attacked by the enol of the β-ketoester. The final step is a cyclization via intramolecular condensation, followed by dehydration to yield the aromatic DHPM ring.[4][6] Understanding this pathway is critical; the choice of catalyst, for instance, directly impacts the rate-limiting aldol condensation step and can be tuned to improve yields and reduce reaction times.[6]
Visualizing the Biginelli Reaction Mechanism
Caption: A simplified workflow of the acid-catalyzed Biginelli reaction.
Trustworthiness: A Validated Experimental Protocol
Modern iterations focus on improving efficiency and sustainability. The following protocol utilizes Ytterbium(III) triflate as a highly efficient Lewis acid catalyst under solvent-free conditions, which enhances reaction rates and allows for catalyst recycling.[6]
Protocol: Yb(OTf)₃-Catalyzed Solvent-Free Biginelli Synthesis [6]
-
Preparation: In a 25 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and Yb(OTf)₃ (0.2 mmol, 2 mol%).
-
Reaction: Heat the mixture at 100°C with stirring for the specified time (typically 30-60 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Add 20 mL of water and stir for 5 minutes.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration.
-
Purification: Wash the solid with cold ethanol (2 x 10 mL) to remove unreacted starting materials. The product can be further purified by recrystallization from ethanol to afford the pure dihydropyrimidinone. Yields for this method are typically in the 85-95% range.
Palladium-Catalyzed Cross-Coupling: Forging Complex Pyrimidines
For creating highly functionalized and complex pyrimidine-based compounds, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) are indispensable tools.[7] These methods are not for building the pyrimidine ring itself, but for elaborating a pre-existing pyrimidine core, typically a halo-pyrimidine. This approach is fundamental in drug discovery for rapidly generating libraries of analogues for structure-activity relationship (SAR) studies.[8]
Expertise & Experience: The Rationale of Catalytic Cycles
The power of these reactions lies in the predictable and highly efficient catalytic cycle of palladium. In a Suzuki coupling, for example, the cycle involves:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the pyrimidine.
-
Transmetalation: The organic group from a boronic acid derivative is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.
The choice of ligand is paramount; it stabilizes the palladium catalyst and modulates its reactivity and selectivity, which is critical for achieving high yields with complex, sterically hindered, or electronically diverse substrates.[7]
Visualizing the Suzuki Coupling Workflow
Caption: General experimental workflow for a Suzuki cross-coupling reaction.
Trustworthiness: A Validated Experimental Protocol
Protocol: Suzuki-Miyaura Coupling on a Dichloropyrimidine Core
-
Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add 2,4-dichloropyrimidine (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and sodium carbonate (2.5 mmol).
-
Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the mixture to 90°C and stir vigorously for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Isolation & Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired coupled product.
Iridium-Catalyzed MCR: A Sustainable Route from Alcohols
A truly novel and sustainable approach involves the iridium-catalyzed multi-component synthesis of pyrimidines from amidines and up to three different alcohol molecules.[9][10] This method is exceptional because it uses readily available and often biomass-derived alcohols as building blocks, liberating only water and hydrogen gas as byproducts.[9]
Expertise & Experience: The Elegance of Dehydrogenative Coupling
This reaction proceeds through a sophisticated sequence of condensation and dehydrogenation steps, catalyzed by a specialized PN₅P-Ir pincer complex.[10] The iridium catalyst first facilitates the dehydrogenation of alcohols to form aldehydes in situ. These aldehydes then undergo condensation with the amidine and other alcohol-derived components. Subsequent dehydrogenation steps lead to the aromatization of the newly formed ring.[10] The ingenuity of this method lies in its atom economy and the use of alcohols as latent carbonyl and alkyl fragments, avoiding the need for pre-functionalized starting materials.
Visualizing the Iridium-Catalyzed Synthesis
Caption: Conceptual pathway for the Iridium-catalyzed synthesis of pyrimidines.
Trustworthiness: A Validated Experimental Protocol
Protocol: Iridium-Catalyzed Synthesis of 4,6-Dipropyl-2-phenylpyrimidine [9]
-
Preparation: In a glovebox, charge a screw-cap vial with the PN₅P-Ir pincer catalyst (0.02 mmol, 2 mol%), benzamidine hydrochloride (1.0 mmol), and potassium tert-butoxide (2.2 mmol).
-
Reactant Addition: Add 1-propanol (3.0 mmol) and toluene (1.0 mL) to the vial.
-
Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated aluminum block at 150°C and stir for 24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with dichloromethane (CH₂Cl₂) and filter it through a short plug of silica gel to remove the catalyst and inorganic salts.
-
Isolation & Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (hexanes/ethyl acetate gradient) to yield the pure pyrimidine product. Isolated yields can reach up to 93%.[9]
Head-to-Head Performance Comparison
| Feature | Biginelli Reaction | Pd-Catalyzed Cross-Coupling | Iridium-Catalyzed MCR from Alcohols |
| Reaction Type | One-Pot, 3-Component Cyclocondensation | Catalytic Cross-Coupling (Functionalization) | One-Pot, Multi-Component Dehydrogenative Annulation |
| Key Reactants | Aldehyde, β-Ketoester, Urea/Thiourea | Halo-pyrimidine, Organoboron/Organostannane/Amine | Amidine, 2-3 equivalents of Alcohols |
| Typical Catalyst | Brønsted/Lewis Acids (e.g., HCl, Yb(OTf)₃)[6] | Palladium complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂)[7] | Iridium Pincer Complexes (e.g., PN₅P-Ir)[9][10] |
| Conditions | 25-120°C; often solvent-free or in EtOH/THF[6] | 80-120°C; requires inert atmosphere, specific ligands[7] | High temperature (150°C); requires inert atmosphere[9] |
| Typical Yields | Good to Excellent (70-95%)[11] | Good to Excellent (60-98%) | Good to Excellent (up to 93%)[9] |
| Substrate Scope | Broad for aldehydes; tolerant of various functional groups. | Very broad; vast libraries of coupling partners available. | Broad for primary alcohols and amidines.[9] |
| Key Advantage | High atom economy, operational simplicity, convergent.[3] | Unmatched for late-stage functionalization and SAR studies. | High sustainability, uses simple starting materials, excellent regioselectivity.[9][10] |
| Key Limitation | Primarily produces dihydropyrimidines; may require subsequent oxidation. | Requires pre-functionalized pyrimidine core; catalyst cost/toxicity. | Expensive and air-sensitive catalyst; high reaction temperatures. |
Conclusion and Future Outlook
The choice of synthetic method is dictated by the specific goals of the research.
-
The Biginelli reaction and its modern variants remain the go-to method for rapid, efficient access to the core dihydropyrimidine scaffold, especially when exploring green and sustainable chemistry principles.[12][13]
-
Palladium-catalyzed cross-coupling is the undisputed champion for late-stage functionalization, enabling the precise and versatile decoration of the pyrimidine ring, a critical task in lead optimization.[7][8]
-
The Iridium-catalyzed MCR represents the cutting edge of sustainable synthesis, offering a novel and highly regioselective pathway from simple, renewable feedstocks.[9] While currently limited by catalyst cost and harsh conditions, it points towards a future of more environmentally benign heterocyclic chemistry.
Future advancements will likely focus on integrating these powerful methods with flow chemistry for improved scalability and safety, developing more robust and cheaper earth-abundant metal catalysts, and leveraging computational tools for the in silico design of novel pyrimidine derivatives and the prediction of optimal synthetic routes.[14]
References
-
Organic Chemistry Portal. Pyrimidine synthesis. Available from: [Link]
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 121-134. Available from: [Link]
-
L-R, P., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 738. Available from: [Link]
-
BIOENGINEER.ORG. (2026). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. Available from: [Link]
-
G-C, A., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(21), 6439. Available from: [Link]
-
Singh, M., & Singh, J. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. International Journal of Pharmaceutical Sciences and Research, 15(1), 1-15. Available from: [Link]
-
Kumar, R., et al. (2023). GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. RASĀYAN Journal of Chemistry, 16(3), 1-10. Available from: [Link]
-
R, S., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 15(3), 337. Available from: [Link]
-
Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804–12807. Available from: [Link]
-
Organic Chemistry Portal. Biginelli Reaction. Available from: [Link]
-
ResearchGate. (2023). (PDF) GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link]
-
Ahmed, Z. M., et al. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules, 28(2), 708. Available from: [Link]
-
Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Available from: [Link]
-
IJSAT. (2024). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. Available from: [Link]
-
SciSpace. (2001). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Available from: [Link]
-
Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804-12807. Available from: [Link]
-
Wikipedia. Biginelli reaction. Available from: [Link]
-
Wikipedia. Pyrimidine. Available from: [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biginelli Reaction [organic-chemistry.org]
- 7. bioengineer.org [bioengineer.org]
- 8. tandfonline.com [tandfonline.com]
- 9. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jchemrev.com [jchemrev.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ijsat.org [ijsat.org]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Thophene-Containing Drugs
For drug discovery and development researchers, the inclusion of a thiophene ring in a drug candidate presents a double-edged sword. While it can enhance pharmacological activity and improve physicochemical properties as a bioisostere for a phenyl ring, it also raises a "structural alert" for potential metabolic instability and the formation of toxic reactive metabolites.[1][2][3] This guide provides an in-depth comparison of the metabolic stability of thiophene-containing drugs, offering practical insights and detailed experimental protocols to navigate this critical aspect of drug development.
The Thiophene Dilemma: Bioactivation vs. Detoxification
The crux of the metabolic instability issue with thiophene lies in its susceptibility to oxidation by cytochrome P450 (CYP) enzymes.[1][4] This metabolic process, known as bioactivation, can lead to the formation of highly reactive electrophilic intermediates, primarily thiophene S-oxides and thiophene epoxides.[1][3] These reactive metabolites can covalently bind to cellular macromolecules like proteins, leading to idiosyncratic drug reactions and, most notably, drug-induced liver injury.[1][3] The cautionary tale of tienilic acid, a diuretic withdrawn from the market due to severe hepatitis, serves as a stark reminder of the potential dangers of thiophene bioactivation.[1][3]
However, the presence of a thiophene moiety does not predestine a drug candidate to failure.[1][3] The overall toxicity is a balance between the rate of bioactivation and the efficiency of detoxification pathways.[1][4] The body has natural defense mechanisms, such as conjugation with glutathione (GSH), to neutralize these reactive species.[1] Furthermore, alternative, less toxic metabolic pathways can dominate, leading to safe clearance of the drug.[1][4] For instance, tiaprofenic acid, despite containing a thiophene ring, is primarily metabolized via acyl glucuronidation, with no observed reactive metabolites.[1][2]
This guide will equip you with the knowledge and experimental frameworks to dissect this balance, enabling you to make informed decisions about your thiophene-containing drug candidates.
Key Metabolic Pathways of Thiophene-Containing Drugs
The metabolic fate of a thiophene-containing drug is primarily governed by CYP-mediated oxidation. The two major pathways of concern are:
-
Thiophene S-oxidation: The sulfur atom of the thiophene ring is oxidized to form a thiophene S-oxide. This is a highly reactive intermediate that can readily react with nucleophiles.
-
Thiophene Epoxidation: The double bonds of the thiophene ring are oxidized to form a thiophene epoxide. This is another electrophilic species that can lead to covalent binding.
These reactive intermediates can then be detoxified, primarily through conjugation with glutathione, or they can bind to cellular proteins, potentially leading to toxicity. A third, generally safer, pathway is hydroxylation of the thiophene ring, which can be followed by further conjugation and excretion.
Diagram of Thiophene Metabolism
Caption: Metabolic pathways of thiophene-containing drugs.
Comparative Assessment of Metabolic Stability: In Vitro Approaches
A systematic evaluation of metabolic stability is crucial in the early stages of drug discovery to identify liabilities and guide medicinal chemistry efforts. Here, we compare two fundamental in vitro assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.
Liver Microsomal Stability Assay
This assay is a high-throughput screening tool to assess the intrinsic clearance of a compound by phase I metabolic enzymes, primarily CYPs.[5]
Principle: The test compound is incubated with liver microsomes, which are subcellular fractions containing the endoplasmic reticulum where CYPs are located. The disappearance of the parent compound over time is monitored by LC-MS/MS.
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a reaction mixture containing phosphate buffer (pH 7.4) and the test compound at the final desired concentration (e.g., 1 µM).
-
-
Incubation:
-
Pre-warm the reaction mixture and microsomes at 37°C for 5 minutes.
-
Initiate the reaction by adding a pre-warmed NADPH-regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), aliquot a portion of the reaction mixture into a quenching solution (e.g., cold acetonitrile containing an internal standard).
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Interpretation:
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Self-Validation and Controls:
-
Positive Control: A compound with known high clearance (e.g., verapamil) to ensure the metabolic activity of the microsomes.
-
Negative Control: Incubation without the NADPH-regenerating system to assess non-CYP-mediated degradation.
-
Zero-Time Point Control: To establish the initial concentration of the test compound.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both phase I and phase II enzymes, as well as transporters.[6][7]
Principle: The test compound is incubated with a suspension of cryopreserved or fresh hepatocytes. The disappearance of the parent compound is monitored over time.
Experimental Protocol: Hepatocyte Stability Assay
-
Preparation:
-
Prepare a stock solution of the test compound.
-
Thaw and prepare a suspension of viable hepatocytes in a suitable incubation medium.
-
-
Incubation:
-
Pre-warm the hepatocyte suspension at 37°C.
-
Add the test compound to the hepatocyte suspension to initiate the incubation.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots and quench the reaction with cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Process the samples as in the microsomal stability assay and analyze by LC-MS/MS.
-
-
Data Interpretation:
-
Calculate the in vitro half-life and intrinsic clearance.
-
Self-Validation and Controls:
-
Positive Controls: Compounds with known high and low clearance to validate the assay performance.
-
Cell Viability Assessment: Monitor hepatocyte viability throughout the experiment (e.g., using trypan blue exclusion).
Workflow for In Vitro Metabolic Stability Assessment
Caption: Experimental workflows for in vitro metabolic stability assays.
Comparative Metabolic Stability Data
The following table provides a comparative overview of the metabolic stability of selected thiophene-containing drugs and their analogs. This data highlights how structural modifications can influence metabolic clearance.
| Compound | Bioisosteric Pair | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| Thiophene Derivative | Phenyl Analog | Rat Liver Microsomes | 25 | 27.7 | Fictional Example |
| Phenyl Analog | Thiophene Derivative | Rat Liver Microsomes | 45 | 15.4 | Fictional Example |
| Compound A (Thiophene) | Compound B (Phenyl) | Human Liver Microsomes | 15 | 46.2 | Fictional Example |
| Compound B (Phenyl) | Compound A (Thiophene) | Human Liver Microsomes | > 60 | < 5.8 | Fictional Example |
| Tienilic Acid | N/A | Human Liver Microsomes | - | High | [1] |
| Tiaprofenic Acid | N/A | Human Liver Microsomes | - | Low (minimal oxidative metabolism) | [1][2] |
Note: The data in this table is illustrative. Actual values will vary depending on the specific compounds and experimental conditions.
Probing for Danger: The Reactive Metabolite Trapping Assay
When preliminary data suggests potential metabolic instability of a thiophene-containing compound, a reactive metabolite trapping study is warranted to directly assess the formation of electrophilic intermediates.
Principle: The test compound is incubated with liver microsomes in the presence of a trapping agent, most commonly glutathione (GSH).[1] If reactive metabolites are formed, they will be "trapped" by GSH, forming stable adducts that can be detected by LC-MS/MS.
Experimental Protocol: Reactive Metabolite Trapping Assay
-
Incubation:
-
Set up parallel incubations of the test compound with human liver microsomes and an NADPH-regenerating system:
-
Incubation 1: Complete system.
-
Incubation 2: Complete system + GSH (e.g., 1 mM).
-
Incubation 3: No NADPH (negative control).
-
Incubation 4: No NADPH + GSH (negative control).
-
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
-
Sample Preparation:
-
Quench the reactions with cold acetonitrile.
-
Centrifuge to pellet the protein.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant for the parent drug, its metabolites, and potential GSH adducts. The detection of GSH adducts is often performed using precursor ion or neutral loss scanning modes to specifically identify the glutathione moiety.
-
-
Data Interpretation:
-
The presence of peaks corresponding to the mass of the parent drug or its metabolites plus the mass of glutathione in the NADPH- and GSH-containing incubations, which are absent in the control incubations, provides strong evidence for the formation of reactive metabolites.
-
Mitigating Metabolic Liabilities: A Medicinal Chemist's Perspective
Should a promising thiophene-containing lead compound exhibit metabolic instability, several strategies can be employed to mitigate this liability:
-
Blocking Metabolic Soft Spots: Introducing substituents on the thiophene ring, particularly at the positions susceptible to oxidation, can sterically hinder the approach of CYP enzymes and reduce the rate of metabolism.[6] For example, the introduction of bulky or electron-withdrawing groups at the α-carbon to the sulfur atom has been shown to decrease bioactivation.[6]
-
Altering Electronic Properties: Modifying the electronic nature of the thiophene ring through the introduction of electron-withdrawing or electron-donating groups can influence its susceptibility to oxidation.
-
Introducing Alternative Metabolic Pathways: Incorporating other functional groups into the molecule that can be more readily metabolized through safer pathways (e.g., glucuronidation, sulfation) can divert metabolism away from the thiophene ring.[1]
-
Scaffold Hopping: In some cases, it may be necessary to replace the thiophene ring with another bioisosteric heterocycle that has a more favorable metabolic profile, though this may impact the compound's pharmacological activity.[8]
Conclusion
The assessment of metabolic stability is a critical step in the development of thiophene-containing drugs. By employing a combination of in vitro assays, such as microsomal and hepatocyte stability studies, along with reactive metabolite trapping experiments, researchers can gain a comprehensive understanding of a compound's metabolic fate. This knowledge, coupled with strategic medicinal chemistry approaches, allows for the rational design of safer and more effective thiophene-based therapeutics. The key is to move beyond the "structural alert" and embrace a data-driven approach to characterize and mitigate potential metabolic liabilities.
References
-
Gramec, D., Masic, L. P., & Sollner Dolenc, M. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(8), 1344–1358. [Link]
-
Thakur, S., Kumar, D., Jaiswal, S., Goel, K. K., Rawat, P., Srivastava, V., Dhiman, S., Jadhav, H. R., & Dwivedi, A. R. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
-
Royal Society of Chemistry. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. Archiv der Pharmazie, 355(11), e2200271. [Link]
-
Gramec, D., Masic, L. P., & Sollner Dolenc, M. (2014). Bioactivation Potential of Thiophene-Containing Drugs. ResearchGate. [Link]
-
Bencsura, A., et al. (1996). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. [Link]
-
Singh, R., et al. (2023). Synthesis, properties and biological activity of thiophene: A review. ResearchGate. [Link]
-
Saadoun, H. Q., et al. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies, 5(1), 267-273. [Link]
-
American Chemical Society. (2024). Bioactivation Potential of Thiophene-Containing Drugs. [Link]
-
Hartmann, M., et al. (2012). Metabolic stability optimization and metabolite identification of 2,5-thiophene amide 17β-hydroxysteroid dehydrogenase type 2 inhibitors. Journal of Medicinal Chemistry, 55(17), 7585–7596. [Link]
-
Desta, Z., et al. (2017). LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity. Therapeutic Drug Monitoring, 39(2), 147–155. [Link]
-
Cyprotex. (n.d.). Microsomal Stability. [Link]
-
Kilbourn, M. R. (1989). Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists. International Journal of Radiation Applications and Instrumentation. Part B, Nuclear Medicine and Biology, 16(7), 681–686. [Link]
-
Ma, L., et al. (2011). Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies. Journal of Pharmacological and Toxicological Methods, 64(2), 147–154. [Link]
-
He, K., et al. (2011). Bioactivation of substituted thiophenes including α-chlorothiophene-containing compounds in human liver microsomes. Chemical Research in Toxicology, 24(5), 737–745. [Link]
-
Al-Haddad, R., et al. (2023). In Vitro and Reactive Metabolites Investigation of Metabolic Profiling of Tyrosine Kinase Inhibitors Dubermatinib in HLMs by LC–MS/MS. Molecules, 28(12), 4758. [Link]
-
de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4310. [Link]
-
Desta, Z., et al. (2022). LC-MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity. Therapeutic Drug Monitoring, 44(2), 292–300. [Link]
-
Thakur, S., et al. (2024). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. ResearchGate. [Link]
-
Creeke, P. I., et al. (2017). Profiling Reactive Metabolites via Chemical Trapping and Targeted Mass Spectrometry. Analytical Chemistry, 89(17), 9474–9480. [Link]
-
F. Peter Guengerich. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Future Medicinal Chemistry, 11(24), 3169–3183. [Link]
-
University of Louisville. (2023, August 4). Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples [Video]. YouTube. [Link]
-
Domainex. (n.d.). Hepatocyte Stability Assay. [Link]
-
Labroots. (2021, January 4). How to quantify 200 metabolites with one LC-MS/MS method? [Video]. YouTube. [Link]
-
Gramec, D., Masic, L. P., & Sollner Dolenc, M. (2014). Bioactivation potential of thiophene-containing drugs. PubMed. [Link]
-
Sekisui XenoTech. (2023, February 24). ADME 101 Reactive Metabolite Detection Study: Cysteine Trapping [Video]. YouTube. [Link]
-
American Chemical Society. (2025). Hit-Identification to Novel Antileishmanial Agents from a β‐Pinene Scaffold: from Synthesis to In Vitro. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioactivation of substituted thiophenes including α-chlorothiophene-containing compounds in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Proper Disposal of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine
For the dedicated researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, the responsible management of laboratory waste is not merely a regulatory hurdle; it is a cornerstone of scientific integrity and a non-negotiable aspect of laboratory safety. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine, a compound of interest in pharmaceutical and agrochemical research.[1]
In the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact molecule, this protocol is built upon a conservative hazard assessment, drawing from the known toxicological profiles of its core chemical moieties: the 2-aminopyrimidine group and the thiophene ring. This approach ensures a high margin of safety, treating the compound with the caution it warrants as a potentially bioactive and environmentally persistent substance.
Part 1: Core Hazard Assessment and Compound Profile
4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine is a heterocyclic compound utilized as an intermediate or building block in the synthesis of various bioactive molecules.[1] Its structure combines two key functional groups that inform our disposal strategy:
-
2-Aminopyrimidine Core: This class of compounds is known for a wide range of biological activities, including antimicrobial and anticancer properties.[2][3] Related aminopyridine compounds are considered toxic by all routes of exposure and can be severe skin and eye irritants.[4] Some safety data for analogous compounds indicate they may be toxic if swallowed, inhaled, or in contact with skin, potentially causing severe skin and eye damage.[5]
-
Thiophene Ring: Thiophene and its derivatives are sulfur-containing aromatic compounds. Their removal from fuels is a significant environmental priority, which suggests that their release into the environment should be minimized.[6][7]
Given these characteristics, 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine must be handled and disposed of as hazardous chemical waste . Under no circumstances should it be discarded down the drain or in regular trash.[8][9]
Extrapolated Hazard Data Summary
The following table summarizes the anticipated hazards and handling requirements based on data from structurally related compounds.
| Hazard Category | Anticipated Risk & Justification | Required Personal Protective Equipment (PPE) | Incompatible Materials |
| Acute Toxicity | Harmful/Toxic if swallowed, inhaled, or in contact with skin.[4] | Chemical-resistant gloves (double-layered nitrile recommended), safety goggles with side shields, lab coat. Work in a chemical fume hood. | Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides.[5] |
| Skin/Eye Irritation | Irritant/Corrosive . Expected to cause skin and serious eye irritation, potentially severe.[4][10] | As above. | Not applicable. |
| Environmental Hazard | Harmful to aquatic life . Thiophene derivatives can be environmentally persistent.[7] | Not applicable for PPE, but crucial for containment. | Not applicable. |
Part 2: Pre-Disposal: Waste Segregation at the Point of Generation
Proper disposal begins the moment waste is generated. The U.S. Environmental Protection Agency (EPA) mandates a "cradle-to-grave" responsibility for hazardous waste, meaning the generator is accountable for its safe management from creation to final disposal.[11] Segregation is the most critical step to prevent dangerous chemical reactions.[12]
The following workflow illustrates the segregation and initial collection process for all waste streams contaminated with 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine.
Caption: Waste Segregation and Collection Workflow.
Part 3: Step-by-Step Disposal Protocol
Follow these procedures for the safe accumulation and preparation of waste for final disposal by your institution's Environmental Health and Safety (EHS) office or a licensed contractor.[13]
Protocol 1: Handling Solid and Liquid Waste
-
Container Selection :
-
Solid Waste : Use a high-density polyethylene (HDPE) container with a secure, sealing lid.[13]
-
Liquid Waste : Use a designated solvent safety can for organic solvent mixtures or a labeled, leak-proof HDPE carboy for aqueous solutions. Ensure the container material is compatible with the solvents used.[14] Place liquid containers in secondary containment to prevent spills.[12]
-
-
Waste Accumulation :
-
Labeling :
-
As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag.[14]
-
Clearly write the full chemical name: "4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine" and list all other constituents (solvents, etc.) with their approximate percentages.
-
Record the accumulation start date on the tag.
-
-
Storage :
-
Final Disposal :
-
Arrange for pickup through your institution's EHS office. Chemical waste must typically be collected within a specific timeframe (e.g., 60 days) from the accumulation start date.[14]
-
Protocol 2: Handling Contaminated Labware and PPE
-
Solid Items : Dispose of contaminated gloves, disposable lab coats, weigh boats, and absorbent paper in a designated hazardous waste bag or container.[13] This is often a plastic-lined cardboard box.
-
Sharps : Needles, syringes, and contaminated broken glassware must be placed in a designated, puncture-resistant sharps container.
-
Labeling and Disposal : Label the bag or container as "Hazardous Waste - Contaminated Debris" and list the chemical contaminant. Dispose of it through your EHS office along with other solid waste.
Part 4: Emergency Procedures for Spills
Accidental spills require immediate and correct action to mitigate exposure and environmental contamination.
Caption: Decision Tree for Spill Response.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and proper disposal of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine, upholding the highest standards of safety, environmental stewardship, and regulatory compliance.
References
- BenchChem. (n.d.). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
- BU CyberSec Lab. (n.d.). 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine.
- Chem-Impex. (n.d.). 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine.
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
- National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
- Ali, S., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC - NIH.
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
- Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 2-Amino-4-methylpyridine.
- U.S. Environmental Protection Agency. (n.d.). Aminopyridines.
- Research Square. (2023, March 2). Removal of thiophene compounds from model fuel with supported copper on activated carbon, adsorption kinetics, and isotherms.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 4-methyl-2-pyridylamine.
- National Institutes of Health. (n.d.). NIH Waste Disposal Guide.
-
U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
- Preprints.org. (n.d.). An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Royal Society of Chemistry. (2025, October 6). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-prolifer.
- Chemistry For Everyone. (2024, December 19). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash?. YouTube.
- ACS Publications. (2024, September 10). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes.
- Montgomery College. (2015). NIH Chemical Safety Guide 2015.
- AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
- ResearchGate. (2021, April 12). (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.
- CymitQuimica. (2024, December 19). Safety Data Sheet - METHYL 2-AMINO-4-(PYRIDIN-2-YL)THIOPHENE-3-CARBOXYLATE.
- MDPI. (n.d.). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method.
- PubMed. (n.d.). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma.
- National Institutes of Health. (n.d.). The NIH Drain Discharge Guide.
- ACS Publications. (n.d.). Adsorption and Desulfurization Mechanism of Thiophene on Layered FeS(001), (011), and (111) Surfaces: A Dispersion-Corrected Density Functional Theory Study.
- Wikipedia. (n.d.). Thiamine.
- Royal Society of Chemistry. (2023, April 18). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. epa.gov [epa.gov]
- 5. fishersci.com [fishersci.com]
- 6. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orf.od.nih.gov [orf.od.nih.gov]
- 9. youtube.com [youtube.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. epa.gov [epa.gov]
- 12. danielshealth.com [danielshealth.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mwcog.org [mwcog.org]
A-Z Guide to Handling 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine: From PPE to Disposal
Senior Application Scientist Note: The specific hazard data for 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine is not extensively documented in publicly available literature. Therefore, this guide is built upon the foundational principle of prudent laboratory practice: treat substances with unknown toxicity as hazardous.[1][2] The recommendations herein are derived from assessing the compound's structural motifs—a primary aromatic amine and a thiophene ring—and aligning with established safety protocols for these chemical classes. Aromatic amines, as a group, are noted for their potential toxicity and ability to be absorbed through the skin.[3]
Inferred Hazard Analysis & Risk Mitigation
Before any operation, a thorough hazard assessment is mandated by OSHA's standard on Personal Protective Equipment (29 CFR 1910.132).[4][5] Lacking specific data, we infer risks from analogous structures.
-
Primary Aromatic Amine Moiety: This functional group is associated with potential toxicity. These compounds can be readily absorbed through the skin, gastrointestinal tract, and respiratory system.[3]
-
Heterocyclic System: Thiophene-containing compounds can have varied toxicological profiles.
-
Physical Form: Assuming the compound is a solid powder, the primary risks are inhalation of dust and inadvertent skin contact. If dissolved in a solvent, the solvent's hazards must also be considered.
The core principle is to use a combination of engineering controls (like fume hoods) and personal protective equipment (PPE) to minimize all potential routes of exposure—inhalation, absorption, and ingestion.[2][6]
Core Personal Protective Equipment (PPE) Protocol
The following PPE ensemble is the minimum requirement for handling 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine in solid form or in solution. This creates a barrier against potential splashes, dust, and unforeseen reactions.[5][7]
| Body Part | Required PPE | Rationale & Causality |
| Torso/Body | Flame-resistant, cuffed lab coat | Protects against splashes and dust contamination on clothing. The cuffs prevent dust from entering sleeves. |
| Eyes/Face | ANSI Z87.1-compliant safety goggles | Provides robust protection from splashes from all angles. Standard safety glasses are insufficient.[1] |
| Hands | Double-gloving: Nitrile gloves (inner) over Neoprene gloves (outer) | Aromatic amines can degrade certain glove materials. Double-gloving with dissimilar materials provides layered protection against potential chemical permeation.[2][8] Always inspect gloves for integrity before use. |
| Feet | Closed-toe, non-permeable shoes | Protects feet from spills and dropped items. |
Operational Plans: A Step-by-Step Procedural Guide
Preparation and Handling in a Chemical Fume Hood
All manipulations involving 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine, especially weighing of the solid, must be performed inside a certified chemical fume hood to control exposure to airborne particles.
Step-by-Step Protocol:
-
Verify Fume Hood Certification: Ensure the fume hood has been certified within the last year.
-
Don PPE: Put on all required PPE before approaching the fume hood.
-
Prepare the Workspace: Line the fume hood surface with absorbent paper.
-
Weighing the Compound:
-
Use an anti-static weighing dish.
-
Carefully transfer the desired amount using a clean spatula.
-
Avoid creating dust clouds. If dust is generated, allow the fume hood to clear it before proceeding.
-
-
Post-Handling:
-
Securely cap the stock container.
-
Wipe down the spatula, balance, and any affected surfaces within the hood with a damp cloth. Dispose of the cloth as hazardous waste.
-
Keep all materials within the hood until the procedure is complete.
-
PPE Doffing (Removal) Procedure
The order of PPE removal is critical to prevent cross-contamination from a potentially hazardous substance to your skin or clothing.
Emergency Response and Disposal Plan
Spill Management
A quick and correct response can significantly minimize potential harm to personnel and the laboratory.[9] Every lab should have written spill response procedures.[10]
For a Minor Spill (Contained within the Fume Hood):
-
Alert Nearby Personnel: Inform others in the immediate area.[11]
-
Absorb: Cover the spill with an absorbent material like vermiculite or cat litter, working from the outside in.[9][10]
-
Collect: Gently sweep the absorbed material into a designated hazardous waste container.[10] Avoid creating dust.
-
Decontaminate: Wipe the area with an appropriate solvent (e.g., isopropanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.
For a Major Spill (Outside the Fume Hood):
-
Evacuate: Alert everyone to evacuate the immediate area.[12]
-
Isolate: Close the doors to the lab to confine the hazard.[12]
-
Notify: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.
Waste Disposal Plan
All materials contaminated with 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed.[13][14] Keep solid and liquid waste separate.[14]
-
Containerization:
-
Solid Waste: (e.g., contaminated gloves, paper towels, absorbent material) should be collected in a clearly labeled, sealed plastic bag or a puncture-resistant container.[15]
-
Liquid Waste: (e.g., reaction mixtures) should be stored in a sturdy, leak-proof, and chemically compatible container.[13][16] Ensure the container is kept closed except when adding waste.[13][16]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine".[15][17] Accurate labeling is a regulatory requirement and crucial for safe disposal.[18]
-
Storage: Store waste containers in a designated satellite accumulation area within the lab, preferably in secondary containment.[13][16]
-
Pickup: Arrange for waste pickup through your institution's EHS department. Do not dispose of this chemical down the drain or in regular trash.[13]
References
-
OSHA Standard 1910.132 - General requirements. Occupational Safety and Health Administration. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Chemical Spills - Emergency Management. Florida State University. [Link]
-
NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
-
Novel Chemicals with Unknown Hazards SOP. University of Washington Environmental Health & Safety. [Link]
-
Guide for Chemical Spill Response. American Chemical Society. [Link]
-
Personal Protective Equipment Subpart I 29 CFR 1910.132. Occupational Safety and Health Administration. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
-
Unknown Chemical Guidance. The University of Texas at Tyler. [Link]
-
PPE for Hazardous Materials Incidents: A Selection Guide. National Institute for Occupational Safety and Health (NIOSH). [Link]
-
What are the Health and Safety Guidelines for Using Amines? Gadot. [Link]
-
Chemical Safety Guide, 5th Ed. National Institutes of Health. [Link]
-
Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health (NIOSH). [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
How to Safely Dispose of Laboratory Waste? Stericycle UK. [Link]
-
8 Steps to Handling a Lab Chemical Spill. Westlab. [Link]
-
29 CFR Part 1910 Subpart I -- Personal Protective Equipment. eCFR. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Managing Exposure to Biological Agents in Laboratories. Health and Safety Authority. [Link]
-
Unknown Chemicals. Purdue University Environmental Health and Safety. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions. [Link]
-
NIOSH Personal Protective Equipment. Centers for Disease Control and Prevention. [Link]
-
HAZARDOUS MATERIAL FACT SHEET Unknown Chemical Disposal. University of Nebraska Omaha. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
OSHA Basic Assessment Aid 29 CFR 1910.132 (d) (1) Personal Protective Equipment. IN.gov. [Link]
-
Laboratory emergency response procedures. The University of Western Australia. [Link]
Sources
- 1. twu.edu [twu.edu]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 5. eCFR :: 29 CFR Part 1910 Subpart I -- Personal Protective Equipment [ecfr.gov]
- 6. in.gov [in.gov]
- 7. osha.gov [osha.gov]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 10. acs.org [acs.org]
- 11. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 12. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. acewaste.com.au [acewaste.com.au]
- 15. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 18. uttyler.edu [uttyler.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
